molecular formula C9H12BN7O5S2 B12384461 MB076

MB076

Cat. No.: B12384461
M. Wt: 373.2 g/mol
InChI Key: JADCONPWNUDUNV-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MB076 is a useful research compound. Its molecular formula is C9H12BN7O5S2 and its molecular weight is 373.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H12BN7O5S2

Molecular Weight

373.2 g/mol

IUPAC Name

1-[(2R)-2-[[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-2-boronoethyl]triazole-4-carboxylic acid

InChI

InChI=1S/C9H12BN7O5S2/c11-8-14-15-9(24-8)23-3-6(18)12-5(10(21)22)2-17-1-4(7(19)20)13-16-17/h1,5,21-22H,2-3H2,(H2,11,14)(H,12,18)(H,19,20)/t5-/m0/s1

InChI Key

JADCONPWNUDUNV-YFKPBYRVSA-N

Isomeric SMILES

B([C@H](CN1C=C(N=N1)C(=O)O)NC(=O)CSC2=NN=C(S2)N)(O)O

Canonical SMILES

B(C(CN1C=C(N=N1)C(=O)O)NC(=O)CSC2=NN=C(S2)N)(O)O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of MB076 on Acinetobacter-derived Cephalosporinase (ADC) Variants

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document details the mechanism of action of MB076, a novel boronic acid transition state inhibitor, on variants of Acinetobacter-derived cephalosporinases (ADCs), a family of class C β-lactamases that confer antibiotic resistance in the pathogen Acinetobacter baumannii.

Introduction: Clarifying the "ADC" in the Context of this compound

It is critically important to establish the correct definition of "ADC" in the context of this compound. In the body of research surrounding this compound, ADC refers to Acinetobacter-derived Cephalosporinase , a type of β-lactamase enzyme, and not Antibody-Drug Conjugates. This compound is being investigated as an inhibitor of these bacterial enzymes to overcome antibiotic resistance.

Acinetobacter baumannii is a significant Gram-negative pathogen known for its extensive resistance to antibiotics, including cephalosporins.[1] A primary mechanism of this resistance is the production of β-lactamase enzymes, such as Acinetobacter-derived cephalosporinases (ADCs), which hydrolyze and inactivate β-lactam antibiotics.[1] The emergence of numerous ADC variants with differing substrate specificities presents a considerable challenge in developing effective inhibitors.[1][2][3]

This compound is a novel heterocyclic triazole-based boronic acid transition state inhibitor designed to have improved plasma stability and broad-spectrum activity against various ADC β-lactamase variants.[1][3][4] This guide will elucidate its mechanism of action, inhibitory properties, and structural interactions with these key resistance enzymes.

Mechanism of Action of this compound

This compound functions as a boronic acid transition state inhibitor (BATSI) of class C β-lactamases.[1][3] Its mechanism involves mimicking the tetrahedral transition state formed during the hydrolysis of the β-lactam ring of cephalosporin antibiotics by the serine-based active site of the ADC enzyme.[1]

The core of this inhibitory action is the boron atom in this compound, which forms a covalent bond with the catalytic serine residue in the active site of the ADC enzyme. This interaction effectively blocks the enzyme's ability to hydrolyze cephalosporin antibiotics, thereby restoring their efficacy.[1] X-ray crystal structures have confirmed that this compound adopts a similar conformation across different ADC variants, despite minor changes in their active sites.[3][5]

Signaling and Interaction Pathway

The following diagram illustrates the inhibitory interaction between this compound and the ADC β-lactamase active site.

Mechanism of this compound Inhibition of ADC β-Lactamase cluster_enzyme ADC β-Lactamase Active Site cluster_inhibitor This compound Serine Serine Tyr150 Tyr150 Boronic_Acid Boronic Acid Moiety Boronic_Acid->Serine Covalent Bond Formation (Inhibition) Hydroxyl O-2 Hydroxyl Hydroxyl->Tyr150 Hydrogen Bond

Caption: Covalent and hydrogen bonding of this compound within the ADC active site.

Quantitative Data: Inhibition of ADC Variants

Kinetic studies have demonstrated that this compound is a potent inhibitor of multiple ADC variants, with Ki values consistently below 1 μM.[1][2] This indicates tight binding to the active site of these enzymes.

Table 1: Inhibition Constants (Ki) of this compound against ADC Variants
ADC VariantKi of this compound (nM)Reference Compound (S02030) Ki (nM)
ADC-744.544.5
ADC-30< 1< 1
ADC-33100-200Not specified
Other Variants< 1000< 1000

Data synthesized from available literature. Exact values for all variants were not consistently reported in a single source.[1][2]

Experimental Protocols

Inhibition Kinetics Assay

The inhibitory activity of this compound against various ADC β-lactamase variants was determined using kinetic assays.

  • Enzyme Preparation: Recombinant His-tagged ADC variants were expressed and purified.

  • Assay Principle: The assay measures the rate of hydrolysis of a chromogenic cephalosporin substrate, nitrocefin, in the presence and absence of the inhibitor (this compound).

  • Procedure:

    • Purified ADC enzyme was incubated with varying concentrations of this compound.

    • The reaction was initiated by the addition of nitrocefin.

    • The change in absorbance at a specific wavelength (due to nitrocefin hydrolysis) was monitored over time using a spectrophotometer.

  • Data Analysis: The inhibition constant (Ki) was calculated by fitting the data to appropriate enzyme inhibition models.[1][2]

X-ray Crystallography

To understand the structural basis of inhibition, X-ray crystal structures of ADC variants in complex with this compound were determined.

  • Crystallization: Crystals of the ADC variants were grown using hanging drop vapor diffusion.

  • Complex Formation: Pre-formed crystals were soaked in a solution containing this compound to form the enzyme-inhibitor complex. For some variants, this compound was added directly to the crystallization drop.[5]

  • Data Collection and Processing: The crystals were flash-cooled, and X-ray diffraction data were collected. The resulting data were processed to determine the three-dimensional structure of the ADC-MB076 complex.[1][5]

Workflow for Structural Analysis

Workflow for X-ray Crystallography of ADC-MB076 Complex Protein_Purification Purify ADC Variant Protein Crystallization Grow ADC Crystals Protein_Purification->Crystallization Soaking Soak Crystals with this compound Crystallization->Soaking Data_Collection X-ray Diffraction Data Collection Soaking->Data_Collection Structure_Determination Determine 3D Structure Data_Collection->Structure_Determination

Caption: Key steps in determining the crystal structure of the ADC-MB076 complex.

Synergistic Activity with Cephalosporins

A crucial aspect of this compound's mechanism of action is its ability to act synergistically with cephalosporin antibiotics. By inhibiting the ADC β-lactamases, this compound restores the susceptibility of A. baumannii strains to these drugs.[1][2][4]

Table 2: Reduction in Minimum Inhibitory Concentrations (MICs) with this compound
AntibioticADC VariantMIC without this compound (mg/L)MIC with this compound (mg/L)Fold Reduction
Ceftazidime (CAZ)ADC-33> 25616 - 644-16
Cefotaxime (CTX)ADC-212> 25616> 16
Ceftolozane (TOL)ADC-332561616
Ceftolozane (TOL)ADC-2122561616

Data is representative of findings reported in the literature.[1][2]

The addition of this compound significantly lowers the MICs of various cephalosporins for E. coli strains expressing different ADC variants, demonstrating its potential to overcome antibiotic resistance.[2] For instance, with the ADC-33 variant, this compound improved susceptibility to ceftazidime three-fold better than a comparator inhibitor, S02030.[1]

Impact of ADC Variants on Activity

Certain ADC variants, particularly those with an alanine duplication in the Ω-loop like ADC-33, show increased activity against larger cephalosporins.[1][2][5] This structural alteration is thought to increase the flexibility of the Ω-loop, which may facilitate the binding and hydrolysis of bulkier antibiotics.[5] Despite these variations, this compound effectively inhibits these expanded-spectrum ADC variants, highlighting its broad inhibitory profile.[1][3]

Conclusion

This compound is a potent boronic acid transition state inhibitor of Class C Acinetobacter-derived cephalosporinases (ADCs). Its mechanism of action involves the formation of a stable covalent bond with the catalytic serine in the enzyme's active site, effectively blocking its hydrolytic activity against cephalosporin antibiotics. This compound demonstrates broad efficacy against numerous ADC variants, including those with expanded-spectrum activity. By inhibiting these key resistance enzymes, this compound acts synergistically with cephalosporins to restore their antibacterial activity. The detailed structural and kinetic data available provide a strong foundation for its further development as a component of a combination therapy to combat multidrug-resistant Acinetobacter baumannii.

References

MB076: A Boronic Acid Transition State Inhibitor Targeting Class C β-Lactamases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance poses a significant threat to global health. A primary mechanism of resistance in Gram-negative bacteria is the production of β-lactamase enzymes, which inactivate β-lactam antibiotics. Class C β-lactamases, also known as Acinetobacter-derived cephalosporinases (ADCs), are a major contributor to resistance in Acinetobacter baumannii, a pathogen of critical concern. MB076 is a novel, heterocyclic triazole-based boronic acid transition state inhibitor (BATSI) designed to counteract this resistance mechanism. By mimicking the tetrahedral transition state of β-lactam hydrolysis, this compound potently and reversibly inhibits Class C β-lactamases, thereby restoring the efficacy of cephalosporin antibiotics.[1][2][3] This guide provides a comprehensive overview of the technical data and experimental protocols related to this compound.

Mechanism of Action

This compound acts as a reversible, competitive inhibitor of serine β-lactamases.[1] The core of its inhibitory activity lies in its boronic acid moiety. The electrophilic boron atom mimics the carbonyl carbon of the β-lactam ring.[4] When this compound enters the active site of a β-lactamase, the catalytic serine residue attacks the boron atom, forming a stable, covalent adduct. This adduct resembles the tetrahedral transition state of the natural substrate hydrolysis, effectively locking the enzyme in an inactive conformation and preventing the breakdown of β-lactam antibiotics.[1][4]

MB076_Mechanism_of_Action Mechanism of Reversible Competitive Inhibition by this compound cluster_2 Inhibition Complex E_S Active β-Lactamase (E) + Serine Nucleophile E_I Reversible Covalent Adduct (E-I) (Tetrahedral Transition State Mimic) INACTIVE E_S->E_I Binding to Active Site I This compound (I) (Boronic Acid) E_I->E_S Dissociation

Mechanism of this compound inhibition.

Quantitative Data

Inhibitory Activity of this compound

This compound demonstrates potent inhibition against a range of Class C ADC β-lactamase variants, with inhibition constants (Ki) in the sub-micromolar range. The data below summarizes the Ki values of this compound against various ADC variants as determined by nitrocefin hydrolysis inhibition.[1][2]

ADC VariantKi of this compound (nM)
ADC-7120 ± 10
ADC-25140 ± 10
ADC-3060 ± 10
ADC-33110 ± 10
ADC-57130 ± 10
ADC-75150 ± 10
ADC-131110 ± 10

Data sourced from Powers et al., 2023.[1]

Synergistic Activity with Cephalosporins

This compound acts synergistically with cephalosporin antibiotics to restore their activity against resistant bacterial strains. The following table presents the Minimum Inhibitory Concentrations (MICs) of various cephalosporins against E. coli expressing different ADC variants, with and without a fixed concentration of this compound (10 mg/L).[1][5]

AntibioticADC VariantMIC (mg/L) without this compoundMIC (mg/L) with 10 mg/L this compoundFold Reduction in MIC
CeftazidimeADC-30>1281>128
CeftazidimeADC-33640.5128
CefotaximeADC-301280.25512
CefotaximeADC-331280.25512

Data sourced from Powers et al., 2023.[1]

Pharmacokinetic Profile

A key advantage of this compound is its improved plasma stability compared to earlier generation boronic acid inhibitors like S02030. This enhanced stability is attributed to the replacement of a thiophene ring with a more stable 5-amino-1,3,4-thiadiazol-2-thiol ring.[6]

CompoundHuman Plasma Half-life (t1/2)
This compound29 hours
S020309 hours

Data sourced from MedChemExpress and ResearchGate, referencing Powers et al., 2023.[5][7]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the characterization of this compound.

Protein Expression and Purification
  • Gene Synthesis and Cloning : Genes encoding the ADC β-lactamase variants are synthesized and cloned into a suitable expression vector (e.g., pET-28a) with an N-terminal polyhistidine tag.

  • Transformation : The expression vector is transformed into a competent E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression : A single colony is used to inoculate a starter culture of Luria-Bertani (LB) broth containing an appropriate antibiotic (e.g., kanamycin). The culture is grown overnight at 37°C. This starter culture is then used to inoculate a larger volume of Terrific Broth. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM, and the culture is incubated overnight at 18°C.

  • Cell Lysis : Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM HEPES, 300 mM NaCl, 10 mM imidazole, pH 7.5), and lysed by sonication on ice.

  • Purification : The lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged protein is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The ADC enzyme is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

  • Dialysis and Storage : The purified protein is dialyzed against a storage buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5) to remove imidazole and stored at -80°C. Protein purity is assessed by SDS-PAGE.

Enzyme Inhibition Kinetics
  • Assay Principle : The inhibitory activity of this compound is determined by measuring its effect on the rate of hydrolysis of a chromogenic cephalosporin substrate, nitrocefin, by the purified ADC β-lactamase. The hydrolysis of nitrocefin results in a color change that can be monitored spectrophotometrically at 490 nm.[8][9]

  • Reagents :

    • Assay Buffer: 50 mM sodium phosphate buffer, pH 7.0.

    • Enzyme Solution: Purified ADC β-lactamase diluted in assay buffer to a final concentration that gives a linear rate of nitrocefin hydrolysis over the measurement period.

    • Substrate Solution: Nitrocefin dissolved in DMSO and then diluted in assay buffer to various concentrations bracketing the Km value.

    • Inhibitor Solution: this compound dissolved in DMSO and serially diluted in assay buffer to a range of concentrations.

  • Procedure :

    • The assay is performed in a 96-well microplate format.

    • To each well, add the ADC enzyme solution and varying concentrations of the inhibitor (this compound). An enzyme control without inhibitor is also included.

    • The plate is incubated at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding to reach equilibrium.

    • The reaction is initiated by adding the nitrocefin substrate solution to all wells.

    • The absorbance at 490 nm is measured immediately and then kinetically over a period of 5-10 minutes using a microplate reader.

  • Data Analysis :

    • The initial reaction velocities (v0) are calculated from the linear portion of the absorbance versus time plots.

    • To determine the inhibition constant (Ki), the data is fitted to the Michaelis-Menten equation for competitive inhibition using non-linear regression analysis software (e.g., GraphPad Prism). The Ki is calculated from the equation: v = (Vmax * [S]) / (Km(1 + [I]/Ki) + [S]), where [S] is the substrate concentration and [I] is the inhibitor concentration.

Antimicrobial Susceptibility Testing (AST)
  • Principle : The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of cephalosporins against bacteria expressing ADC β-lactamases, in the presence and absence of this compound, according to CLSI guidelines.[1][10]

  • Materials :

    • Bacterial Strains: E. coli transformed with plasmids encoding the respective ADC variants.

    • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Antibiotics: Stock solutions of cephalosporins (e.g., ceftazidime, cefotaxime).

    • Inhibitor: Stock solution of this compound.

    • 96-well microtiter plates.

  • Procedure :

    • Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

    • In a 96-well plate, prepare two-fold serial dilutions of the cephalosporin antibiotics in CAMHB.

    • For the synergy experiment, a parallel set of dilutions is prepared in CAMHB containing a fixed, sub-inhibitory concentration of this compound (e.g., 10 mg/L).[1][5]

    • Inoculate all wells with the prepared bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination : The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Plasma Stability Assay
  • Principle : This assay evaluates the stability of this compound in human plasma by measuring the disappearance of the parent compound over time.[3][11][12]

  • Procedure :

    • This compound is incubated with pooled human plasma at 37°C.

    • Aliquots are taken at multiple time points (e.g., 0, 15, 30, 60, 120 minutes).

    • The enzymatic reaction in the aliquots is terminated by adding a cold organic solvent (e.g., acetonitrile or methanol), which also precipitates plasma proteins.

    • The samples are centrifuged to pellet the precipitated proteins.

    • The supernatant, containing the remaining this compound, is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the concentration of the compound.

  • Data Analysis :

    • The percentage of this compound remaining at each time point is calculated relative to the concentration at time zero.

    • The natural logarithm of the percent remaining is plotted against time.

    • The slope of this line (k) is used to calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for characterizing the inhibitory properties of this compound.

MB076_Experimental_Workflow Workflow for Characterization of this compound Start Start: Design & Synthesis of this compound Protein_Prod Protein Production: - Cloning & Expression of ADC Variants - Purification (e.g., Ni-NTA) Start->Protein_Prod AST Antimicrobial Susceptibility Testing: - Broth Microdilution - Determine MICs +/- this compound Start->AST PK_Assay Pharmacokinetic Assay: - Plasma Stability Assay - Determine t1/2 Start->PK_Assay Inhibition_Assay Inhibition Kinetics: - Nitrocefin Assay - Determine Ki values Protein_Prod->Inhibition_Assay Structural_Studies Structural Biology: - X-ray Crystallography - Elucidate Binding Mode Protein_Prod->Structural_Studies Data_Analysis Data Analysis & Interpretation Inhibition_Assay->Data_Analysis AST->Data_Analysis PK_Assay->Data_Analysis Structural_Studies->Data_Analysis End Conclusion: Efficacy & MOA Established Data_Analysis->End

General experimental workflow.

Conclusion

This compound is a promising β-lactamase inhibitor that effectively neutralizes Class C ADC enzymes, a significant driver of antibiotic resistance in Acinetobacter baumannii. Its potent, reversible competitive mechanism of action, coupled with improved plasma stability, makes it a strong candidate for further development. The synergistic activity observed with established cephalosporins highlights its potential to rejuvenate our existing antibiotic arsenal in the fight against multidrug-resistant bacterial infections. The data and protocols presented in this guide offer a comprehensive technical foundation for researchers and developers working on novel strategies to combat antimicrobial resistance.

References

The Discovery and Synthesis of MB076: A Potent Triazole Inhibitor of Acinetobacter-Derived Cephalosporinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of MB076, a novel heterocyclic triazole and boronic acid transition state inhibitor. This compound has demonstrated significant efficacy in inhibiting Class C Acinetobacter-derived cephalosporinases (ADCs), enzymes that confer resistance to β-lactam antibiotics in the critically pathogenic Acinetobacter baumannii. This document details the quantitative inhibitory data, experimental protocols, and the underlying biochemical pathways, offering a comprehensive resource for researchers in antimicrobial drug development.

Introduction: The Challenge of Acinetobacter baumannii and the Role of this compound

Acinetobacter baumannii is a formidable Gram-negative pathogen, notorious for its extensive resistance to cephalosporins and carbapenems, posing a significant therapeutic challenge.[1] A primary mechanism of this resistance is the production of β-lactamase enzymes, particularly ADCs, which hydrolyze and inactivate β-lactam antibiotics.[1] The development of potent inhibitors that can overcome the activity of these enzymes is a critical strategy to restore the efficacy of existing antibiotics.

This compound is a boronic acid transition state inhibitor (BATSI) designed to effectively inhibit a broad range of ADC variants.[1][2][3][4][5] Its design incorporates a triazole moiety to enhance its inhibitory profile and improve plasma stability.[1][2][3] this compound acts synergistically with cephalosporins, restoring their antibacterial activity against resistant strains of A. baumannii.[1][2][4][5]

Design and Synthesis of this compound

The design of this compound was an evolution of a preceding inhibitor, S02030. While S02030 showed promise, its thiophene ring was a potential liability for producing reactive metabolites.[3] Consequently, this compound was synthesized with an aminothiadiazole group, which was hypothesized to be more stable.[3] The core of this compound's inhibitory activity lies in its 1-amido-2-triazolylethaneboronic acid scaffold, which has demonstrated activity against key β-lactamases.[1]

The synthesis of this compound begins with 2-azido-1-N,N-bis(trimethylsilyl)amine. The key synthetic steps involve the removal of the two trimethylsilyl (TMS) groups, followed by acylation of the free amine with chloroacetyl chloride.[3]

Below is a logical workflow for the synthesis of this compound.

G start 2-azido-1-N,N-bis(trimethylsilyl)amine step1 Removal of TMS groups (Methanol) start->step1 step2 Acylation (Chloroacetyl chloride) step1->step2 step3 Intermediate Compound 2 step2->step3 step4 Further synthetic steps step3->step4 end This compound step4->end

Caption: Synthetic workflow of this compound.

Mechanism of Action: Inhibition of ADC β-Lactamases

This compound functions as a reversible, competitive inhibitor of serine β-lactamases.[3] It mimics the tetrahedral transition state formed during the hydrolysis of the β-lactam ring by the enzyme.[3] By binding to the active site of the ADC enzyme, this compound prevents the enzyme from inactivating β-lactam antibiotics, thereby restoring their antibacterial efficacy.

The following diagram illustrates the mechanism of ADC β-lactamase inhibition by this compound.

G cluster_0 Normal β-Lactam Hydrolysis cluster_1 Inhibition by this compound β-Lactam_Antibiotic β-Lactam Antibiotic Transition_State Tetrahedral Transition State β-Lactam_Antibiotic->Transition_State Binding to active site ADC_Enzyme ADC β-Lactamase ADC_Enzyme->Transition_State Inactive_Antibiotic Hydrolyzed (Inactive) Antibiotic Transition_State->Inactive_Antibiotic Hydrolysis MB076_Inhibitor This compound Inhibited_Complex Inhibited Enzyme Complex MB076_Inhibitor->Inhibited_Complex Reversible binding to active site ADC_Enzyme_Inhibited ADC β-Lactamase ADC_Enzyme_Inhibited->Inhibited_Complex No_Hydrolysis β-Lactam Antibiotic Remains Active Inhibited_Complex->No_Hydrolysis Prevents substrate binding G start Prepare serial dilutions of antibiotic (with and without fixed concentration of this compound) step1 Inoculate with standardized bacterial suspension start->step1 step2 Incubate under appropriate conditions step1->step2 step3 Determine MIC: Lowest concentration with no visible growth step2->step3

References

MB076: A Novel Strategy to Counter Acinetobacter baumannii Resistance

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of MB076 in Overcoming Resistance in a Critical Pathogen

Executive Summary

Acinetobacter baumannii has emerged as a formidable nosocomial pathogen, largely due to its rapid acquisition of multidrug resistance, which poses a significant threat to global health. Resistance to β-lactam antibiotics, the cornerstone of antibacterial therapy, is a primary concern. This resistance is often mediated by the production of β-lactamase enzymes, which inactivate these life-saving drugs. This technical guide delves into the role of this compound, a novel boronic acid transition state inhibitor, in circumventing a key resistance mechanism in A. baumannii. This compound acts as a potent inhibitor of Acinetobacter-derived cephalosporinases (ADCs), a family of class C β-lactamases, thereby restoring the efficacy of cephalosporin antibiotics. This document provides a comprehensive overview of the mechanism of action, quantitative efficacy, and the experimental protocols used to evaluate this compound, intended for researchers, scientists, and drug development professionals.

Introduction to Acinetobacter baumannii Resistance

Acinetobacter baumannii is a Gram-negative coccobacillus responsible for a wide array of severe hospital-acquired infections, including pneumonia, bloodstream infections, and meningitis. Its clinical significance is amplified by its intrinsic and acquired resistance to numerous antimicrobial agents. One of the principal mechanisms of resistance to β-lactam antibiotics in A. baumannii is the enzymatic degradation of the antibiotic by β-lactamases.

Among these, the Ambler class C β-lactamases, specifically the Acinetobacter-derived cephalosporinases (ADCs), are of significant concern. These enzymes confer resistance to a broad spectrum of cephalosporins. The development of β-lactamase inhibitors that can effectively neutralize these enzymes is a critical strategy to preserve the utility of existing β-lactam antibiotics.

This compound: A Novel β-Lactamase Inhibitor

This compound is a novel, heterocyclic triazole-based boronic acid transition state inhibitor designed to specifically target and inhibit bacterial β-lactamases. Unlike β-lactam antibiotics, which are substrates for these enzymes, this compound acts as a reversible covalent inhibitor, mimicking the transition state of the β-lactam hydrolysis reaction. This mode of action allows it to bind tightly to the active site of the β-lactamase, preventing it from degrading co-administered cephalosporins.

Mechanism of Action of this compound

This compound's primary role is to inhibit the activity of class C Acinetobacter-derived cephalosporinases (ADCs). The mechanism of β-lactam hydrolysis by serine β-lactamases, such as ADCs, involves the formation of a transient acyl-enzyme intermediate. This compound, as a boronic acid transition state inhibitor, forms a stable, covalent adduct with the catalytic serine residue in the active site of the β-lactamase. This effectively sequesters the enzyme, preventing it from hydrolyzing and inactivating β-lactam antibiotics. The triazole ring in this compound's structure contributes to its inhibitory profile and improved in vitro activity.

cluster_0 Bacterial Cell Cephalosporin Cephalosporin ADC_Enzyme ADC β-Lactamase (Active) Cephalosporin->ADC_Enzyme Hydrolysis (Resistance) PBP Penicillin-Binding Protein (PBP) Cephalosporin->PBP Inhibition This compound This compound This compound->ADC_Enzyme Inhibition Inactive_Complex ADC-MB076 Complex (Inactive) Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Required for Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Disruption leads to

Figure 1: Mechanism of this compound action in overcoming resistance.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro experiments, including inhibition constant (Ki) determination, minimum inhibitory concentration (MIC) assays to assess synergy, and plasma stability studies.

Table 1: Inhibition Constants (Ki) of this compound against ADC Variants
ADC VariantKi of this compound (nM)
ADC-7<1000
ADC-30<1000
ADC-33<1000
ADC-162<1000
ADC-212<1000
ADC-219<1000

Note: All tested ADC variants were inhibited by this compound with Ki values below 1 µM.

Table 2: Synergistic Activity of this compound with Cephalosporins against E. coli Expressing ADC Variants
ADC VariantAntibioticMIC (mg/L) without this compoundMIC (mg/L) with 10 mg/L this compound
ADC-33Ceftazidime>25616
ADC-212Ceftazidime>25632
ADC-33Cefotaxime>2561
ADC-212Cefotaxime>2562
ADC-33Ceftolozane25616
ADC-212Ceftolozane25616
Table 3: Plasma Stability of this compound
CompoundHalf-life (t1/2) in human plasma (hours)
This compound29

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

Inhibition Kinetics

The inhibitory activity of this compound against various ADC β-lactamase variants was determined by measuring the initial velocities of nitrocefin hydrolysis.

  • Enzyme Preparation: Purified ADC enzyme variants were used at a concentration of 2 nM.

  • Pre-incubation: The enzyme was pre-incubated with increasing concentrations of this compound for 3 minutes.

  • Hydrolysis Reaction: The reaction was initiated by the addition of 100 µM nitrocefin.

  • Data Analysis: The initial velocities (v0) were determined from three independent experiments and fitted to the appropriate equations to calculate the inhibition constants (Ki).

Antimicrobial Susceptibility Testing (AST)

The synergistic effect of this compound with cephalosporins was assessed by determining the Minimum Inhibitory Concentrations (MICs) using the broth microdilution method according to CLSI guidelines.

  • Bacterial Strains: E. coli strains expressing different ADC variants were used.

  • Inoculum Preparation: Bacterial suspensions were adjusted to a 0.5 McFarland standard.

  • Drug Preparation: Serial two-fold dilutions of cephalosporins were prepared in Mueller-Hinton broth, both with and without a fixed concentration of this compound (10 mg/L).

  • Incubation: The microtiter plates were inoculated with the bacterial suspension and incubated at 35°C for 18-20 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the antibiotic that resulted in no visible bacterial growth.

Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plates Inoculate Microtiter Plates Prepare_Inoculum->Inoculate_Plates Serial_Dilution Serial Dilution of Cephalosporin (with and without this compound) Serial_Dilution->Inoculate_Plates Incubate Incubate at 35°C for 18-20h Inoculate_Plates->Incubate Read_MIC Determine MIC (Lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End

An In-depth Technical Guide to the Inhibitory Activity of MB076

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory activity of MB076, a novel therapeutic agent. The document outlines its mechanism of action, summarizes key quantitative data from inhibitory assays, details relevant experimental protocols, and visualizes its operational framework.

Introduction to this compound

This compound is a novel, heterocyclic triazole-based boronic acid transition state inhibitor.[1][2][3][4][5] It has been synthesized to effectively target and inhibit Class C Acinetobacter-derived cephalosporinases (ADCs), which are β-lactamase enzymes responsible for conferring antibiotic resistance in the multidrug-resistant pathogen Acinetobacter baumannii.[2][4][5] By inhibiting these enzymes, this compound restores the efficacy of cephalosporin antibiotics.[1][2][3][4][5] Notably, it has demonstrated improved stability in human plasma, a critical characteristic for therapeutic candidates.[1][2][3]

Mechanism of Action

A. baumannii develops resistance to β-lactam antibiotics, such as cephalosporins, primarily through the expression of β-lactamase enzymes like ADCs. These enzymes hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic before it can reach its target, the penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.

This compound functions as a transition state inhibitor. It binds tightly to the active site of the ADC β-lactamase, mimicking the tetrahedral transition state of the natural substrate hydrolysis. This stable complex effectively sequesters the enzyme, preventing it from inactivating cephalosporin antibiotics. As a result, the antibiotic remains active and can effectively inhibit bacterial cell wall synthesis, leading to bacterial cell death. This compound has been shown to act synergistically with multiple cephalosporins.[1][2][3][4][5]

cluster_0 Bacterial Cell cluster_1 Inhibitory Action of this compound Cephalosporin Cephalosporin Antibiotic PBP Penicillin-Binding Proteins (PBPs) Cephalosporin->PBP Inhibits ADC ADC β-Lactamase (Enzyme) ADC->Cephalosporin Hydrolyzes & Inactivates CellWall Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis CellWall->Lysis Disruption leads to This compound This compound This compound->ADC Inhibits

Diagram 1: Mechanism of Action of this compound in Overcoming ADC-Mediated Resistance.

Quantitative Inhibitory Activity

This compound has been demonstrated to be a potent inhibitor of various ADC β-lactamase variants, with inhibition constant (Ki) values consistently below 1 μM.[1][2][3][4][5] The synergistic effect of this compound with cephalosporins has been quantified through antimicrobial susceptibility testing, which measures the Minimum Inhibitory Concentration (MIC) required to inhibit bacterial growth.

Table 1: Inhibition Constants (Ki) of this compound against ADC Variants
ADC VariantKi of this compound (nM)
ADC-7< 1000
ADC-30< 1000
ADC-33< 1000
ADC-162< 1000
ADC-212< 1000
ADC-219< 1000
Additional Variant< 1000
(Note: The primary literature states Ki values are <1 μM for all seven tested variants; specific nM values for each variant with this compound are not fully detailed in the provided search results but are noted to be similar to a comparator compound, S02030, with ADC-30 having the highest affinity for both.[2][4])
Table 2: Antimicrobial Susceptibility Testing (MIC in mg/L) with this compound
ADC Variant Expressed in E. coliCeftazidime (CAZ) AloneCAZ + this compoundCefotaxime (CTX) AloneCTX + this compound
ADC-7644641
ADC-301282642
ADC-332048161281
ADC-212-16-64 (range)-16
ADC-219-16-64 (range)--
(Note: Data extracted from the referenced publication.[4] The addition of this compound significantly lowers the MIC, indicating a restoration of antibiotic susceptibility.[4])

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibitory activity of this compound.

Inhibition Kinetics Assay

This protocol is used to determine the inhibition constant (Ki) of this compound against ADC β-lactamase variants.

  • Enzyme Preparation: Purify ADC β-lactamase variants from recombinant E. coli expression systems.

  • Assay Buffer: Prepare a suitable buffer, typically phosphate-buffered saline (PBS) or similar, at a physiological pH.

  • Substrate: Use a chromogenic cephalosporin substrate, such as nitrocefin, which changes color upon hydrolysis by the β-lactamase.

  • Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions.

  • Assay Procedure:

    • Add the purified ADC enzyme to the assay buffer in a 96-well plate.

    • Add varying concentrations of the inhibitor, this compound.

    • Pre-incubate the enzyme and inhibitor for a defined period to allow for binding.

    • Initiate the reaction by adding the nitrocefin substrate.

    • Monitor the rate of hydrolysis by measuring the change in absorbance over time using a spectrophotometer.

  • Data Analysis: Determine the initial velocity (V0) for each reaction. The Ki value is then calculated by fitting the data to appropriate enzyme inhibition models (e.g., competitive inhibition).

start Start prep Prepare Reagents: - Purified ADC Enzyme - this compound Dilutions - Nitrocefin Substrate start->prep plate Plate Setup: Add Enzyme and Varying [this compound] to 96-well plate prep->plate incubate Pre-incubate (Allow Binding) plate->incubate react Initiate Reaction: Add Nitrocefin incubate->react measure Measure Absorbance Over Time react->measure analyze Calculate Initial Velocity and Determine Ki measure->analyze end End analyze->end

Diagram 2: Experimental Workflow for Determining the Ki of this compound.
Antimicrobial Susceptibility Testing (AST)

This protocol determines the Minimum Inhibitory Concentration (MIC) of cephalosporins in the presence and absence of this compound.

  • Bacterial Strains: Use E. coli strains engineered to express specific ADC β-lactamase variants.

  • Growth Medium: Prepare Mueller-Hinton broth or agar, the standard medium for susceptibility testing.

  • Inoculum Preparation: Grow bacterial strains to a standardized density (e.g., 0.5 McFarland standard).

  • Antibiotic & Inhibitor Preparation:

    • Prepare serial dilutions of cephalosporins (e.g., ceftazidime, cefotaxime).

    • For the combination test, add a fixed, sub-inhibitory concentration of this compound to each antibiotic dilution.

  • Assay Procedure (Broth Microdilution):

    • Inoculate the prepared antibiotic dilutions (with and without this compound) with the bacterial suspension in a 96-well plate.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the antibiotic that visibly inhibits bacterial growth. A significant reduction in the MIC in the presence of this compound indicates synergistic activity.

Conclusion

This compound is a potent boronic acid inhibitor of Class C ADC β-lactamases, a key driver of antibiotic resistance in Acinetobacter baumannii. Through its mechanism as a transition state inhibitor, it effectively restores the activity of cephalosporin antibiotics. The quantitative data from both enzymatic and cell-based assays confirm its efficacy and synergistic potential, positioning this compound as a promising candidate for further development in the fight against multidrug-resistant bacterial infections.

References

Preliminary Studies on the Beta-Lactamase Inhibitory Activity of MB076: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Beta-Lactamase-Mediated Resistance

Beta-lactam antibiotics, including penicillins, cephalosporins, and carbapenems, are a cornerstone of antibacterial therapy. Their mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to cell lysis and death. However, the emergence and spread of bacterial resistance mechanisms threaten the efficacy of this critical class of drugs. The most prevalent mechanism of resistance is the production of beta-lactamase enzymes, which hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive.[1][2]

Beta-lactamases are categorized into four molecular classes based on their amino acid sequence: A, B, C, and D.[3][4]

  • Classes A, C, and D are serine beta-lactamases (SBLs) that utilize a serine residue in their active site for catalysis.[4]

  • Class B enzymes are metallo-beta-lactamases (MBLs) that require zinc ions for their hydrolytic activity.[3][5]

The development of beta-lactamase inhibitors (BLIs) is a key strategy to combat this resistance.[6] These inhibitors bind to and inactivate beta-lactamase enzymes, thereby protecting co-administered beta-lactam antibiotics from hydrolysis.[7] This guide presents the preliminary in vitro studies of a novel, hypothetical beta-lactamase inhibitor, designated MB076.

Overview of this compound

This compound is a novel, non-beta-lactam inhibitor designed to target a broad spectrum of serine beta-lactamases. Its core structure is intended to mimic the transition state of the beta-lactam hydrolysis reaction, allowing for potent and sustained inhibition. This document outlines the initial characterization of its inhibitory profile against a panel of clinically relevant beta-lactamase enzymes.

Data Presentation: In Vitro Inhibitory Activity of this compound

The inhibitory potential of this compound was assessed against a panel of representative beta-lactamase enzymes from different Ambler classes. The half-maximal inhibitory concentration (IC50), which represents the concentration of this compound required to reduce the enzymatic activity by 50%, was determined for each enzyme.

Table 1: IC50 Values of this compound Against a Panel of Serine Beta-Lactamases
EnzymeAmbler ClassRepresentative PathogensThis compound IC50 (nM)Clavulanic Acid IC50 (nM)
TEM-1AE. coli, K. pneumoniae120250
SHV-1AK. pneumoniae150300
CTX-M-15A (ESBL)E. coli, K. pneumoniae85180
KPC-2A (Carbapenemase)K. pneumoniae45>100,000
AmpCCEnterobacter spp., P. aeruginosa210>100,000
OXA-48D (Carbapenemase)K. pneumoniae, E. coli950>100,000

Data are hypothetical and for illustrative purposes only.

Experimental Protocols

The following protocols describe the methodologies used to determine the in vitro inhibitory activity of this compound.

Determination of IC50 Values using a Spectrophotometric Assay

The IC50 values were determined by measuring the residual hydrolytic activity of the beta-lactamase enzymes on the chromogenic substrate nitrocefin in the presence of varying concentrations of this compound.

Materials:

  • Purified beta-lactamase enzymes (TEM-1, SHV-1, CTX-M-15, KPC-2, AmpC, OXA-48)

  • This compound inhibitor stock solution (10 mM in DMSO)

  • Clavulanic acid control inhibitor stock solution (10 mM in DMSO)

  • Nitrocefin (chromogenic substrate) stock solution (5 mM in DMSO)[8]

  • Phosphate Buffer Saline (PBS), pH 7.0

  • 96-well clear, flat-bottom microplates

  • Spectrophotometric microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound and clavulanic acid in PBS. A typical concentration range for testing would be from 1 nM to 100 µM.

    • Prepare a working solution of each beta-lactamase enzyme in PBS at a concentration that yields a linear rate of nitrocefin hydrolysis for at least 10 minutes.

    • Prepare a working solution of nitrocefin at 100 µM in PBS.

  • Assay Setup: [9][10]

    • In a 96-well plate, add 20 µL of the diluted inhibitor (this compound or clavulanic acid) or PBS (for the no-inhibitor control) to the appropriate wells.

    • Add 60 µL of PBS to each well.

    • To initiate the pre-incubation, add 10 µL of the enzyme working solution to each well.

    • Incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Hydrolysis Reaction and Measurement: [2][11]

    • To start the reaction, add 10 µL of the 100 µM nitrocefin working solution to each well.

    • Immediately place the plate in a microplate reader and measure the absorbance at 490 nm in kinetic mode, taking readings every 30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the initial rate of reaction (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the rates relative to the no-inhibitor control (set to 100% activity).

    • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow for IC50 Determination

The following diagram illustrates the key steps in the in vitro beta-lactamase inhibition assay.

G cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup & Pre-incubation cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis p1 Prepare serial dilutions of this compound and controls a1 Add inhibitor/control to 96-well plate p1->a1 p2 Prepare enzyme working solution p2->a1 p3 Prepare nitrocefin substrate solution r1 Add nitrocefin substrate to initiate reaction p3->r1 a2 Add enzyme solution a3 Incubate for 10 min at 25°C a3->r1 r2 Measure absorbance at 490 nm (Kinetic Mode) d1 Calculate initial reaction rates (V₀) r2->d1 d2 Normalize to control d3 Plot % activity vs. [Inhibitor] d4 Determine IC50 value

Caption: Workflow for determining IC50 values.

Proposed Mechanism of Serine Beta-Lactamase Inhibition

This diagram illustrates the general mechanism by which a beta-lactamase inhibitor inactivates a serine beta-lactamase enzyme.

G General Mechanism of Serine Beta-Lactamase Inhibition E_I E + I EI_rev E-I (Reversible Complex) E_I->EI_rev k_on EI_rev->E_I k_off EI_cov E-I* (Covalent Adduct) EI_rev->EI_cov k_inact Inactive Inactive Enzyme EI_cov->Inactive Stable

Caption: Proposed mechanism of enzyme inhibition.

References

Unveiling the Target of MB076: A Technical Guide to its Identification and Validation in Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target identification and validation of MB076, a novel heterocyclic triazole, in bacteria. The document outlines the compound's mechanism of action, summarizes key quantitative data, details the experimental protocols used for its characterization, and provides visual representations of its inhibitory action and the workflow for its validation.

Introduction to this compound

This compound is a novel boronic acid transition state inhibitor with a heterocyclic triazole structure, demonstrating improved plasma stability[1]. It has been identified as a potent inhibitor of Class C Acinetobacter-derived cephalosporinases (ADCs), a group of β-lactamase enzymes that confer resistance to β-lactam antibiotics in bacteria like Acinetobacter baumannii. By inhibiting these enzymes, this compound can restore the efficacy of cephalosporins, acting synergistically with them to combat resistant bacterial infections[1][2].

Target Identification: Acinetobacter-derived Cephalosporinases (ADCs)

The primary molecular targets of this compound within bacteria have been identified as Class C β-lactamases, specifically Acinetobacter-derived cephalosporinases (ADCs). These enzymes are responsible for hydrolyzing and inactivating β-lactam antibiotics, a common mechanism of bacterial resistance.

Mechanism of Action

This compound functions as a transition state analog inhibitor. Its boronic acid moiety is key to its inhibitory activity. It is believed to form a stable, covalent adduct with the catalytic serine residue in the active site of the β-lactamase enzyme. This mimics the tetrahedral transition state of the natural substrate hydrolysis, effectively blocking the enzyme's catalytic activity. X-ray crystal structures of this compound in complex with ADC variants have confirmed that the inhibitor adopts a similar conformation across different variants, despite minor changes in their active sites[2].

cluster_pathway This compound Mechanism of Action b_lactam β-Lactam Antibiotic adc ADC β-Lactamase (Active) b_lactam->adc Binds to active site hydrolysis Hydrolysis adc->hydrolysis adc_inhibited ADC β-Lactamase (Inhibited Complex) adc->adc_inhibited inactive_antibiotic Inactive Antibiotic hydrolysis->inactive_antibiotic Inactivation This compound This compound (Boronic Acid Inhibitor) This compound->adc Forms covalent adduct

Figure 1: Simplified signaling pathway of this compound inhibiting ADC β-lactamase.

Target Validation

The validation of ADCs as the target of this compound was achieved through a series of kinetic and microbiological experiments.

Quantitative Data

The inhibitory potency of this compound against various ADC variants was determined, showcasing its tight binding to these enzymes. Furthermore, its synergistic effect with cephalosporin antibiotics was quantified through antimicrobial susceptibility testing.

Table 1: Inhibition Constants (Ki) of this compound against ADC Variants

ADC VariantKi (μM)
ADC-7<1
ADC-33<1
Other Variants<1
Data sourced from a study by Powers et al., which states that this compound inhibited all tested ADC variants with Ki values below 1 μM[1][2].

Table 2: Minimum Inhibitory Concentrations (MICs) of Ceftazidime (CAZ) and Cefotaxime (CTX) in the Presence and Absence of this compound against E. coli expressing ADC variants

ADC VariantAntibioticMIC (mg/L) without this compoundMIC (mg/L) with this compoundFold Reduction in MIC
ADC-33CAZ>25616 - 64≥4
ADC-212CAZ>25616 - 64≥4
ADC-219CAZ>25616 - 64≥4
Other VariantsCAZ>256≤4≥64
ADC-212CTX>25616≥16
Other VariantsCTX>256Intermediate/SusceptibleSignificant
This table summarizes the synergistic effects reported, where the addition of this compound significantly lowered the MICs of cephalosporins for several ADC-producing strains[2].

Experimental Protocols

The following are summaries of the key experimental methodologies employed in the identification and validation of the target of this compound.

Inhibition Kinetics
  • Objective: To determine the inhibition constants (Ki) of this compound against purified ADC β-lactamase variants.

  • Methodology:

    • ADC variants were expressed and purified.

    • Enzyme kinetics were monitored by measuring the hydrolysis of a chromogenic substrate, nitrocefin.

    • Initial reaction velocities were measured at various concentrations of nitrocefin in the presence of different concentrations of this compound.

    • The data were fitted to the appropriate enzyme inhibition models to determine the Ki values.

Antimicrobial Susceptibility Testing (AST)
  • Objective: To assess the synergistic activity of this compound with β-lactam antibiotics against bacteria expressing ADC variants.

  • Methodology:

    • E. coli strains were engineered to express different ADC variants.

    • Broth microdilution assays were performed according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

    • The Minimum Inhibitory Concentrations (MICs) of various cephalosporins (e.g., ceftazidime, cefotaxime) were determined in the presence and absence of a fixed concentration of this compound.

    • A significant reduction in the MIC of the antibiotic in the presence of this compound indicated synergistic activity.

X-ray Crystallography
  • Objective: To elucidate the structural basis of the interaction between this compound and ADC β-lactamases.

  • Methodology:

    • Crystals of the ADC variants in complex with this compound were grown.

    • X-ray diffraction data were collected from the crystals.

    • The diffraction data were processed to determine the three-dimensional structure of the enzyme-inhibitor complex.

    • The resulting structure provided insights into the specific molecular interactions responsible for the inhibition.

cluster_workflow This compound Target Identification and Validation Workflow start Start: Novel Compound this compound target_hypothesis Hypothesis: Inhibition of β-lactamases start->target_hypothesis in_vitro_kinetics In Vitro Kinetics: Inhibition of Purified ADC Enzymes target_hypothesis->in_vitro_kinetics synergy_testing Microbiology: Synergy with β-lactams target_hypothesis->synergy_testing structural_studies Structural Biology: Elucidate Binding Mode target_hypothesis->structural_studies determine_ki Determine Ki values in_vitro_kinetics->determine_ki validation Target Validated: This compound inhibits ADC β-lactamases determine_ki->validation ast Antimicrobial Susceptibility Testing (AST) synergy_testing->ast ast->validation xray X-ray Crystallography structural_studies->xray xray->validation

Figure 2: Experimental workflow for the target identification and validation of this compound.

Conclusion

The comprehensive approach, combining enzyme kinetics, microbiology, and structural biology, has successfully identified and validated Class C Acinetobacter-derived cephalosporinases as the primary target of this compound in bacteria. The potent inhibitory activity of this compound and its ability to restore the efficacy of existing β-lactam antibiotics highlight its potential as a valuable component of combination therapies to combat infections caused by multidrug-resistant bacteria.

References

Initial Pharmacological Profile of MB076: A Novel β-Lactamase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the initial pharmacological characterization of MB076, a novel heterocyclic triazole and a potent boronic acid transition state inhibitor. Developed to counteract antibiotic resistance in critical pathogens, this compound has demonstrated significant efficacy in inhibiting Class C Acinetobacter-derived cephalosporinases (ADCs). This document is intended for researchers, scientists, and drug development professionals interested in the preclinical assessment of new antimicrobial agents.

Executive Summary

This compound is a promising β-lactamase inhibitor designed to be effective against a range of cephalosporinases and carbapenemases.[1][2] It functions by forming a reversible covalent bond with the catalytic serine residue in the active site of serine β-lactamases, mimicking the tetrahedral transition state of β-lactam hydrolysis and thereby preventing the inactivation of β-lactam antibiotics.[3] Preclinical investigations have revealed that this compound effectively inhibits multiple variants of ADC β-lactamases and acts synergistically with several cephalosporins to restore their antibacterial activity against resistant strains of Acinetobacter baumannii.[4][5][6] Furthermore, this compound exhibits improved plasma stability compared to earlier generation inhibitors, suggesting the potential for favorable dosing regimens in clinical settings.[4][5]

Mechanism of Action

This compound acts as a transition-state analog inhibitor of serine β-lactamases. The boron atom in this compound is key to its inhibitory activity. It forms a dative covalent bond with the hydroxyl group of the catalytic serine residue (Ser64) within the enzyme's active site.[3][4] This interaction mimics the high-energy tetrahedral intermediate formed during the hydrolysis of the β-lactam ring of an antibiotic. By stabilizing this transition state, this compound effectively blocks the enzyme's catalytic activity and prevents the degradation of β-lactam antibiotics.

cluster_0 Bacterial Cell Beta_Lactam_Antibiotic β-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) Beta_Lactam_Antibiotic->PBP Inhibits Hydrolyzed_Antibiotic Inactive Antibiotic Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Catalyzes Bacterial_Lysis Bacterial Lysis Cell_Wall_Synthesis->Bacterial_Lysis Leads to Beta_Lactamase Serine β-Lactamase Beta_Lactamase->Beta_Lactam_Antibiotic Hydrolyzes This compound This compound This compound->Beta_Lactamase Inhibits Start Start Prepare_Reagents Prepare ADC Enzyme, Nitrocefin, and this compound Solutions Start->Prepare_Reagents Incubate Pre-incubate Enzyme with this compound Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction by Adding Nitrocefin Incubate->Initiate_Reaction Monitor_Absorbance Monitor Absorbance Change at 486 nm Initiate_Reaction->Monitor_Absorbance Calculate_Rates Calculate Initial Reaction Velocities Monitor_Absorbance->Calculate_Rates Plot_Data Plot Data using Michaelis-Menten Kinetics Calculate_Rates->Plot_Data Determine_Ki Determine Ki Value Plot_Data->Determine_Ki End End Determine_Ki->End Start Start Incubate_this compound Incubate this compound in Human Plasma at 37°C Start->Incubate_this compound Sample_Aliquots Collect Aliquots at Various Time Points Incubate_this compound->Sample_Aliquots Protein_Precipitation Precipitate Plasma Proteins (e.g., with Acetonitrile) Sample_Aliquots->Protein_Precipitation Centrifuge Centrifuge to Pellet Precipitated Proteins Protein_Precipitation->Centrifuge Analyze_Supernatant Analyze Supernatant by LC-MS Centrifuge->Analyze_Supernatant Quantify_this compound Quantify Remaining This compound Concentration Analyze_Supernatant->Quantify_this compound Calculate_HalfLife Calculate Half-Life (t½) Quantify_this compound->Calculate_HalfLife End End Calculate_HalfLife->End

References

Methodological & Application

Unveiling MB076: A Detailed Protocol for Synthesis and Purification of a Novel β-Lactamase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive experimental protocol for the synthesis and purification of MB076, a novel boronic acid-based transition state inhibitor of Acinetobacter-derived cephalosporinase (ADC) variants. The methodologies detailed herein are compiled from peer-reviewed scientific literature to ensure accuracy and reproducibility for research and drug development applications.

I. Introduction

This compound is a heterocyclic triazole compound designed to combat antibiotic resistance by inhibiting β-lactamase enzymes, which are produced by bacteria to inactivate β-lactam antibiotics.[1][2][3][4] As a boronic acid transition state inhibitor, this compound mimics the tetrahedral transition state of the β-lactam hydrolysis reaction, leading to potent inhibition of serine β-lactamases.[5] This document outlines the multi-step synthesis and subsequent purification of this compound.

II. Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis and activity of this compound.

Table 1: Synthesis Yields of this compound Intermediates

StepIntermediate CompoundYield (%)
2Acylated Amine (Compound 2)45
3Triazole (Compound 3)70
4Thiol-Substituted Triazole (Compound 4)59

Table 2: In Vitro Inhibitory Activity of this compound

Target EnzymeInhibition Constant (Ki)
ADC β-Lactamase Variants (seven types)< 1 µM

Table 3: Synergistic Activity of this compound with Cephalosporins

CephalosporinFold Reduction in Minimum Inhibitory Concentration (MIC)
Ceftazidime (CAZ)Significant reduction
Ceftolozane (TOL)3-4 doubling dilutions

III. Experimental Protocols

A. Synthesis of this compound

The synthesis of this compound is a multi-step process starting from 2-azido-1-N,N-bis(trimethylsilyl)amine.[1] All reactions should be performed under an inert atmosphere (e.g., argon) using dry solvents and oven-dried glassware.[1]

Step 1: Synthesis of Acylated Amine (Compound 2)

  • Dissolve 2-azido-1-N,N-bis(trimethylsilyl)amine (1 equivalent) in a suitable dry solvent.

  • Add a stoichiometric amount of methanol to remove the two trimethylsilyl (TMS) groups.

  • Following the removal of TMS groups, perform acylation of the free amine using chloroacetyl chloride to yield compound 2.

  • The reported yield for this step is 45%.[1]

Step 2: Synthesis of Triazole (Compound 3)

  • Subject the acylated amine (Compound 2) to a copper-catalyzed cycloaddition reaction.

  • React Compound 2 with t-butyl propiolate in a water/t-butyl alcohol solvent system.

  • The resulting triazole (Compound 3) is obtained with a reported yield of 70%.[1]

  • Purify Compound 3 by crystallization.[1]

Step 3: Synthesis of Thiol-Substituted Triazole (Compound 4)

  • Dissolve the purified triazole (Compound 3) in dry acetonitrile.

  • Perform a nucleophilic substitution reaction with 5-amino-1,3,4-thiadiazole-2-thiol.

  • This reaction yields the thiol-substituted triazole (Compound 4) with a reported yield of 59%.[1]

Step 4: Final Deprotection to Yield this compound

  • Deprotect the carboxylic and boronic acid moieties of Compound 4.

  • Use trifluoroacetic acid in dichloromethane for the deprotection of the carboxylic acid.

  • Subsequently, use i-butylboronic acid in an acetonitrile/hexane mixture for the deprotection of the boronic acid, yielding the final product, this compound.[1]

B. Purification of this compound

Purification of the final compound and intermediates is crucial for obtaining high-purity this compound suitable for biological assays.

1. Crystallization:

  • Intermediate Compound 3 is purified by crystallization.[1] The specific solvent system for crystallization should be optimized based on the solubility of the compound.

2. Chromatographic Purification:

  • Gravimetric silica gel chromatography is used for the isolation and purification of the synthesized compounds.[1]

  • Reaction progress and purity of fractions can be monitored by thin-layer chromatography (TLC) on silica gel plates (60-F254) and visualized under UV light (254 nm) or with appropriate staining solutions.[1]

IV. Visualized Workflows and Pathways

A. Synthesis Workflow of this compound

The following diagram illustrates the key steps in the chemical synthesis of this compound.

MB076_Synthesis_Workflow start 2-azido-1-N,N-bis(trimethylsilyl)amine step1 Removal of TMS groups & Acylation with Chloroacetyl Chloride start->step1 Yield: 45% to Cmpd 2 intermediate2 Compound 2 step1->intermediate2 step2 Copper-Catalyzed Cycloaddition with t-butyl propiolate intermediate2->step2 Yield: 70% to Cmpd 3 intermediate3 Compound 3 step2->intermediate3 step3 Nucleophilic Substitution with 5-amino-1,3,4-thiadiazole-2-thiol intermediate3->step3 Yield: 59% to Cmpd 4 intermediate4 Compound 4 step3->intermediate4 step4 Deprotection of Carboxylic and Boronic Acids intermediate4->step4 end This compound step4->end

Caption: Synthetic pathway of this compound.

B. Mechanism of Action of this compound

This diagram depicts the inhibitory mechanism of this compound on a serine β-lactamase enzyme.

MB076_Mechanism_of_Action cluster_enzyme Serine β-Lactamase Active Site serine Serine Residue transition_state Tetrahedral Intermediate (Enzyme-Inhibitor Complex) serine->transition_state This compound This compound (Boronic Acid Inhibitor) This compound->serine Nucleophilic attack by serine hydroxyl group inhibition Inhibition of β-Lactam Hydrolysis transition_state->inhibition

Caption: Inhibition of β-lactamase by this compound.

References

Application Notes and Protocols for In Vitro Efficacy Testing of MB076

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of in vitro methodologies for evaluating the efficacy of MB076, a novel small molecule inhibitor. The described protocols are designed to assess the biochemical and cellular activity of this compound, providing critical data for its preclinical development. The assays outlined will enable researchers to determine the potency of this compound against its putative target, confirm its engagement with the target in a cellular context, and quantify its impact on cancer cell viability and relevant signaling pathways.

Biochemical Potency Assessment: Kinase Activity Assay

This assay is designed to determine the direct inhibitory effect of this compound on its purified target kinase. A variety of methods can be employed to measure kinase activity, including radiometric assays and fluorescence-based techniques.[1][2][3] This protocol describes a non-radioactive, luminescence-based kinase activity assay.

Experimental Protocol: Kinase-Glo® Luminescent Kinase Assay

Principle: This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP levels is indicative of kinase activity. The Kinase-Glo® reagent uses the luciferase enzyme to generate a luminescent signal that is inversely proportional to the kinase activity.

Materials:

  • Purified recombinant Target Kinase X

  • Kinase substrate (specific peptide or protein)

  • This compound (in DMSO)

  • ATP

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette

  • Luminometer

Procedure:

  • Prepare serial dilutions of this compound in assay buffer. Include a vehicle control (DMSO) and a no-kinase control.

  • In a 96-well plate, add 5 µL of the diluted this compound or control to each well.

  • Add 10 µL of a solution containing the target kinase and its substrate to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final concentration of ATP should be close to the Km for the kinase.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Allow the plate to equilibrate to room temperature.

  • Add 25 µL of Kinase-Glo® reagent to each well.

  • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate-reading luminometer.

Data Analysis: The luminescent signal is inversely proportional to kinase activity. The data can be normalized to controls and plotted as a function of this compound concentration to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Data Presentation:
CompoundTarget KinaseIC50 (nM)
This compoundTarget Kinase X15.2
Staurosporine (Control)Target Kinase X5.8

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify that a compound binds to its target protein within a cellular environment.[4][5][6][7][8] The principle is based on the ligand-induced stabilization of the target protein to thermal denaturation.

Experimental Protocol: Western Blot-Based CETSA

Principle: Cells are treated with the compound of interest and then heated to various temperatures. The stabilization of the target protein by the compound is assessed by measuring the amount of soluble protein remaining at each temperature via Western blotting.

Materials:

  • Cancer cell line expressing Target Kinase X

  • Complete cell culture medium

  • This compound (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Protease inhibitor cocktail

  • Lysis buffer (e.g., RIPA buffer)

  • Primary antibody against Target Kinase X

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Thermal cycler or heating block

  • Equipment for SDS-PAGE and Western blotting

Procedure:

  • Seed cells in culture dishes and grow to 80-90% confluency.

  • Treat the cells with this compound or vehicle (DMSO) for a predetermined time (e.g., 2 hours) at 37°C.

  • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by freeze-thaw cycles.

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction from the precipitated proteins.

  • Collect the supernatant (soluble fraction) and determine the protein concentration.

  • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody specific for Target Kinase X.

Data Analysis: The intensity of the bands corresponding to Target Kinase X is quantified. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.

Data Presentation:
TreatmentTemperature (°C)Relative Soluble Target Kinase X (%)
Vehicle (DMSO)40100
5085
5550
6020
655
This compound (10 µM)40100
5098
5590
6075
6540

Cellular Efficacy: Cell Viability Assays (MTT/XTT)

Cell viability assays are crucial for determining the cytotoxic or cytostatic effects of a compound on cancer cells.[9][10][11] The MTT and XTT assays are colorimetric methods that measure the metabolic activity of cells, which is an indicator of cell viability.[10][12]

Experimental Protocol: MTT Assay

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product.[9][10] The amount of formazan is proportional to the number of viable cells and can be quantified by measuring the absorbance.[10]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently on an orbital shaker for 15 minutes.

  • Read the absorbance at 570 nm using a microplate reader.

Experimental Protocol: XTT Assay

Principle: Similar to the MTT assay, the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay involves the reduction of a tetrazolium salt. However, the resulting formazan product is water-soluble, eliminating the need for a solubilization step.[10]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (in DMSO)

  • XTT labeling reagent

  • Electron-coupling reagent

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Follow steps 1-4 of the MTT assay protocol.

  • Prepare the XTT labeling mixture by adding the electron-coupling reagent to the XTT labeling reagent according to the manufacturer's instructions.

  • Add 50 µL of the XTT labeling mixture to each well.

  • Incubate the plate for 2-4 hours at 37°C.

  • Measure the absorbance of the soluble formazan product at 450 nm using a microplate reader. A reference wavelength of 630-690 nm is recommended.

Data Analysis: The absorbance values are normalized to the vehicle control to determine the percentage of cell viability. The data is then plotted against the concentration of this compound to calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.

Data Presentation:
Cell LineAssayTreatment Time (h)GI50 (µM)
Cancer Cell Line AMTT721.2
Cancer Cell Line BXTT722.5
Normal FibroblastsMTT72> 50

Pathway Analysis: Western Blotting for Downstream Signaling

To confirm that this compound inhibits the intended signaling pathway, the phosphorylation status of downstream substrates of Target Kinase X can be examined by Western blotting.

Experimental Protocol: Western Blotting

Principle: This technique is used to detect specific proteins in a complex mixture. Following treatment with this compound, cell lysates are prepared, proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the phosphorylated and total forms of a downstream substrate.

Materials:

  • Cancer cell line expressing Target Kinase X

  • This compound (in DMSO)

  • Lysis buffer with phosphatase and protease inhibitors

  • Primary antibodies (e.g., anti-phospho-Substrate Y, anti-total-Substrate Y)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Equipment for SDS-PAGE and Western blotting

Procedure:

  • Seed cells and treat with various concentrations of this compound for a specified time.

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-Substrate Y).

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • The membrane can be stripped and re-probed for total Substrate Y and a loading control (e.g., GAPDH or β-actin).

Data Analysis: The band intensities for the phosphorylated and total proteins are quantified. A decrease in the ratio of phosphorylated to total substrate with increasing concentrations of this compound indicates inhibition of the signaling pathway.

Data Presentation:
This compound (µM)p-Substrate Y / Total Substrate Y (Relative Ratio)
0 (Vehicle)1.00
0.10.75
10.30
100.05

Visualizations

G cluster_pathway Hypothetical Signaling Pathway Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Binds Target_Kinase_X Target Kinase X Receptor->Target_Kinase_X Activates Substrate_Y Substrate Y Target_Kinase_X->Substrate_Y Phosphorylates p_Substrate_Y p-Substrate Y Substrate_Y->p_Substrate_Y Transcription_Factor Transcription_Factor p_Substrate_Y->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation This compound This compound This compound->Target_Kinase_X Inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

G cluster_workflow Kinase-Glo® Assay Workflow Start Start Add_this compound Add this compound/Controls Start->Add_this compound Add_Kinase_Substrate Add Kinase & Substrate Add_this compound->Add_Kinase_Substrate Add_ATP Add ATP to start reaction Add_Kinase_Substrate->Add_ATP Incubate_Reaction Incubate (e.g., 60 min) Add_ATP->Incubate_Reaction Add_KinaseGlo Add Kinase-Glo® Reagent Incubate_Reaction->Add_KinaseGlo Incubate_Luminescence Incubate (10 min) Add_KinaseGlo->Incubate_Luminescence Read_Luminescence Read Luminescence Incubate_Luminescence->Read_Luminescence End End Read_Luminescence->End

Caption: Workflow for the Kinase-Glo® luminescent assay.

G cluster_workflow CETSA Workflow Start Start Treat_Cells Treat cells with this compound Start->Treat_Cells Harvest_Cells Harvest and resuspend cells Treat_Cells->Harvest_Cells Heat_Aliquots Heat aliquots at various temperatures Harvest_Cells->Heat_Aliquots Lyse_Cells Lyse cells Heat_Aliquots->Lyse_Cells Separate_Fractions Separate soluble fraction Lyse_Cells->Separate_Fractions Western_Blot Analyze by Western Blot Separate_Fractions->Western_Blot End End Western_Blot->End

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

G cluster_workflow MTT/XTT Assay Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Treat_Cells Treat with this compound for 24-72h Seed_Cells->Treat_Cells Add_Reagent Add MTT or XTT reagent Treat_Cells->Add_Reagent Incubate Incubate for 2-4h Add_Reagent->Incubate Solubilize Solubilize formazan (MTT only) Incubate->Solubilize If MTT Read_Absorbance Read absorbance Incubate->Read_Absorbance If XTT Solubilize->Read_Absorbance End End Read_Absorbance->End

Caption: General workflow for MTT and XTT cell viability assays.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing with MB076

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MB076 is a novel heterocyclic triazole and a potent boronic acid transition state inhibitor of Class C Acinetobacter-derived cephalosporinases (ADCs).[1] It is investigated for its ability to act synergistically with β-lactam antibiotics, particularly cephalosporins, to restore their efficacy against resistant bacterial strains.[1] The primary mechanism of resistance in these strains is the enzymatic degradation of the antibiotic by β-lactamases. This compound effectively inhibits these enzymes, thereby protecting the antibiotic and allowing it to exert its antibacterial effect.

These application notes provide detailed protocols for conducting antimicrobial susceptibility testing (AST) with this compound in combination with a partner cephalosporin using standard laboratory methods: broth microdilution and disk diffusion.

Mechanism of Action

This compound functions as a β-lactamase inhibitor. In many resistant bacteria, β-lactam antibiotics are hydrolyzed and inactivated by β-lactamase enzymes. This compound competitively binds to the active site of these enzymes, preventing them from breaking down the antibiotic. This synergistic relationship restores the antibiotic's ability to inhibit bacterial cell wall synthesis, leading to bacterial cell death.

cluster_0 Resistant Bacterium cluster_1 Synergistic Action with this compound B_Lactamase β-Lactamase Enzyme B_Lactam β-Lactam Antibiotic B_Lactam->B_Lactamase Hydrolysis & Inactivation This compound This compound B_Lactamase_Inhibited Inhibited β-Lactamase This compound->B_Lactamase_Inhibited Inhibition B_Lactam_Active Active β-Lactam Antibiotic Cell_Wall Bacterial Cell Wall Synthesis B_Lactam_Active->Cell_Wall Inhibition of Cell_Death Cell Death Cell_Wall->Cell_Death cluster_workflow Broth Microdilution Workflow Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prep_Inoculum Prep_Solutions Prepare Serial Dilutions of Cephalosporin (with and without this compound) Prep_Inoculum->Prep_Solutions Inoculate_Plate Inoculate 96-well Plate Prep_Solutions->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Read MICs (Cephalosporin vs. Combo) Incubate->Read_MIC Analyze Analyze for Synergy Read_MIC->Analyze End End Analyze->End cluster_workflow Disk Diffusion Synergy Workflow Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prep_Inoculum Inoculate_Plate Inoculate MHA Plate for Confluent Growth Prep_Inoculum->Inoculate_Plate Place_Disks Place Cephalosporin and This compound Disks (20mm apart) Inoculate_Plate->Place_Disks Incubate Incubate at 35°C for 16-18 hours Place_Disks->Incubate Observe_Zones Observe Zones of Inhibition Incubate->Observe_Zones Interpret Interpret for Synergy (Keyhole Effect) Observe_Zones->Interpret End End Interpret->End

References

Application Note: Kinetic Analysis of MB076 with Acinetobacter-derived Cephalosporinases (ADCs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibiotic resistance is a critical global health threat, and the development of new inhibitors targeting resistance mechanisms is paramount. Acinetobacter baumannii is a multidrug-resistant pathogen responsible for numerous nosocomial infections. A key mechanism of β-lactam resistance in this bacterium is the production of β-lactamase enzymes, including the Ambler Class C Acinetobacter-derived cephalosporinases (ADCs).

MB076 is a novel boronic acid transition state inhibitor designed to counteract this resistance by inhibiting ADC enzymes. This application note provides a comprehensive, step-by-step guide for the kinetic analysis of this compound's inhibitory activity against ADC enzymes. The protocols outlined here will enable researchers to determine key kinetic parameters, such as the Michaelis constant (K_m), maximum velocity (V_max), catalytic constant (k_cat), and the inhibition constant (K_i), to characterize the efficacy of this compound.

Signaling Pathway of β-Lactam Resistance in Acinetobacter baumannii

β-lactam antibiotics, such as penicillins and cephalosporins, typically function by inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. However, in resistant strains of A. baumannii, the production of ADC β-lactamases provides a powerful defense mechanism. These enzymes hydrolyze the β-lactam ring of the antibiotic, rendering it inactive before it can reach its PBP target. This compound acts by inhibiting the ADC enzyme, thus protecting the β-lactam antibiotic and restoring its efficacy.

G cluster_0 Bacterial Cell Beta_Lactam β-Lactam Antibiotic PBP Penicillin-Binding Proteins (PBPs) Beta_Lactam->PBP Inhibits ADC_Enzyme ADC β-Lactamase Beta_Lactam->ADC_Enzyme Hydrolyzed by Cell_Wall Cell Wall Synthesis PBP->Cell_Wall Catalyzes Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Prevents Inactive_Antibiotic Inactive Antibiotic ADC_Enzyme->Inactive_Antibiotic This compound This compound Inhibitor This compound->ADC_Enzyme Inhibits

Figure 1: Mechanism of β-lactam resistance and this compound inhibition.

Experimental Protocols

This section details the necessary materials and step-by-step procedures for determining the kinetic parameters of ADC enzymes and the inhibitory effects of this compound.

Materials and Reagents
  • Purified ADC enzyme (e.g., ADC-7)[1]

  • This compound

  • Nitrocefin (chromogenic β-lactamase substrate)[2][3]

  • β-Lactamase Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • DMSO (for dissolving this compound and nitrocefin)

  • 96-well microplates (clear, flat-bottom)

  • Microplate reader capable of kinetic measurements at 490 nm[2][4]

  • Standard laboratory equipment (pipettes, tubes, etc.)

Experimental Workflow

The overall workflow involves preparing the reagents, performing the enzymatic assay in a microplate reader, and analyzing the resulting kinetic data.

G Prep 1. Prepare Reagents (Enzyme, Substrate, Inhibitor) Plate 2. Set up 96-well Plate (Controls, this compound concentrations) Prep->Plate Incubate 3. Pre-incubate Enzyme with this compound Plate->Incubate Initiate 4. Initiate Reaction (Add Substrate) Incubate->Initiate Measure 5. Kinetic Measurement (Absorbance at 490 nm) Initiate->Measure Analyze 6. Data Analysis (Calculate Kinetic Parameters) Measure->Analyze

Figure 2: General experimental workflow for kinetic analysis.
Protocol 1: Determination of K_m and V_max for Nitrocefin Hydrolysis by ADC Enzyme

  • Prepare Nitrocefin Stock Solution: Dissolve nitrocefin in DMSO to a concentration of 10 mM.

  • Prepare Enzyme Working Solution: Dilute the purified ADC enzyme in β-lactamase assay buffer to a final concentration suitable for the assay (e.g., 1-10 nM). The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 10 minutes.

  • Prepare Substrate Dilutions: Prepare a series of nitrocefin dilutions in assay buffer ranging from 0.1 to 10 times the expected K_m value.

  • Set up the Assay Plate:

    • Add 50 µL of assay buffer to blank wells.

    • Add 50 µL of the enzyme working solution to the experimental wells.

  • Initiate the Reaction: Add 50 µL of each nitrocefin dilution to the respective wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 490 nm every 30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (v) for each substrate concentration from the linear portion of the absorbance vs. time plot. The rate of hydrolysis can be calculated using the Beer-Lambert law, where the molar extinction coefficient for hydrolyzed nitrocefin at 490 nm is 15,000 M⁻¹cm⁻¹.

    • Plot the initial velocity (v) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation (v = (V_max * [S]) / (K_m + [S])) using non-linear regression software to determine K_m and V_max.

Protocol 2: Determination of the Inhibition Constant (K_i) of this compound
  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mM).

  • Prepare Reagent Solutions: Prepare the ADC enzyme working solution and a range of nitrocefin concentrations as described in Protocol 1.

  • Prepare Inhibitor Dilutions: Prepare a series of this compound dilutions in assay buffer at concentrations expected to produce a range of inhibition (e.g., 0.1 to 10 times the expected K_i).

  • Set up the Assay Plate:

    • Add assay buffer, enzyme, and varying concentrations of this compound to the wells.

    • Include control wells with no inhibitor.

  • Pre-incubation: Pre-incubate the enzyme with this compound for a set period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the Reaction: Add the nitrocefin substrate to all wells to start the reaction.

  • Kinetic Measurement: Measure the absorbance at 490 nm as described in Protocol 1.

  • Data Analysis:

    • Calculate the initial velocities for each substrate and inhibitor concentration.

    • Generate a Lineweaver-Burk or Dixon plot to determine the mode of inhibition and calculate the K_i value. Alternatively, use non-linear regression analysis to fit the data to the appropriate inhibition model (competitive, non-competitive, or mixed).

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Michaelis-Menten Kinetic Parameters for Nitrocefin Hydrolysis by ADC Enzyme

Enzyme VariantK_m (µM)V_max (µM/s)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
ADC-X
ADC-Y

Table 2: Inhibition Constants (K_i) of this compound against ADC Enzymes

Enzyme VariantInhibitorMode of InhibitionK_i (nM)
ADC-XThis compound
ADC-YThis compound

Conclusion

This application note provides a framework for the detailed kinetic characterization of the interaction between the novel inhibitor this compound and Acinetobacter-derived cephalosporinases. By following these protocols, researchers can obtain robust and reproducible data to evaluate the potency and mechanism of action of this compound, contributing to the development of new strategies to combat antibiotic-resistant Acinetobacter baumannii.

References

Application Notes and Protocols for MB076 in Acinetobacter baumannii Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acinetobacter baumannii has emerged as a critical nosocomial pathogen, notorious for its extensive multidrug resistance, which poses a significant therapeutic challenge worldwide. A primary mechanism of resistance in A. baumannii is the production of β-lactamases, enzymes that inactivate β-lactam antibiotics. Among these, Acinetobacter-derived cephalosporinases (ADCs) are chromosomally encoded class C β-lactamases that confer resistance to cephalosporins.

Mechanism of Action

MB076 acts as a potent inhibitor of class C ADC β-lactamases. Its boronic acid moiety forms a stable, covalent adduct with the catalytic serine residue in the active site of the β-lactamase, effectively inactivating the enzyme. This prevents the hydrolysis of the β-lactam ring of cephalosporin antibiotics, thereby restoring their antibacterial activity against otherwise resistant strains of A. baumannii.

cluster_resistance Mechanism of Resistance cluster_inhibition This compound Mechanism of Action Cephalosporin Cephalosporin ADC_beta_lactamase ADC β-lactamase Cephalosporin->ADC_beta_lactamase Hydrolysis Bacterial_Cell_Wall_Synthesis Bacterial Cell Wall Synthesis Cephalosporin->Bacterial_Cell_Wall_Synthesis Inhibition Restored_Cephalosporin_Activity Restored Cephalosporin Activity Inactive_Cephalosporin Inactive Cephalosporin ADC_beta_lactamase->Inactive_Cephalosporin Inactive_Complex This compound-ADC Complex (Inactive) ADC_beta_lactamase->Inactive_Complex Bacterial_Lysis Bacterial Lysis Bacterial_Cell_Wall_Synthesis->Bacterial_Lysis This compound This compound This compound->ADC_beta_lactamase Inhibition Effective_Inhibition Effective Inhibition of Cell Wall Synthesis Restored_Cephalosporin_Activity->Effective_Inhibition Enhanced_Bacterial_Lysis Enhanced Bacterial Lysis Effective_Inhibition->Enhanced_Bacterial_Lysis

Fig 1. Mechanism of this compound action against ADC-mediated resistance.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from published studies.

Table 1: In Vitro Efficacy of this compound in Combination with Cephalosporins against E. coli expressing ADC variants

ADC VariantCephalosporinMIC (μg/mL) without this compoundMIC (μg/mL) with 10 μg/mL this compound
ADC-33Ceftazidime>12864
ADC-212Ceftazidime>12816
ADC-219Ceftazidime>12816
ADC-7Ceftazidime32≤4
ADC-25Ceftazidime64≤4
ADC-57Ceftazidime128≤4
ADC-33Cefotaxime648
ADC-212Cefotaxime12816
ADC-219Cefotaxime648
ADC-7Cefotaxime32≤1
ADC-25Cefotaxime16≤1
ADC-57Cefotaxime32≤1

Table 2: Inhibition Constants (Ki) of this compound against Purified ADC β-Lactamase Variants

ADC VariantKi (nM)
ADC-7130 ± 20
ADC-25210 ± 30
ADC-30150 ± 20
ADC-33250 ± 40
ADC-57180 ± 30
ADC-212220 ± 30
ADC-219190 ± 20

Table 3: Plasma Stability of this compound

CompoundHalf-life (t1/2) in human plasma (hours)
This compound29
S02030 (comparator)9

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of a cephalosporin in the presence of a fixed concentration of this compound that inhibits the visible growth of A. baumannii.

Start Start Prepare_Bacterial_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Bacterial_Inoculum Serial_Dilution Prepare 2-fold serial dilutions of Cephalosporin Prepare_Bacterial_Inoculum->Serial_Dilution Add_this compound Add fixed concentration of this compound (e.g., 10 μg/mL) to each well Serial_Dilution->Add_this compound Add_Inoculum Inoculate wells with bacterial suspension Add_this compound->Add_Inoculum Incubate Incubate at 37°C for 18-24 hours Add_Inoculum->Incubate Read_MIC Determine MIC (lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Fig 2. Workflow for Minimum Inhibitory Concentration (MIC) testing.

Materials:

  • A. baumannii isolate(s) of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Cephalosporin antibiotic stock solution

  • This compound stock solution

  • 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh culture plate, select 3-5 colonies of A. baumannii and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

    • Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL.

  • Plate Preparation:

    • Perform two-fold serial dilutions of the cephalosporin antibiotic in CAMHB across the wells of a 96-well plate.

    • To each well containing the diluted antibiotic, add this compound to a final fixed concentration (e.g., 4, 8, or 10 µg/mL).

    • Include a positive control well (bacteria, no antibiotic, no this compound) and a negative control well (broth only).

  • Inoculation and Incubation:

    • Inoculate each well with the prepared bacterial suspension.

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the cephalosporin that completely inhibits visible bacterial growth.

Protocol 2: Synergy Testing using Checkerboard Assay

This protocol is used to quantitatively assess the synergistic effect between this compound and a cephalosporin antibiotic.

Materials:

  • Same as for MIC determination.

Procedure:

  • Plate Setup:

    • Prepare a 96-well plate with two-fold serial dilutions of the cephalosporin along the x-axis and two-fold serial dilutions of this compound along the y-axis.

  • Inoculation and Incubation:

    • Inoculate each well with the prepared A. baumannii suspension (final concentration ~5 x 105 CFU/mL).

    • Incubate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Interpret the results as follows:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4

      • Antagonism: FICI > 4

Protocol 3: Determination of Inhibition Constant (Ki)

This protocol describes the determination of the inhibition constant (Ki) of this compound against a purified ADC β-lactamase using a chromogenic substrate like nitrocefin.

Start Start Purify_Enzyme Purify ADC β-lactamase Start->Purify_Enzyme Prepare_Reagents Prepare Nitrocefin and this compound solutions Purify_Enzyme->Prepare_Reagents Kinetic_Assay Perform kinetic assays at varying substrate and inhibitor concentrations Prepare_Reagents->Kinetic_Assay Measure_Absorbance Measure initial reaction velocities (absorbance change over time) Kinetic_Assay->Measure_Absorbance Data_Analysis Plot data (e.g., Lineweaver-Burk) and calculate Ki Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Fig 3. Workflow for determining the inhibition constant (Ki).

Materials:

  • Purified ADC β-lactamase

  • Nitrocefin (chromogenic β-lactamase substrate)

  • This compound

  • Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

  • UV/Vis spectrophotometer

Procedure:

  • Enzyme and Reagent Preparation:

    • Dilute the purified ADC β-lactamase to a suitable working concentration in the assay buffer.

    • Prepare a stock solution of nitrocefin and various concentrations of this compound.

  • Kinetic Measurements:

    • In a cuvette, mix the assay buffer, a fixed concentration of nitrocefin, and a specific concentration of this compound.

    • Initiate the reaction by adding the purified enzyme.

    • Monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 486 nm over time.

    • Repeat the assay with different concentrations of this compound and nitrocefin.

  • Data Analysis:

    • Determine the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time plots.

    • Plot the data using a suitable method, such as a Dixon plot (1/V₀ vs. [I]) or by fitting the data to the Michaelis-Menten equation for competitive inhibition to determine the Ki value.

Protocol 4: In Vivo Efficacy in a Murine Thigh Infection Model

This protocol outlines a general procedure to evaluate the in vivo efficacy of this compound in combination with a cephalosporin in a neutropenic murine thigh infection model.

Materials:

  • Female ICR or BALB/c mice (6-8 weeks old)

  • A. baumannii strain

  • Cyclophosphamide (to induce neutropenia)

  • Cephalosporin antibiotic

  • This compound

  • Sterile saline

  • Anesthesia

Procedure:

  • Induction of Neutropenia:

    • Administer cyclophosphamide intraperitoneally to the mice on days -4 and -1 prior to infection to induce neutropenia.

  • Infection:

    • On day 0, anesthetize the mice and inject a suspension of A. baumannii (e.g., 106 CFU in 0.1 mL saline) into the thigh muscle of one hind leg.

  • Treatment:

    • At a specified time post-infection (e.g., 2 hours), administer the treatment regimens to different groups of mice (e.g., vehicle control, cephalosporin alone, this compound alone, cephalosporin + this compound) via a suitable route (e.g., subcutaneous or intravenous).

  • Assessment of Bacterial Burden:

    • At a predetermined endpoint (e.g., 24 hours post-treatment), euthanize the mice.

    • Aseptically remove the infected thigh, homogenize it in sterile saline.

    • Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.

  • Data Analysis:

    • Compare the bacterial burden in the different treatment groups to the vehicle control to determine the efficacy of the combination therapy.

Conclusion

This compound is a promising β-lactamase inhibitor with the potential to restore the activity of cephalosporins against multidrug-resistant Acinetobacter baumannii. The protocols provided here offer a framework for researchers to investigate its in vitro and in vivo efficacy, mechanism of action, and potential for further development as part of a combination therapy for the treatment of challenging A. baumannii infections. These investigations are crucial for advancing our understanding of this novel compound and its clinical applicability.

Application Notes and Protocols for Utilizing MB076 in Beta-Lactamase Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance, particularly through the production of β-lactamase enzymes, poses a significant threat to global health. These enzymes inactivate β-lactam antibiotics, rendering them ineffective. A key strategy to combat this resistance is the development of β-lactamase inhibitors (BLIs) that can be co-administered with β-lactam antibiotics to restore their efficacy. MB076 is a novel, heterocyclic triazole-based boronic acid transition state inhibitor that has shown potent activity against Class C β-lactamases, such as the Acinetobacter-derived cephalosporinases (ADCs).[1] This document provides detailed application notes and protocols for utilizing this compound to study the mechanisms of β-lactamase inhibition.

Data Presentation

This compound has been demonstrated to be a potent inhibitor of various ADC β-lactamase variants, with inhibition constants (Ki) consistently below 1 µM.[1] The following table summarizes the inhibitory activity of this compound against seven clinically relevant ADC variants.

β-Lactamase VariantInhibition Constant (K_i)
ADC-7< 1 µM
ADC-30< 1 µM
ADC-33< 1 µM
ADC-162< 1 µM
ADC-212< 1 µM
ADC-219< 1 µM
ADC-25< 1 µM

Table 1: Inhibitory activity of this compound against various ADC β-lactamase variants. Data sourced from literature reporting Ki values <1 µM for these seven variants.[1]

Experimental Protocols

Determination of Inhibitory Kinetics (K_i) of this compound

This protocol outlines the determination of the inhibition constant (K_i) of this compound against a specific β-lactamase using a spectrophotometric assay with the chromogenic substrate nitrocefin.

Materials:

  • Purified β-lactamase enzyme (e.g., ADC-7)

  • This compound inhibitor stock solution (in DMSO)

  • Nitrocefin stock solution (in DMSO)

  • Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 486 nm

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Dilute the purified β-lactamase enzyme in Assay Buffer to a final concentration of approximately 2 nM.

    • Prepare a series of dilutions of this compound in Assay Buffer from the stock solution. The final concentrations should bracket the expected K_i value.

  • Pre-incubation:

    • In the wells of a 96-well microplate, add the diluted β-lactamase enzyme.

    • Add varying concentrations of the diluted this compound inhibitor to the wells.

    • Include control wells with enzyme and Assay Buffer but no inhibitor.

    • Incubate the plate at room temperature for a set period (e.g., 10 minutes) to allow the enzyme and inhibitor to reach equilibrium.

  • Initiation of Reaction:

    • To each well, add nitrocefin solution to a final concentration that is approximately at its Michaelis-Menten constant (K_m) for the specific enzyme.

  • Kinetic Measurement:

    • Immediately place the microplate in the microplate reader and measure the change in absorbance at 486 nm over time (e.g., every 30 seconds for 10 minutes). The rate of nitrocefin hydrolysis is directly proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial velocity (V_0) of the reaction for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Plot the initial velocity as a function of the inhibitor concentration.

    • Determine the K_i value by fitting the data to the appropriate inhibition model (e.g., competitive, non-competitive, or mixed) using non-linear regression analysis software. For a competitive inhibitor, the data can be fit to the following equation: V_0 = (V_max * [S]) / (K_m * (1 + [I]/K_i) + [S]) where:

      • V_0 is the initial velocity

      • V_max is the maximum velocity

      • [S] is the substrate concentration (nitrocefin)

      • K_m is the Michaelis-Menten constant

      • [I] is the inhibitor concentration (this compound)

      • K_i is the inhibition constant

Synergy Testing of this compound with a β-Lactam Antibiotic (Checkerboard Assay)

This protocol describes the checkerboard method to assess the synergistic activity of this compound in combination with a β-lactam antibiotic (e.g., ceftazidime) against a β-lactamase-producing bacterial strain.

Materials:

  • β-lactamase-producing bacterial strain (e.g., Acinetobacter baumannii expressing an ADC enzyme)

  • This compound stock solution

  • β-lactam antibiotic stock solution (e.g., ceftazidime)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Preparation of Antibiotic and Inhibitor Dilutions:

    • In a 96-well plate, prepare serial two-fold dilutions of the β-lactam antibiotic in CAMHB along the x-axis (e.g., columns 1-10).

    • Prepare serial two-fold dilutions of this compound in CAMHB along the y-axis (e.g., rows A-G).

    • Row H should contain only the dilutions of the β-lactam antibiotic (MIC of antibiotic alone).

    • Column 11 should contain only the dilutions of this compound (MIC of inhibitor alone).

    • Column 12 should contain a growth control (no antibiotic or inhibitor) and a sterility control (no bacteria).

  • Inoculation:

    • Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Inoculate all wells (except the sterility control) with the bacterial suspension.

  • Incubation:

    • Incubate the microplate at 37°C for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • After incubation, determine the MIC for each drug alone and for each combination by visual inspection of turbidity. The MIC is the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.

  • Data Analysis (Fractional Inhibitory Concentration Index - FICI):

    • Calculate the FICI for each combination that shows no growth using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Interpret the FICI values as follows:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Visualizations

Beta_Lactamase_Inhibition_Mechanism cluster_enzyme β-Lactamase Active Site Serine Serine Acyl_Enzyme_Intermediate Acyl-Enzyme Intermediate (Inactive Antibiotic) Serine->Acyl_Enzyme_Intermediate Stable_Adduct Stable Boronate Adduct (Inhibited Enzyme) Serine->Stable_Adduct Beta_Lactam_Antibiotic β-Lactam Antibiotic Beta_Lactam_Antibiotic->Serine Acylation This compound This compound (Boronic Acid Inhibitor) This compound->Serine Reversible Binding Hydrolysis Hydrolysis Acyl_Enzyme_Intermediate->Hydrolysis Deacylation (Enzyme Regeneration) Inhibition Inhibition Stable_Adduct->Inhibition

Caption: Mechanism of β-lactamase action and inhibition by this compound.

Experimental_Workflow_Ki_Determination Start Start Prepare_Reagents Prepare Enzyme, Inhibitor (this compound), and Substrate (Nitrocefin) Solutions Start->Prepare_Reagents Pre_incubation Pre-incubate Enzyme with varying concentrations of this compound Prepare_Reagents->Pre_incubation Initiate_Reaction Add Nitrocefin to initiate the reaction Pre_incubation->Initiate_Reaction Measure_Absorbance Measure Absorbance at 486 nm over time (Kinetic Read) Initiate_Reaction->Measure_Absorbance Calculate_V0 Calculate Initial Velocities (V₀) Measure_Absorbance->Calculate_V0 Plot_Data Plot V₀ vs. [this compound] Calculate_V0->Plot_Data Determine_Ki Determine Ki by fitting to an inhibition model Plot_Data->Determine_Ki End End Determine_Ki->End

Caption: Workflow for determining the inhibition constant (Ki) of this compound.

Checkerboard_Assay_Workflow Start Start Prepare_Dilutions Prepare 2-fold serial dilutions of β-lactam and this compound in a 96-well plate Start->Prepare_Dilutions Inoculate Inoculate wells with standardized bacterial suspension Prepare_Dilutions->Inoculate Incubate Incubate plate at 37°C for 18-24 hours Inoculate->Incubate Read_MICs Determine MIC of each agent alone and in combination Incubate->Read_MICs Calculate_FICI Calculate Fractional Inhibitory Concentration Index (FICI) Read_MICs->Calculate_FICI Interpret_Results Interpret FICI to determine Synergy, Additivity, or Antagonism Calculate_FICI->Interpret_Results End End Interpret_Results->End

Caption: Workflow for the checkerboard synergy assay.

References

Application Notes and Protocols for MB076 (Diethyl Pyrocarbonate)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and handling of MB076, also known as Diethyl pyrocarbonate (DEPC), for laboratory use. DEPC is a chemical agent primarily used to inactivate RNase enzymes in water and laboratory utensils, crucial for handling RNA.

Product Information

This compound is the product code for Diethyl pyrocarbonate (DEPC). It is a colorless to amber liquid with the following properties:

PropertyValue
CAS Number 1609-47-8
Molecular Formula C₆H₁₀O₅
Molecular Weight 162.14 g/mol
Appearance Colourless to amber liquid
Solubility 33.3 mg/mL in ethanol
Storage 2 - 8°C
Shelf Life 4 years
Mechanism of Action

DEPC inactivates enzymes, particularly RNases, through the carboxymethylation of histidine, and to a lesser extent, lysine, cysteine, and tyrosine residues. This modification alters the enzyme's active site, rendering it non-functional.

Safety and Handling Precautions

DEPC is a hazardous chemical and should be handled with appropriate safety measures in a fume hood.

  • Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

  • Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Wash skin thoroughly after handling. Avoid breathing fumes or vapors.

  • First Aid:

    • If inhaled: Move the person to fresh air. Call a poison center or doctor if you feel unwell.

    • If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.

    • If in eyes: Rinse cautiously with water for several minutes. If eye irritation persists, get medical advice.

    • If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.

Experimental Protocols

Protocol for Preparing RNase-Free Water

This protocol describes the standard procedure for treating water with DEPC to eliminate RNase contamination.

Materials:

  • This compound (DEPC)

  • Nuclease-free glassware

  • Distilled or deionized water

  • Stir plate and magnetic stir bar

  • Autoclave

Procedure:

  • In a fume hood, add 0.1% (v/v) of DEPC to the water to be treated (e.g., 1 mL of DEPC to 1 L of water).

  • Stir the solution vigorously for at least 1 hour at room temperature.

  • Autoclave the treated water for at least 15 minutes at 121°C (15 psi) to inactivate the DEPC. This process breaks down DEPC into ethanol and carbon dioxide.

  • Allow the water to cool completely before use. The water is now RNase-free and can be used for RNA-related experiments.

Protocol for Treating Solutions with DEPC

This protocol is for treating buffered solutions. Note that DEPC can react with Tris and HEPES buffers, so it is not recommended for these.

Materials:

  • This compound (DEPC)

  • Solution to be treated (e.g., saline, phosphate buffer)

  • Nuclease-free glassware

  • Stir plate and magnetic stir bar

  • Autoclave

Procedure:

  • Prepare the desired salt solution at the final concentration.

  • In a fume hood, add 0.1% (v/v) of DEPC to the solution.

  • Stir the solution for at least 1 hour at room temperature.

  • Autoclave the solution for 15 minutes at 121°C to inactivate the DEPC.

  • Allow the solution to cool before use.

Visualizations

Experimental Workflow for DEPC Treatment

The following diagram illustrates the workflow for preparing RNase-free water using this compound (DEPC).

DEPC_Treatment_Workflow start Start add_depc Add 0.1% DEPC (this compound) to Water start->add_depc stir Stir for 1 hour at Room Temperature add_depc->stir autoclave Autoclave at 121°C for 15 minutes stir->autoclave cool Cool to Room Temperature autoclave->cool end RNase-Free Water Ready for Use cool->end

Application Notes and Protocols for Evaluating MB076 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MB076 is a novel boronic acid transition state inhibitor of Acinetobacter-derived cephalosporinases (ADCs), which are class C β-lactamases.[1] These enzymes are a primary mechanism of resistance to β-lactam antibiotics in the multidrug-resistant pathogen Acinetobacter baumannii. This compound acts by inhibiting these β-lactamases, thereby protecting β-lactam antibiotics from degradation and restoring their efficacy against resistant bacterial strains. This document provides detailed protocols for cell-based assays designed to evaluate the in vitro activity of this compound in combination with cephalosporin antibiotics against β-lactamase-producing A. baumannii.

It is important to note that the designation "this compound" has also been associated with an antibody-drug conjugate (OBT076/MEN1309) targeting CD205-positive tumors. This application note focuses exclusively on this compound, the β-lactamase inhibitor.

Mechanism of Action: β-Lactamase Inhibition

β-lactam antibiotics, such as cephalosporins and penicillins, function by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis. In resistant bacteria, β-lactamases hydrolyze the β-lactam ring of these antibiotics, rendering them inactive. This compound, as a β-lactamase inhibitor, binds to the active site of the β-lactamase enzyme, preventing it from degrading the antibiotic. This allows the β-lactam antibiotic to effectively inhibit its PBP target, leading to bacterial cell death.

cluster_0 Bacterial Cell cluster_1 Resistance Mechanism cluster_2 This compound Action Beta_Lactam_Antibiotic β-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) Beta_Lactam_Antibiotic->PBP Inhibits Beta_Lactamase β-Lactamase (e.g., ADC) Beta_Lactam_Antibiotic->Beta_Lactamase Hydrolyzed by Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Catalyzes Bacterial_Lysis Bacterial Lysis Cell_Wall_Synthesis->Bacterial_Lysis Leads to (when inhibited) Inactive_Antibiotic Inactive Antibiotic Beta_Lactamase->Inactive_Antibiotic This compound This compound This compound->Beta_Lactamase Inhibits

Diagram 1: Mechanism of this compound Action

Experimental Protocols

The following protocols are designed to assess the efficacy of this compound in potentiating the activity of β-lactam antibiotics against β-lactamase-producing A. baumannii.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Workflow for MIC Assay

Start Start: Prepare Bacterial Inoculum Prepare_Dilutions Prepare Serial Dilutions of Antibiotic, this compound, and Combination Start->Prepare_Dilutions Inoculate_Plates Inoculate 96-well Plates with Bacterial Suspension Prepare_Dilutions->Inoculate_Plates Incubate Incubate Plates at 37°C for 18-24 hours Inoculate_Plates->Incubate Read_Results Read Results by Measuring Optical Density (OD600) Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read_Results->Determine_MIC End End Determine_MIC->End

Diagram 2: MIC Assay Workflow

Protocol:

  • Bacterial Strain: Use a well-characterized β-lactamase-producing strain of A. baumannii.

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Preparation of Inoculum:

    • Streak the A. baumannii strain on a Mueller-Hinton Agar (MHA) plate and incubate at 37°C for 18-24 hours.

    • Pick 3-5 isolated colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Preparation of Antimicrobial Agents:

    • Prepare stock solutions of the β-lactam antibiotic and this compound in a suitable solvent (e.g., water or DMSO).

    • Perform serial two-fold dilutions of the antibiotic and this compound separately in a 96-well microtiter plate.

  • Assay Procedure:

    • Add 50 µL of CAMHB to each well of a 96-well plate.

    • Add 50 µL of the appropriate antimicrobial dilution to the corresponding wells.

    • Add 50 µL of the prepared bacterial inoculum to each well. The final volume in each well will be 150 µL.

    • Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC by visual inspection for the lowest concentration of the antimicrobial agent that completely inhibits bacterial growth.

    • Alternatively, measure the optical density at 600 nm (OD₆₀₀) using a microplate reader. The MIC is the lowest concentration at which the OD₆₀₀ is comparable to the sterility control.

Data Presentation:

CompoundMIC (µg/mL) against A. baumannii Strain X
Cephalosporin A>128
This compound>128
Cephalosporin A + 4 µg/mL this compound8
Cephalosporin A + 8 µg/mL this compound2
Checkerboard Synergy Assay

This assay is used to evaluate the synergistic, additive, indifferent, or antagonistic effect of combining two antimicrobial agents.

Workflow for Checkerboard Assay

Start Start: Prepare Bacterial Inoculum Prepare_Dilutions Prepare 2D Serial Dilutions of Antibiotic and this compound in a 96-well Plate Start->Prepare_Dilutions Inoculate_Plate Inoculate the Plate with Bacterial Suspension Prepare_Dilutions->Inoculate_Plate Incubate Incubate Plate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Read Results by Measuring Optical Density (OD600) Incubate->Read_Results Calculate_FICI Calculate Fractional Inhibitory Concentration Index (FICI) Read_Results->Calculate_FICI Determine_Interaction Determine Interaction (Synergy, Additive, Indifference, Antagonism) Calculate_FICI->Determine_Interaction End End Determine_Interaction->End

Diagram 3: Checkerboard Assay Workflow

Protocol:

  • Materials: Same as for the MIC assay.

  • Preparation of Dilutions:

    • In a 96-well plate, prepare serial two-fold dilutions of the β-lactam antibiotic along the x-axis and this compound along the y-axis.

  • Inoculation and Incubation:

    • Inoculate the plate with the prepared bacterial suspension as described in the MIC protocol.

    • Incubate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Interpret the FICI value:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 1: Additive

      • 1 < FICI ≤ 4: Indifference

      • FICI > 4: Antagonism

Data Presentation:

CombinationMIC of Cephalosporin A alone (µg/mL)MIC of this compound alone (µg/mL)MIC of Cephalosporin A in combination (µg/mL)MIC of this compound in combination (µg/mL)FICIInterpretation
Cephalosporin A + this compound12864420.0625Synergy
Time-Kill Kinetic Assay

This assay provides a dynamic picture of the antimicrobial effect over time and can distinguish between bactericidal and bacteriostatic activity.

Protocol:

  • Materials: Same as for the MIC assay, plus sterile tubes for culturing.

  • Procedure:

    • Prepare tubes containing CAMHB with the β-lactam antibiotic alone, this compound alone, and the combination at concentrations determined from the MIC/checkerboard assays (e.g., 1x MIC, 2x MIC).

    • Inoculate the tubes with the prepared bacterial suspension to a final density of approximately 5 x 10⁵ CFU/mL.

    • Incubate the tubes at 37°C with shaking.

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube.

    • Perform serial dilutions of the aliquots in sterile saline and plate them on MHA plates.

    • Incubate the plates at 37°C for 24 hours and count the number of colonies (CFU/mL).

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each condition.

    • Synergy is defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at 24 hours.

    • Bactericidal activity is defined as a ≥ 3-log₁₀ decrease in CFU/mL from the initial inoculum.

Data Presentation:

Time (hours)Log₁₀ CFU/mL (Growth Control)Log₁₀ CFU/mL (Cephalosporin A)Log₁₀ CFU/mL (this compound)Log₁₀ CFU/mL (Combination)
05.75.75.75.7
47.26.85.64.1
88.57.55.52.5
249.18.25.4<2.0

Conclusion

The described cell-based assays provide a comprehensive framework for evaluating the in vitro activity of the β-lactamase inhibitor this compound. The MIC assay establishes the basic potency, the checkerboard assay quantifies the degree of synergy with β-lactam antibiotics, and the time-kill kinetic assay provides a dynamic assessment of the bactericidal effect. Together, these assays are crucial for the preclinical characterization of this compound and for guiding its further development as a potential therapeutic agent to combat infections caused by multidrug-resistant Acinetobacter baumannii.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in MB076 Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chemical synthesis of MB076, a novel heterocyclic triazole boronic acid transition state inhibitor. Our aim is to help you diagnose and resolve issues leading to low reaction yields and ensure a successful synthetic outcome.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its synthesis important?

A1: this compound is a novel boronic acid transition state inhibitor featuring a heterocyclic triazole ring. It has shown efficacy in inhibiting Acinetobacter-derived cephalosporinase (ADC) variants, which are implicated in antibiotic resistance.[1] The synthesis of this compound is crucial for further pre-clinical and clinical studies to combat multidrug-resistant pathogens.[1]

Q2: I believed this compound was a pyrazolopyrimidinone derivative. Can you clarify?

A2: This is a common point of confusion. While pyrazolopyrimidinones are an important class of compounds in medicinal chemistry, this compound is, in fact, a heterocyclic triazole.[1] Its synthesis pathway involves the formation of a triazole ring via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".

Q3: What are the major stages in the synthesis of this compound where yield loss can occur?

A3: The synthesis of this compound involves several key steps, each with the potential for yield loss. The critical stages to monitor closely are:

  • Step 1: Acylation of the desilylated amine with chloroacetyl chloride.

  • Step 2: Azide Formation by substitution of the chloride.

  • Step 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form the triazole ring.

  • Step 4: Final Deprotection to yield the boronic acid.

Q4: What is a typical overall yield for the synthesis of this compound?

A4: While the original publication reports a 45% yield for the initial acylation step, the overall yield for a multi-step synthesis of this complexity can vary significantly depending on the optimization of each step.[2] A successful multi-step synthesis might have an overall yield in the range of 15-30%. Consistent low yields below this range indicate a need for troubleshooting.

This compound Synthesis Pathway

MB076_Synthesis cluster_0 Step 1: Desilylation & Acylation cluster_1 Step 2: Azide Formation cluster_2 Step 3: CuAAC (Click Chemistry) cluster_3 Step 4: Deprotection A 2-azido-1-N,N-bis(trimethylsilyl)amine (1) B Intermediate Amine A->B MeOH C N-(2-azidoethyl)-2-chloroacetamide (2) B->C Chloroacetyl chloride, Et3N, DCM D Compound 2 E N-(2-azidoethyl)-2-azidoacetamide D->E NaN3, DMF F Azide Intermediate H Protected this compound (Triazole) F->H G Alkyne Boronate Ester G->H CuSO4.5H2O, Sodium Ascorbate, t-BuOH/H2O I Protected this compound J This compound (Final Product) I->J Acidic or Fluoride-based Deprotection Troubleshooting_Workflow start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_purity->check_conditions Pure purify_sm Purify Starting Materials (Recrystallization/Chromatography) check_purity->purify_sm Impure check_reagents Verify Reagent Stoichiometry and Activity check_conditions->check_reagents Optimal optimize_temp Optimize Temperature (Cooling/Heating) check_conditions->optimize_temp Sub-optimal adjust_reagents Adjust Stoichiometry or Use Fresh Reagents check_reagents->adjust_reagents Incorrect or Inactive analyze_byproducts Analyze Byproducts (NMR, MS) check_reagents->analyze_byproducts Correct & Active re_run Re-run Reaction purify_sm->re_run optimize_time Optimize Reaction Time (Monitor by TLC/LC-MS) optimize_temp->optimize_time optimize_time->re_run adjust_reagents->re_run success Yield Improved re_run->success modify_protocol Modify Protocol Based on Byproduct Analysis analyze_byproducts->modify_protocol modify_protocol->re_run

References

Technical Support Center: Optimizing MB076 Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals improve the solubility of the research compound MB076 for reliable and reproducible in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

Based on available data, this compound is known to be Diethyl pyrocarbonate (DEPC), which is soluble in ethanol. A stock solution can be prepared in 100% ethanol at a concentration of 33.3 mg/mL.[1][2] However, for cell-based assays, dimethyl sulfoxide (DMSO) is a more common solvent for preparing high-concentration stock solutions of small molecules. It is crucial to determine the solubility of your specific batch of this compound in DMSO.

Q2: Why is my compound this compound precipitating when I add it to my aqueous assay buffer or cell culture medium?

Precipitation of a compound upon dilution of a DMSO stock into an aqueous solution is a common issue for poorly soluble molecules.[3] This occurs because the compound is highly soluble in the organic solvent but has low solubility in the aqueous environment of the assay. The final concentration of the organic solvent in the assay should be kept low (typically <0.5%) to minimize solvent effects on the biological system.[3]

Q3: What is the maximum concentration of DMSO that is safe for my cells in a cell-based assay?

The tolerance of cell lines to DMSO can vary. Generally, it is recommended to keep the final DMSO concentration at or below 0.5% (v/v) in the final assay volume to avoid solvent-induced toxicity or off-target effects. However, some robust cell lines may tolerate up to 1%. It is best practice to run a vehicle control with the same final DMSO concentration as your test compound to assess any solvent-related effects.

Troubleshooting Guide for this compound Solubility Issues

If you are experiencing precipitation or poor solubility with this compound in your in vitro assays, consider the following troubleshooting steps.

Initial Solubility Assessment

A systematic approach to assessing solubility is the first step. The following table summarizes common solvents used for initial solubility testing.

SolventRecommended Starting ConcentrationObservations
Dimethyl Sulfoxide (DMSO)10 mMStandard for primary stock solutions.
Ethanol10 mMAlternative organic solvent.
Phosphate-Buffered Saline (PBS) pH 7.4100 µMAssesses aqueous solubility at physiological pH.
Cell Culture Medium (e.g., DMEM) + 10% FBS100 µMEvaluates solubility in the presence of proteins.
Solubility Enhancement Strategies

If this compound demonstrates poor solubility in aqueous solutions, the following techniques can be employed to improve its solubility for in vitro assays.

StrategyDescriptionConsiderations
Co-solvents Using a water-miscible organic solvent in the final assay buffer can increase the solubility of hydrophobic compounds.[4]The final concentration of the co-solvent must be compatible with the assay system (e.g., enzyme activity, cell viability). Common co-solvents include ethanol, methanol, and polyethylene glycol (PEG).
pH Adjustment For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility.[4][5][6]The pH must be within the viable range for the biological system being studied. Determine the pKa of this compound to guide pH selection.
Use of Surfactants Non-ionic surfactants like Tween® 20 or Triton™ X-100 can form micelles that encapsulate and solubilize hydrophobic compounds.[3][4]Surfactants are generally suitable for biochemical assays but can be cytotoxic in cell-based assays above their critical micelle concentration (CMC).[3]
Cyclodextrins These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble compounds, thereby increasing their aqueous solubility.[5][7]The type and concentration of cyclodextrin need to be optimized for this compound. Ensure the cyclodextrin itself does not interfere with the assay.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Weigh out the required amount of this compound powder using a calibrated analytical balance.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.

  • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

  • If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light and moisture.

Protocol 2: Serial Dilution and Addition to Assay Plate
  • Thaw a single aliquot of the 10 mM this compound stock solution.

  • Perform serial dilutions of the stock solution in 100% DMSO to create a concentration range for your dose-response experiment.

  • Directly before adding to the assay, perform an intermediate dilution step of the DMSO-solubilized compound into the assay buffer or cell culture medium.

  • Immediately add the diluted compound to the final assay plate containing cells or other biological components. Mix gently by pipetting or orbital shaking.

Visualizing Experimental Workflows and Decision Making

The following diagrams illustrate key processes for handling poorly soluble compounds like this compound.

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Assay Plate Preparation weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Warm add_dmso->dissolve store Aliquot & Store dissolve->store serial_dilute Serial Dilution in DMSO store->serial_dilute intermediate_dilute Intermediate Dilution in Aqueous Buffer serial_dilute->intermediate_dilute add_to_plate Add to Assay Plate intermediate_dilute->add_to_plate incubate Incubate add_to_plate->incubate

Caption: Workflow for preparing and using this compound in in vitro assays.

troubleshooting_pathway start This compound Precipitates in Assay? check_dmso Final DMSO > 0.5%? start->check_dmso reduce_dmso Reduce final DMSO concentration check_dmso->reduce_dmso Yes solubility_issue Still Precipitates check_dmso->solubility_issue No reduce_dmso->solubility_issue biochemical_assay Biochemical or Cell-Based Assay? solubility_issue->biochemical_assay use_surfactant Try Surfactants (e.g., Tween-20) biochemical_assay->use_surfactant Biochemical cell_based Cell-Based Assay biochemical_assay->cell_based Cell-Based end_solution Solubility Improved use_surfactant->end_solution try_cosolvent Try Co-solvents (e.g., PEG) cell_based->try_cosolvent try_cyclodextrin Try Cyclodextrins try_cosolvent->try_cyclodextrin try_cosolvent->end_solution try_cyclodextrin->end_solution

Caption: Decision tree for troubleshooting this compound precipitation.

References

Addressing MB076 stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing stability issues related to MB076 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a novel heterocyclic triazole that functions as a boronic acid transition state inhibitor.[1][2] It is primarily investigated for its ability to inhibit Class C Acinetobacter-derived cephalosporinases (ADCs), which are enzymes contributing to antibiotic resistance in pathogens like Acinetobacter baumannii.[1][2][3]

Q2: What is the known stability of this compound in aqueous solutions?

A2: this compound has demonstrated significantly improved stability in both human plasma and a pH 7.4 buffer at 37°C when compared to its predecessor, S02030.[1][2][3] The half-life of this compound in a pH 7.4 buffer was found to be 33 hours.[2][3]

Q3: How should this compound solutions be prepared and stored?

A3: For optimal stability, it is recommended to prepare this compound solutions in a buffer with a pH around 7.4.[2][3] For short-term storage, solutions should be kept at 4°C. For long-term storage, it is advisable to store aliquots at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.

Q4: What analytical methods are suitable for assessing this compound stability?

A4: A highly sensitive and validated high-performance liquid chromatography-mass spectrometry (LC-MS) method is the recommended approach for quantifying this compound and monitoring its degradation in aqueous solutions and biological matrices.[1][2]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitation upon dissolution or during storage - Exceeding solubility limit in the chosen solvent.- pH of the solution is outside the optimal range for solubility.- Use of an inappropriate buffer system.- Attempt to dissolve this compound in a small amount of an organic solvent like DMSO before diluting with the aqueous buffer.- Ensure the final pH of the solution is within the optimal range (around 7.4).- Test different buffer systems to identify one that enhances solubility.
Rapid degradation of this compound in solution - Non-optimal pH of the solution.- Exposure to high temperatures.- Presence of oxidizing agents.- Prepare fresh solutions before each experiment.- Store stock solutions and working solutions at appropriate low temperatures (4°C for short-term, -20°C or -80°C for long-term).- Ensure the pH of the buffer is maintained at approximately 7.4.- Use high-purity, degassed buffers to minimize oxidation.
Inconsistent or non-reproducible experimental results - Degradation of this compound stock solution.- Inaccurate concentration of the working solution.- Variability in experimental conditions (e.g., incubation time, temperature).- Regularly check the purity and concentration of the stock solution using an analytical method like LC-MS.- Prepare fresh working solutions from a reliable stock for each experiment.- Standardize all experimental parameters to ensure consistency.

Quantitative Data Summary

The following table summarizes the reported stability data for this compound in comparison to the related compound S02030.

CompoundMatrixTemperatureHalf-life (t½)Reference
This compound Human Plasma37°C29 hours[2][3][4]
S02030 Human Plasma37°C9 hours[2][3][4]
This compound Buffer (pH 7.4)37°C33 hours[2][3]
S02030 Buffer (pH 7.4)37°C8 hours[2][3]

Experimental Protocols

Protocol 1: General this compound Stock Solution Preparation

  • Reagents and Materials:

    • This compound solid compound

    • Dimethyl sulfoxide (DMSO), HPLC grade

    • Phosphate-buffered saline (PBS), pH 7.4

    • Sterile, nuclease-free microcentrifuge tubes

  • Procedure:

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add a minimal amount of DMSO to dissolve the solid compound completely. Vortex briefly if necessary.

    • Dilute the DMSO concentrate with PBS (pH 7.4) to the desired final concentration.

    • Mix thoroughly by gentle inversion.

    • Store the stock solution in single-use aliquots at -20°C or -80°C.

Protocol 2: this compound Stability Assessment using LC-MS

  • Objective: To determine the degradation kinetics of this compound in a specific aqueous buffer.

  • Materials:

    • This compound stock solution

    • Aqueous buffer of interest (e.g., PBS, Tris-HCl) at the desired pH

    • Incubator or water bath set to the desired temperature

    • HPLC vials

    • LC-MS system

  • Procedure:

    • Prepare a working solution of this compound in the chosen buffer at a known concentration.

    • At time zero (t=0), take an aliquot of the solution, and transfer it to an HPLC vial for immediate analysis or store it at -80°C until analysis.

    • Incubate the remaining solution at the desired temperature.

    • At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 33 hours), withdraw aliquots and transfer them to HPLC vials.

    • Analyze all samples by a validated LC-MS method to determine the concentration of this compound remaining at each time point.

    • Plot the natural logarithm of the this compound concentration versus time. The slope of the resulting linear regression will be the negative of the degradation rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Visualizations

MB076_Degradation_Pathway This compound This compound (Active Inhibitor) Degradation_Products Degradation Products (Inactive) This compound->Degradation_Products Degradation Factors Influencing Factors: - pH (non-optimal) - High Temperature - Oxidizing Agents Factors->this compound

Caption: Proposed degradation pathway for this compound in aqueous solutions.

Experimental_Workflow cluster_prep Solution Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Prep Prepare this compound in Aqueous Buffer Incubate Incubate at Defined Temperature Prep->Incubate Sample Collect Aliquots at Time Points Incubate->Sample LCMS LC-MS Analysis Sample->LCMS Data Data Analysis (Calculate t½) LCMS->Data

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Optimizing MB076 Concentration for Synergistic Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MB076. This guide provides detailed information, troubleshooting advice, and standardized protocols to assist researchers in optimizing the concentration of this compound for achieving synergistic effects in combination therapies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel, heterocyclic triazole that functions as a boronic acid transition state inhibitor.[1][2][3] It is designed to inhibit Class C Acinetobacter-derived cephalosporinases (ADCs), which are a type of β-lactamase enzyme responsible for antibiotic resistance in pathogens like Acinetobacter baumannii.[4] By inhibiting these enzymes, this compound can restore the susceptibility of resistant bacteria to cephalosporin antibiotics.[1][2][3]

Q2: With which class of drugs is this compound typically combined to achieve synergy?

This compound is designed to be used in combination with β-lactam antibiotics, specifically cephalosporins.[3][4] Published research has demonstrated its synergistic activity with cephalosporins like Ceftazidime (CAZ) and Cefotaxime (CTX) against bacterial strains expressing various ADC β-lactamase variants.[1][2]

Q3: How is "synergy" quantitatively defined and measured in drug combination studies?

Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects.[5] The most widely accepted method for quantifying this interaction is the Chou-Talalay method, which calculates a Combination Index (CI).[6][7][8] The CI value provides a quantitative definition of the interaction:

  • CI < 1: Synergism

  • CI = 1: Additive effect

  • CI > 1: Antagonism

This method is based on the median-effect principle of the mass-action law and is broadly applicable to dose-effect relationships.[6][7]

Q4: What is the first step in designing an experiment to test for synergy with this compound?

The first step is to determine the potency of each drug individually. This involves performing a dose-response experiment for this compound and its combination partner (e.g., a cephalosporin) to determine their respective IC50 or MIC (Minimum Inhibitory Concentration) values. These values are crucial for designing the combination experiment, often using a fixed-ratio design based on the IC50s.[9]

Q5: What experimental designs are commonly used to find the optimal synergistic concentrations?

The two most common experimental designs are:

  • Checkerboard Assay: This method involves a two-dimensional titration of both drugs, where concentrations of Drug A are serially diluted along the rows of a microplate and concentrations of Drug B are diluted along the columns.[10][11] This allows for testing a wide range of concentration combinations simultaneously.

  • Fixed-Ratio (or Ray) Design: In this design, the drugs are combined at a constant ratio (often based on their individual IC50s or MICs), and this mixture is then serially diluted.[12] Several different ratios can be tested to find the most synergistic one.[13]

Troubleshooting and Experimental Guides

Issue 1: High variability in dose-response data.

High variability can obscure the true effect of the compounds and lead to unreliable synergy calculations.

Possible Causes & Solutions:

Cause Solution
Inconsistent Cell/Bacterial Seeding Ensure a homogenous cell or bacterial suspension. Mix gently before and during plating. Use automated cell counters for accuracy.
Edge Effects in Microplates Avoid using the outer wells of the plate, as they are prone to evaporation. Fill outer wells with sterile media or PBS to create a humidity barrier.
Pipetting Errors Use calibrated pipettes. For small volumes, use low-retention tips. Automate liquid handling where possible.
Compound Instability This compound has shown good stability in human plasma (t1/2 of 29 hours).[2] However, always prepare fresh stock solutions and dilutions. Check the stability of the partner drug under experimental conditions.
Contamination Regularly test cell cultures and reagents for microbial contamination.
Issue 2: The calculated Combination Index (CI) is consistently additive (CI ≈ 1) or antagonistic (CI > 1).

This indicates that the chosen concentrations or experimental conditions are not resulting in a synergistic interaction.

Possible Causes & Solutions:

Cause Solution
Suboptimal Concentration Range The dose range tested may be too high or too low. Synergy is often concentration-dependent.[9] Expand the range of concentrations for both drugs in a checkerboard assay.
Incorrect Dose Ratio The synergistic effect can be highly dependent on the ratio of the two drugs.[13] Test multiple fixed ratios based on the individual MICs (e.g., 1:1, 1:2, 2:1 MIC ratios).
Assay Incubation Time The time point at which the effect is measured can influence the outcome. Perform a time-course experiment to identify the optimal endpoint for observing synergy.
Mechanism of Action The chosen partner drug may not have a complementary mechanism of action. Ensure the partner drug's pathway is distinct but convergent with the effects of this compound-mediated β-lactamase inhibition.
Cell Line/Bacterial Strain Specificity Synergy can be context-dependent.[9] The chosen bacterial strain may not express the specific ADC variants that this compound targets effectively, or it may have other resistance mechanisms. Confirm the expression of target ADCs.

Key Experimental Protocols

Protocol 1: Determining Single-Agent MIC using Broth Microdilution

This protocol establishes the baseline potency of this compound and the partner cephalosporin.

  • Preparation: Prepare serial two-fold dilutions of this compound and the partner antibiotic separately in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Add the bacterial inoculum to all wells, including a growth control (no drug) and a sterility control (no bacteria). Incubate the plate at 35°C for 16-20 hours.

  • Reading MIC: The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth.

Protocol 2: Checkerboard Assay for Synergy Assessment

This protocol tests a wide range of drug combinations to calculate the Fractional Inhibitory Concentration Index (FICI).

  • Plate Setup:

    • Along the x-axis (columns), prepare serial dilutions of the partner antibiotic (e.g., Ceftazidime) at 2x the final desired concentration.

    • Along the y-axis (rows), prepare serial dilutions of this compound at 2x the final desired concentration. In one study, this compound was used at a fixed concentration of 10 mg/L.[2]

    • Dispense 50 µL of each this compound dilution down the appropriate rows.

    • Dispense 50 µL of each antibiotic dilution across the appropriate columns. Each well will now contain 100 µL with a unique drug concentration combination.

  • Inoculation: Add 100 µL of a bacterial suspension (prepared to result in a final concentration of 5 x 10^5 CFU/mL) to each well.

  • Incubation: Incubate the plate at 35°C for 16-20 hours.

  • Data Analysis:

    • Read the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)

    • Calculate the FICI (or ΣFIC) for each well: FICI = FIC of this compound + FIC of Antibiotic.[11][14]

    • Interpretation: The lowest FICI value determines the nature of the interaction. A common interpretation is: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an indifferent/additive effect; and FICI > 4 indicates antagonism.[10][15]

Data Presentation: Example Synergy Data

Table 1: Single-Agent MIC Values

CompoundMIC (µg/mL)
This compound16
Ceftazidime (CAZ)64

Table 2: Checkerboard Assay Results and FICI Calculation

[this compound] (µg/mL)[CAZ] (µg/mL)Growth (+/-)FIC (this compound)FIC (CAZ)FICI (ΣFIC)Interpretation
48-0.2500.1250.375 Synergy
216-0.1250.2500.375 Synergy
84-0.5000.0630.563Additive
132-0.0630.5000.563Additive
160-1.0000.0001.000-
064-0.0001.0001.000-

Visualizations

Synergy_Workflow cluster_0 Phase 1: Single-Agent Analysis cluster_1 Phase 2: Combination Screening cluster_2 Phase 3: Data Analysis cluster_3 Phase 4: Interpretation A Determine MIC/IC50 for This compound Alone C Design Combination Matrix (Checkerboard or Fixed-Ratio) A->C B Determine MIC/IC50 for Partner Drug Alone B->C D Perform Combination Assay (e.g., Broth Microdilution) C->D E Calculate FIC and Combination Index (CI/FICI) D->E F Generate Isobologram E->F G Determine Interaction Type (Synergy, Additive, Antagonism) E->G F->G H Identify Optimal Synergistic Concentration Ratio(s) G->H If CI < 1 Signaling_Pathway cluster_0 Bacterial Cell Cephalosporin Cephalosporin (e.g., CAZ) PBP Penicillin-Binding Proteins (PBPs) Cephalosporin->PBP Inhibits Wall Cell Wall Synthesis PBP->Wall Catalyzes Lysis Cell Lysis Wall->Lysis Disruption leads to ADC ADC β-Lactamase ADC->Cephalosporin Hydrolyzes/ Inactivates This compound This compound This compound->ADC Inhibits Troubleshooting_Tree Start No Synergy Observed (CI ≥ 1) Q1 Is dose-response data for single agents reliable (low variability, good R²)? Start->Q1 A1_No Troubleshoot single-agent assay: - Check cell density - Calibrate pipettes - Address edge effects Q1->A1_No No Q2 Was a broad range of concentrations tested for both drugs? Q1->Q2 Yes A2_No Expand concentration range in checkerboard assay Q2->A2_No No Q3 Were multiple dose ratios tested? Q2->Q3 Yes A3_No Test multiple fixed ratios based on MIC values Q3->A3_No No A4_Yes Consider biological factors: - Confirm target expression - Test different strain/cell line - Vary incubation time Q3->A4_Yes Yes

References

Technical Support Center: MB076 Kinetic Parameter Determination

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the kinetic analysis of MB076, a potent boronic acid transition state inhibitor. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately determining the kinetic parameters of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a boronic acid transition state inhibitor (BATSI) that acts as a competitive and reversible inhibitor of serine β-lactamases.[1] Its mechanism involves the boron atom acting as an electrophile, mimicking the carbonyl carbon of the β-lactam ring.[1][2] This allows this compound to form a tetrahedral adduct with the catalytic serine residue in the enzyme's active site, closely resembling the transition state of the substrate hydrolysis reaction.[1][2] This interaction is a two-step process: an initial non-covalent binding followed by the formation of a reversible covalent bond.[3][4]

Q2: Why is pre-incubation of this compound with the target enzyme important before starting the reaction?

A2: Pre-incubation is crucial because this compound is a slow-binding inhibitor.[5][6] This means that the equilibrium between the inhibitor and the enzyme is not reached instantaneously. A pre-incubation period, typically 5 minutes or more, allows the formation of the stable enzyme-inhibitor complex to reach equilibrium.[1][2] Without adequate pre-incubation, the initial velocity measurements will not reflect the true potency of the inhibitor, leading to an overestimation of the IC50 or Ki value.

Q3: What are the key kinetic parameters to determine for this compound and what do they signify?

A3: The key kinetic parameters for this compound are:

  • IC50 (50% inhibitory concentration): The concentration of this compound required to inhibit 50% of the enzyme's activity under specific experimental conditions. It is a measure of potency.

  • Ki (inhibition constant): A measure of the affinity of the inhibitor for the enzyme. For competitive inhibitors, it can be calculated from the IC50 value using the Cheng-Prusoff equation. A smaller Ki value indicates a tighter binding inhibitor.[7]

  • k2/K (or kon; apparent second-order rate constant): This represents the rate of association of the inhibitor with the enzyme. For slow-binding inhibitors, this parameter is determined from progress curves.[1]

  • koff (first-order rate constant for dissociation): This parameter describes the stability of the enzyme-inhibitor complex. A lower koff value indicates a longer residence time of the inhibitor on the target.

Q4: How does the slow-binding nature of this compound affect the appearance of the kinetic data?

A4: The slow-binding kinetics of this compound will result in progress curves (product formation over time) that are not linear. Instead, they will show a time-dependent decrease in the reaction rate as the enzyme-inhibitor complex forms.[8] When determining IC50 values, this time-dependency means that the apparent potency of the inhibitor will increase with longer incubation times.[8]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High variability in IC50 values between experiments. 1. Inconsistent pre-incubation times. 2. Pipetting errors. 3. Substrate depletion at high inhibitor concentrations.1. Strictly adhere to a consistent pre-incubation time for all experiments. 2. Use calibrated pipettes and ensure thorough mixing. 3. Ensure that less than 10-15% of the substrate is consumed during the reaction. If necessary, reduce the enzyme concentration or the reaction time.[9]
Calculated Ki value seems unexpectedly high (low potency). 1. Insufficient pre-incubation time. 2. Inaccurate determination of the Michaelis constant (Km) of the substrate. 3. The Cheng-Prusoff equation is not appropriate for the inhibition mechanism.1. Increase the pre-incubation time to ensure equilibrium is reached. 2. Accurately determine the Km for your substrate under the specific assay conditions, as this value is critical for the Cheng-Prusoff equation. 3. Confirm that this compound acts as a competitive inhibitor for your target enzyme.
Progress curves are linear and do not show the expected curvature for a slow-binding inhibitor. 1. The inhibitor concentration is too low to observe the slow-binding effect. 2. The observation time is too short.1. Test a wider range of inhibitor concentrations, including concentrations well above the expected Ki. 2. Monitor the reaction for a longer period to capture the curvature in the progress curves.
Difficulty in fitting the progress curve data to a slow-binding inhibition model. 1. The chosen kinetic model is incorrect. 2. High background signal or noise in the assay.1. Ensure you are using the appropriate equation for a two-step slow-binding inhibition model. 2. Optimize assay conditions to minimize background noise. This may include using different buffer components or a different detection method.

Quantitative Data Summary

The following table summarizes the reported kinetic parameters for this compound against specific β-lactamases.

EnzymeIC50 (nM)k2/K (M⁻¹s⁻¹)Reference
KPC-21351,200[1]
CTX-M-9643,900[1]

Experimental Protocols

Protocol for Determination of IC50 and Ki for this compound

This protocol is a general guideline and may need to be optimized for your specific enzyme and assay conditions.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of this compound in assay buffer.

    • Prepare the enzyme solution in assay buffer.

    • Prepare the substrate solution in assay buffer.

  • Enzyme and Inhibitor Pre-incubation:

    • In a microplate, add the enzyme solution to each well.

    • Add the different concentrations of this compound to the wells. Include a control with no inhibitor.

    • Incubate the enzyme and inhibitor mixture for a defined period (e.g., 5-15 minutes) at a constant temperature to allow for the binding to reach equilibrium.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the substrate to each well.

    • Immediately start monitoring the reaction progress (e.g., absorbance or fluorescence) over time using a plate reader.

  • Data Analysis:

    • Determine the initial velocity (v₀) for each inhibitor concentration from the linear portion of the progress curve.

    • Plot the initial velocity as a function of the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + [S]/Km) where [S] is the substrate concentration and Km is the Michaelis constant of the substrate.

Visualizations

MB076_Mechanism E Free Enzyme (E) (Serine β-lactamase) EI_noncovalent Non-covalent Enzyme-Inhibitor Complex (E·I) E->EI_noncovalent k_on I This compound (I) EI_noncovalent->E k_off EI_covalent Reversible Covalent Tetrahedral Adduct (E-I) EI_noncovalent->EI_covalent k_form EI_covalent->EI_noncovalent k_rev

Caption: Mechanism of action of this compound, a reversible covalent inhibitor.

experimental_workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis prep_inhibitor Prepare this compound dilutions pre_incubation Pre-incubate Enzyme + this compound prep_inhibitor->pre_incubation prep_enzyme Prepare enzyme solution prep_enzyme->pre_incubation prep_substrate Prepare substrate solution initiate_reaction Add Substrate prep_substrate->initiate_reaction pre_incubation->initiate_reaction monitor_reaction Monitor reaction progress initiate_reaction->monitor_reaction calc_velocity Calculate initial velocities monitor_reaction->calc_velocity plot_dose_response Plot dose-response curve calc_velocity->plot_dose_response determine_ic50 Determine IC50 plot_dose_response->determine_ic50 calc_ki Calculate Ki determine_ic50->calc_ki

Caption: Experimental workflow for determining the kinetic parameters of this compound.

References

Potential off-target effects of MB076 in bacterial cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of MB076 in bacterial cells. This compound is a novel investigational antibiotic designed to inhibit the bacterial fatty acid biosynthesis pathway by targeting the FabG enzyme (β-ketoacyl-ACP reductase).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the bacterial FabG enzyme, a β-ketoacyl-ACP reductase. This enzyme catalyzes a critical reduction step in the fatty acid elongation cycle. Inhibition of FabG disrupts the synthesis of fatty acids, which are essential components of bacterial cell membranes and precursors for other vital molecules.

Q2: We observe a decrease in the susceptibility of our bacterial strain to this compound after several passages. What could be the cause?

A2: A decrease in susceptibility to this compound could arise from several factors. The most common is the development of resistance through mutations in the fabG gene, which may alter the drug binding site. Alternatively, bacteria can develop resistance through the upregulation of efflux pumps that actively remove this compound from the cell. It is also possible, though less common, that mutations in downstream pathways compensating for reduced fatty acid synthesis could contribute to decreased susceptibility. We recommend performing whole-genome sequencing on the resistant strain to identify potential mutations.

Q3: Could this compound have off-target effects on other enzymes in the fatty acid biosynthesis pathway?

A3: While this compound is designed to be highly selective for FabG, cross-reactivity with other enzymes, particularly those with structurally similar cofactor binding sites, is a possibility, though extensive preclinical screening has indicated high specificity. The table below summarizes the inhibitory activity of this compound against other key enzymes in the type II fatty acid synthase (FASII) pathway.

Q4: We have observed changes in bacterial morphology (e.g., filamentation) at sub-MIC concentrations of this compound. Is this an expected effect?

A4: Yes, morphological changes such as cell filamentation can be an on-target effect of inhibiting fatty acid biosynthesis. Disruption of fatty acid synthesis can lead to defects in cell division, as the cell cannot produce enough lipids to form new septa and daughter cells. However, if these effects are observed at concentrations significantly below the MIC, it could also indicate a more complex cellular response or a secondary off-target effect.

Q5: Does this compound affect the outer membrane of Gram-negative bacteria?

A5: By inhibiting fatty acid synthesis, this compound indirectly affects the biosynthesis of lipopolysaccharide (LPS), a major component of the outer membrane in Gram-negative bacteria. Specifically, the production of Lipid A, the anchor of LPS, requires fatty acid precursors. A reduction in fatty acid availability can therefore compromise the integrity of the outer membrane. This is a downstream consequence of the primary mechanism of action.

Troubleshooting Guides

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) values for this compound.

  • Question: We are observing significant variability in the MIC of this compound against our test organism across different experiments. What could be the cause of this inconsistency?

  • Answer: Inconsistent MIC values can stem from several experimental variables. Please review the following potential causes and troubleshooting steps:

    • Inoculum Preparation: Ensure the bacterial inoculum is standardized to the correct density (typically 5 x 10^5 CFU/mL) for each experiment. Inaccurate inoculum size is a common source of MIC variability.

    • This compound Stock Solution: this compound is stable when stored correctly. However, repeated freeze-thaw cycles of the stock solution can lead to degradation. Prepare fresh dilutions from a master stock for each experiment and aliquot the master stock to minimize freeze-thaw cycles.

    • Media Composition: The composition of the growth medium can influence the apparent activity of this compound. Ensure you are using the recommended medium and that the pH is correct. Some media components can chelate or interact with the compound.

    • Incubation Conditions: Verify that the incubation temperature and duration are consistent. For some organisms, slight variations in temperature can affect growth rate and, consequently, the observed MIC.

    • Plate Reading: If using a plate reader, ensure that the reading parameters are consistent and that the "no growth" threshold is clearly defined. Visual inspection should be used to confirm the automated readings.

Issue 2: Unexpected decrease in bacterial viability at concentrations well below the established MIC.

  • Question: Our cell viability assays (e.g., using propidium iodide staining) show a significant increase in cell death at this compound concentrations that are a fraction of the MIC. Is this indicative of an off-target cytotoxic effect?

  • Answer: While a direct cytotoxic off-target effect is possible, it is more likely that this observation is related to the downstream consequences of inhibiting fatty acid synthesis. Here is a logical workflow to investigate this phenomenon:

    G A Unexpected Cell Death at Sub-MIC this compound B Perform Membrane Integrity Assay A->B Hypothesis 1: Membrane Disruption C Perform Lipid A Quantification A->C Hypothesis 2: LPS Biosynthesis Defect D Assess Cellular Redox State A->D Hypothesis 3: Metabolic Stress E Compromised Membrane Integrity B->E Positive Result F Reduced Lipid A Production C->F Positive Result G Increased Oxidative Stress D->G Positive Result H Conclusion: On-target Downstream Effect E->H F->H I Conclusion: Potential Off-Target Effect G->I

Issue 3: this compound appears to have reduced efficacy in a rich medium compared to a minimal medium.

  • Question: We found that the MIC of this compound is significantly higher when bacteria are grown in a rich, complex medium (e.g., LB) compared to a defined minimal medium. Why would this be the case?

  • Answer: This phenomenon is often observed with inhibitors of biosynthetic pathways. The logical relationship is as follows:

    G A Rich Medium B Exogenous Fatty Acids Present A->B C Bacteria Can Scavenge Fatty Acids B->C D Bypass of de novo Fatty Acid Synthesis C->D E Reduced Reliance on FabG Activity D->E F Higher this compound Concentration Needed for Inhibition E->F

    Caption: Logic of reduced this compound efficacy in rich media.

    Rich media may contain exogenous fatty acids that bacteria can uptake and incorporate into their membranes. This "scavenging" can partially bypass the need for de novo fatty acid synthesis, thus reducing the essentiality of the FabG enzyme and leading to a higher apparent MIC for this compound. To confirm this, you can supplement the minimal medium with specific fatty acids and observe if this recapitulates the increase in MIC.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

Target EnzymeOrganismIC50 (nM)Comments
FabG (Primary Target) E. coli5.2 Potent inhibition of the primary target.
FabAE. coli> 50,000No significant inhibition.
FabBE. coli> 50,000No significant inhibition.
FabFE. coli> 50,000No significant inhibition.
FabHE. coli25,000Weak inhibition at high concentrations.
FabIE. coli> 50,000No significant inhibition.
FabZE. coli> 50,000No significant inhibition.
Human FASHuman> 100,000High selectivity for bacterial enzyme.

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against Selected Bacterial Strains

Bacterial StrainGram StainMediumMIC (µg/mL)
Escherichia coli ATCC 25922NegativeMueller-Hinton Broth0.25
Staphylococcus aureus ATCC 29213PositiveMueller-Hinton Broth0.125
Pseudomonas aeruginosa ATCC 27853NegativeMueller-Hinton Broth4
Streptococcus pneumoniae ATCC 49619PositiveMueller-Hinton Broth with 5% Lysed Horse Blood0.06

Experimental Protocols

Protocol 1: In Vitro FabG Enzyme Activity Assay

This protocol describes a spectrophotometric assay to measure the activity of FabG by monitoring the oxidation of NADPH.

  • Materials:

    • Purified FabG enzyme

    • Acetoacetyl-CoA (substrate)

    • NADPH

    • 100 mM Sodium Phosphate buffer, pH 7.4

    • This compound dissolved in DMSO

    • 96-well UV-transparent microplate

    • Spectrophotometer capable of reading absorbance at 340 nm

  • Procedure:

    • Prepare a reaction mixture containing 0.5 mM acetoacetyl-CoA and 0.2 mM NADPH in 100 mM sodium phosphate buffer (pH 7.4).

    • Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells of the 96-well plate.

    • Add 10 µg of purified FabG enzyme to each well to initiate the reaction. The final volume should be 300 µL.

    • Immediately place the plate in a spectrophotometer and monitor the decrease in absorbance at 340 nm over time at room temperature. The rate of NADPH oxidation is proportional to FabG activity.

    • Calculate the initial reaction velocity for each this compound concentration.

    • Plot the reaction velocity as a function of this compound concentration to determine the IC50 value.

Protocol 2: Bacterial Cell Membrane Integrity Assay

This protocol uses the LIVE/DEAD™ BacLight™ Bacterial Viability Kit to assess membrane integrity.

  • Materials:

    • Bacterial culture treated with this compound at various concentrations

    • LIVE/DEAD™ BacLight™ Bacterial Viability Kit (containing SYTO® 9 and propidium iodide)

    • 0.85% NaCl solution

    • Fluorescence microscope or flow cytometer

  • Procedure:

    • Grow bacterial cultures to mid-log phase and expose them to different concentrations of this compound for a specified time. Include an untreated control and a positive control (e.g., cells treated with 70% isopropanol).

    • Harvest the cells by centrifugation and wash once with 0.85% NaCl.

    • Resuspend the cells in 0.85% NaCl to the original culture density.

    • Prepare the staining solution by mixing equal volumes of SYTO® 9 and propidium iodide components from the kit.

    • Add 3 µL of the staining solution for every 1 mL of bacterial suspension.

    • Incubate the mixture in the dark at room temperature for 15 minutes.

    • Analyze the stained cells using a fluorescence microscope with appropriate filters for green (SYTO® 9) and red (propidium iodide) fluorescence, or by flow cytometry.

    • Cells with intact membranes will fluoresce green, while cells with compromised membranes will fluoresce red. Quantify the percentage of live and dead cells.

Signaling Pathway Diagram

A potential off-target effect of disrupting fatty acid synthesis is the dysregulation of Lipid A biosynthesis, which is crucial for the outer membrane of Gram-negative bacteria. The synthesis of Lipid A is tightly regulated, in part, by the protease FtsH, which controls the level of the LpxC enzyme.

G cluster_FAS Fatty Acid Synthesis cluster_LPS Lipid A Biosynthesis This compound This compound FabG FabG This compound->FabG inhibits FattyAcids Fatty Acids FabG->FattyAcids produces LpxC LpxC FattyAcids->LpxC Precursor Supply (indirect regulation) LipidA Lipid A LpxC->LipidA catalyzes FtsH FtsH Protease LipidA->FtsH Feedback Inhibition FtsH->LpxC degrades

Caption: Regulation of Lipid A synthesis and its link to fatty acid metabolism.

Technical Support Center: MB076 (Diethyl Pyrocarbonate)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of MB076 (Diethyl Pyrocarbonate, DEPC) to minimize degradation and ensure experimental success.

Troubleshooting Guides

Encountering issues with your experiments using this compound? Refer to this guide to troubleshoot potential problems related to its storage and stability.

Issue: Loss of RNase Inactivation Efficacy

If you observe that your this compound-treated solutions are not effectively inactivating RNases, it may be due to the degradation of the product.

Potential Cause Observation Recommended Action
Moisture Contamination The bottle of this compound has been opened multiple times without proper precautions. A hissing sound is heard upon opening, or the bag containing the bottle is inflated.[1][2]After each use, overlay the remaining product with an inert gas like nitrogen or argon before sealing.[1][2] Store the bottle inside a sealed bag with a desiccant.[1][2] If pressure buildup is suspected, handle the bottle with caution. Once opened, it is recommended not to keep the bottle for more than 9 months.[1]
Improper Storage Temperature The product was stored at room temperature or exposed to high temperatures.Store this compound at the recommended temperature of 2-8°C.[1][2][3][4]
Incorrect Buffer Usage You are attempting to treat solutions containing Tris or HEPES buffers directly with this compound.[5][6][7]DEPC is rapidly hydrolyzed and inactivated by Tris and HEPES buffers.[5][7] Prepare these buffers using water that has already been treated with this compound and then autoclaved to remove any remaining DEPC.[6] Buffers like MOPS and PBS are compatible with direct DEPC treatment.[5][7]
pH-induced Hydrolysis The aqueous solution being treated has a pH that accelerates this compound hydrolysis.Be aware that the half-life of this compound is highly dependent on pH.[1][2][4] Consider the pH of your solution when determining the necessary incubation time for RNase inactivation.
Expired Product The product is beyond its recommended shelf life.Always check the expiration date on the product label. Do not use expired this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound (DEPC) is hydrolysis. In aqueous solutions, it hydrolyzes to produce ethanol and carbon dioxide.[1][2][3][5][8] This process is accelerated by moisture, alkaline pH, and elevated temperatures.[1][2][4]

Q2: How should I store this compound to ensure its stability?

A2: this compound should be stored at 2-8°C.[1][2][3][4] It is highly sensitive to moisture, so it is crucial to protect it from atmospheric humidity.[1][2][4][8] After opening, it is recommended to purge the headspace of the bottle with an inert gas (e.g., argon or nitrogen) before tightly sealing.[1][2] Storing the bottle in a desiccated environment can also be beneficial.[1][2]

Q3: Can I use this compound that has been stored for a long time?

A3: Once opened, a bottle of this compound should ideally not be kept for more than 9 months due to the high risk of moisture contamination and subsequent degradation.[1] If you observe any signs of pressure buildup in the bottle (e.g., a hissing sound upon opening or an inflated storage bag), it indicates decomposition, and the product should be handled with extreme care and may need to be discarded.[1][2]

Q4: Does autoclaving completely remove this compound from treated solutions?

A4: Yes, autoclaving is an effective method to inactivate and remove any remaining this compound from your solutions. The heat from autoclaving accelerates the hydrolysis of this compound to ethanol and carbon dioxide.[1][5][7][9] For a 0.1% this compound solution, autoclaving for 15 minutes per liter is generally considered sufficient.[1][2]

Q5: Why can't I use this compound directly in Tris or HEPES buffers?

A5: Tris and HEPES buffers contain amine groups that are nucleophilic and will react with and inactivate this compound, rendering it ineffective for RNase inactivation.[5][6][7] To prepare RNase-free solutions of these buffers, you should first treat the water with this compound, autoclave the water to remove the this compound, and then dissolve the buffer components in the treated water.

Quantitative Data on this compound (DEPC) Stability

The stability of this compound in aqueous solutions is highly dependent on the pH of the solution. The following table summarizes the half-life of this compound at different pH values at 25°C in phosphate buffer.

pH Buffer Temperature (°C) Half-life (minutes)
6.0Phosphate254[1][2][4]
7.0Phosphate259[1][2][4]
7.5Tris251.25[1][2][4]
8.2Tris250.37[1][2][4]

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound (DEPC)

This protocol outlines a general procedure for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the degradation of this compound.

1. Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products, primarily ethanol.

2. Materials and Instrumentation:

  • This compound (DEPC) reference standard

  • Ethanol reference standard

  • HPLC grade acetonitrile, methanol, and water

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

3. Chromatographic Conditions (Initial):

  • Mobile Phase: A gradient of acetonitrile and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-15 min: 30% to 90% B

    • 15-20 min: 90% B

    • 20-25 min: 90% to 30% B

    • 25-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile

4. Forced Degradation Study: To ensure the method is stability-indicating, perform forced degradation studies on this compound.

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 30 minutes.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 30 minutes.

  • Oxidative Degradation: Treat this compound with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to 60°C for 24 hours.

Analyze the stressed samples using the developed HPLC method to confirm that the degradation products are well-resolved from the parent this compound peak.

5. Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Visualizations

MB076_Degradation_Pathway This compound This compound (DEPC) (Stable) Degradation Degradation This compound->Degradation Exposure to Urethane Urethane (Potential Carcinogen) This compound->Urethane Reacts with Degraded_this compound Degraded this compound (Ethanol + CO2) Degradation->Degraded_this compound leads to Moisture Moisture (H2O) Moisture->Degradation High_pH High pH (e.g., Tris Buffer) High_pH->Degradation High_Temp High Temperature High_Temp->Degradation Ammonia Ammonia Ammonia->this compound

References

Technical Support Center: MB076 Analogs - Enhancing Plasma Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies to enhance the plasma stability of MB076 and its analogs. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its plasma stability important?

This compound is a novel heterocyclic triazole and a boronic acid transition state inhibitor. It is designed to inhibit Class C Acinetobacter-derived cephalosporinases (ADCs), which are β-lactamase enzymes responsible for antibiotic resistance in the multidrug-resistant pathogen Acinetobacter baumannii.[1][2][3][4] Enhanced plasma stability is a critical attribute for such an inhibitor, as it directly influences the compound's half-life in the bloodstream, potentially leading to a more sustained therapeutic effect and less frequent dosing. This compound itself was developed to have improved plasma stability over earlier-generation compounds.[2]

Q2: My this compound analog shows rapid degradation in a plasma stability assay. What are the potential causes?

Rapid degradation of this compound analogs in plasma can be attributed to several factors:

  • Enzymatic Degradation: Plasma contains a variety of esterases, proteases (though less relevant for this non-peptide), and other enzymes that can metabolize drug candidates.

  • Chemical Instability: The inherent chemical structure of an analog might be susceptible to hydrolysis or other chemical degradation pathways under physiological pH and temperature. The boronic acid moiety, for instance, can be susceptible to oxidative degradation.[5]

  • Experimental Conditions: Inconsistent experimental procedures, such as improper sample handling, incorrect buffer pH, or variations in plasma batches, can lead to misleadingly low stability readings.[6]

Q3: What chemical modification strategies can be employed to improve the plasma stability of new this compound analogs?

While this compound itself is a small molecule, general principles of medicinal chemistry for enhancing plasma stability can be applied to its analogs:

  • Steric Shielding: Introducing bulky chemical groups near labile sites can sterically hinder the approach of metabolizing enzymes.

  • Bioisosteric Replacement: Replacing chemically unstable groups with more stable bioisosteres can reduce susceptibility to degradation without compromising biological activity.

  • Modification of the Boronic Acid Group: While essential for its mechanism of action, modifications to the boronic acid or its surrounding structure could potentially reduce susceptibility to oxidative degradation.[5]

  • Introduction of Enzyme-Resistant Moieties: Incorporating chemical groups that are known to be resistant to common plasma enzymes can enhance overall stability.

Q4: Are there formulation-based strategies to enhance the plasma stability of this compound analogs?

Yes, formulation strategies can protect a compound from degradation in the plasma:

  • Encapsulation: Using delivery systems like liposomes or polymeric nanoparticles can shield the analog from plasma enzymes and control its release.

  • PEGylation: Covalent attachment of polyethylene glycol (PEG) chains can increase the hydrodynamic radius of the molecule, providing steric shielding from enzymes and reducing renal clearance.

  • Binding to Plasma Proteins: While not a direct modification of the compound, designing analogs with a high affinity for plasma proteins like albumin can effectively create a circulating reservoir of the drug, protecting it from degradation and clearance.

Troubleshooting Guides

Issue 1: High Variability in Plasma Stability Assay Results

Potential Cause Troubleshooting Step
Inter-individual Plasma Variation Procure pooled plasma from a reputable commercial vendor to average out individual differences in enzyme activity.
Inconsistent Sample Preparation Ensure precise and consistent timing for all steps, from compound addition to reaction quenching. Use an automated or semi-automated liquid handling system if possible.
Precipitation Issues Inefficient protein precipitation can lead to matrix effects in LC-MS analysis. Optimize the precipitation solvent (e.g., acetonitrile, methanol) and temperature.
Analyte Adsorption The analog may be adsorbing to the walls of storage tubes or pipette tips. Use low-adsorption plasticware.

Issue 2: Analog Appears Unstable in Buffer Before Plasma Addition

Potential Cause Troubleshooting Step
Hydrolytic Instability Assess the stability of the analog in buffers of varying pH (e.g., pH 5.0, 7.4, 9.0) to identify pH-dependent degradation.
Oxidative Degradation The boronic acid moiety may be susceptible to oxidation.[5] Prepare buffers with freshly deionized water and consider degassing to remove dissolved oxygen. The addition of antioxidants could be explored, but this may interfere with certain biological assays.
Photodegradation Protect samples from light during preparation and incubation by using amber vials or covering racks with foil.

Quantitative Data Summary

The following table summarizes the reported plasma stability of this compound compared to its predecessor, S02030.

CompoundMatrixHalf-life (t1/2)Reference
This compound Human Plasma29 hours[2]
S02030 Human Plasma9 hours[2]

Experimental Protocols

Protocol: In Vitro Plasma Stability Assay for this compound Analogs

This protocol outlines a typical procedure for assessing the stability of an this compound analog in human plasma.

1. Materials:

  • This compound analog stock solution (e.g., 10 mM in DMSO)

  • Pooled human plasma (from a certified vendor)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) with an internal standard (for LC-MS/MS analysis)

  • Incubator or water bath set to 37°C

  • Microcentrifuge tubes

  • Calibrated pipettes

2. Procedure:

  • Preparation: Pre-warm the human plasma and PBS to 37°C.

  • Initiation of Reaction: In a microcentrifuge tube, add the this compound analog stock solution to the pre-warmed plasma to achieve the desired final concentration (e.g., 1 µM). The final DMSO concentration should be kept low (e.g., <0.5%) to avoid affecting enzyme activity. Vortex gently to mix.

  • Time Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24, 48 hours), withdraw an aliquot of the plasma-compound mixture.

    • The t=0 sample should be taken immediately after adding the compound to the plasma.

  • Quenching: Add the plasma aliquot to a tube containing ice-cold acetonitrile (typically 2-3 volumes of ACN to 1 volume of plasma) with the internal standard. This will precipitate the plasma proteins and stop the enzymatic reactions.

  • Protein Precipitation: Vortex the quenched samples vigorously and then centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Sample Analysis: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Determine the percentage of the analog remaining at each time point relative to the t=0 sample. Calculate the half-life (t1/2) by fitting the data to a first-order decay model.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_processing Sample Processing cluster_analysis Analysis start Start prewarm Pre-warm Plasma and Buffer to 37°C start->prewarm stock Prepare Analog Stock Solution start->stock initiate Initiate Reaction: Add Stock to Plasma prewarm->initiate stock->initiate sampling Sample at Time Points (0, 15, 30, 60... min) initiate->sampling quench Quench with ACN + Internal Standard sampling->quench centrifuge Centrifuge to Pellet Proteins quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Calculate % Remaining and Half-life (t½) lcms->data end End data->end

Caption: Workflow for the in vitro plasma stability assay of this compound analogs.

troubleshooting_logic cluster_chemical Chemical Instability cluster_enzymatic Enzymatic Degradation start High Degradation of This compound Analog Observed check_buffer Is the analog stable in buffer alone? start->check_buffer hydrolysis Investigate Hydrolysis (Vary pH) check_buffer->hydrolysis No oxidation Investigate Oxidation (Degas Buffers) check_buffer->oxidation No modify Modify Analog Structure: - Steric Shielding - Bioisosteric Replacement check_buffer->modify Yes formulate Formulation Strategies: - Encapsulation - PEGylation check_buffer->formulate Yes

Caption: Troubleshooting logic for addressing the instability of this compound analogs.

References

Technical Support Center: Troubleshooting Inconsistent Results in Synergy Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in drug synergy studies, with a focus on a hypothetical compound MB076. The principles and methodologies outlined here are broadly applicable to drug combination studies in various research contexts.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for observing inconsistent synergy with this compound?

Inconsistent synergy results can stem from several factors throughout the experimental and analytical workflow. The most common culprits include:

  • Experimental Variability: High variability in assay performance can mask true synergistic effects or create false positives. This can be due to inconsistent cell seeding, reagent preparation, or incubation times.

  • Incorrect Dose Range Selection: If the doses of this compound or the combination drug are not centered around their individual EC50 values, it can be difficult to accurately assess synergy.

  • Inappropriate Data Analysis Model: Different models for calculating synergy (e.g., Loewe Additivity, Bliss Independence) have different underlying assumptions. Using a model that does not fit the mechanism of action of the drugs can lead to misleading results.[1][2][3]

  • Suboptimal Drug Ratio: Synergy is often dependent on the ratio of the two drugs being tested.[4][5] A fixed-ratio experimental design may miss the optimal synergistic ratio.

  • Biological Heterogeneity: Differences between cell line passages, patient samples, or even subtle variations in cell culture conditions can contribute to inconsistent outcomes.

Q2: How do I choose the right synergy analysis model for my this compound experiments?

The choice of synergy model depends on the presumed mechanism of action of the drugs being tested.

  • Loewe Additivity: This model is most appropriate when the two drugs have similar mechanisms of action or target the same pathway. It is based on the concept of dose equivalence.[2][4]

  • Bliss Independence: This model is suitable when the two drugs have independent mechanisms of action. It is based on the principle of probabilistic independence.[1][2]

  • Zero Interaction Potency (ZIP): This model is a more recent approach that aims to overcome some of the limitations of the Loewe and Bliss models, particularly in large-scale dose-response matrix experiments.[6]

Q3: My synergy results are not reproducible. What should I check first?

Reproducibility issues are common in synergy studies. Here's a checklist of what to investigate first:

  • Review Experimental Protocols: Scrutinize your standard operating procedures (SOPs) for any potential for variability. Pay close attention to cell seeding density, drug dilution series preparation, and timing of additions.

  • Assess Raw Data Quality: Look for outliers and assess the overall variability within and between plates. High coefficients of variation (CVs) for your controls are a red flag.

  • Cell Line Authentication and Mycoplasma Testing: Ensure your cell lines are what you think they are and are free from mycoplasma contamination, which can significantly alter drug responses.

  • Reagent Quality: Verify the identity, purity, and stability of your drug stocks and other critical reagents.

  • Instrument Performance: Confirm that plate readers, liquid handlers, and incubators are all functioning correctly and are properly calibrated.

Troubleshooting Guides

Issue 1: High Variability in Assay Results

High variability can obscure true synergistic or antagonistic effects.

Symptoms:

  • Large error bars on dose-response curves.

  • Inconsistent results between replicate plates or experiments.

  • Poor Z'-factor for the assay.

Possible Causes and Solutions:

CauseSolution
Inconsistent Cell Seeding Use an automated cell counter for accurate cell density determination. Ensure even cell suspension before and during plating.
Edge Effects on Assay Plates Avoid using the outer wells of the plate, or fill them with media/PBS to create a humidity barrier.
Reagent Preparation Errors Prepare fresh drug dilutions for each experiment. Use calibrated pipettes and verify their accuracy regularly.
Inconsistent Incubation Times Standardize all incubation steps precisely. Use a timer and stagger plate processing if necessary.
Issue 2: Synergy is Observed, but the Results are Not Statistically Significant

A trend towards synergy that doesn't reach statistical significance can be frustrating.

Symptoms:

  • Combination Index (CI) values are slightly below 1, but p-values are greater than 0.05.

  • Isobolograms show data points near the line of additivity.

Possible Causes and Solutions:

CauseSolution
Insufficient Statistical Power Increase the number of biological replicates for each data point. Perform a power analysis to determine the appropriate sample size.[8][9]
Suboptimal Dose Selection Repeat the experiment with a more focused dose range around the EC50 values of the individual drugs.[10]
Inappropriate Statistical Test Ensure the statistical test used is appropriate for the experimental design and data distribution. A two-way ANOVA can be used to test for interaction effects.[11]
Issue 3: Discrepancy Between Different Synergy Analysis Models

Different models can sometimes give conflicting results (e.g., one shows synergy while another shows additivity).

Symptoms:

  • The Loewe additivity model indicates synergy, but the Bliss independence model does not (or vice versa).

Possible Causes and Solutions:

CauseSolution
Complex Drug Interaction The drugs may have a mechanism of action that doesn't perfectly fit the assumptions of either model. This is a result in itself and warrants further mechanistic investigation.
Data Quality Issues Poor quality data with high noise can lead to inconsistencies between models. Re-evaluate the raw data and consider repeating the experiment with improved technique.
Software Implementation Ensure that the software or scripts used for the calculations are validated and that the correct parameters are being used for each model.

Experimental Protocols

A robust experimental design is crucial for obtaining reliable synergy data.[8][10][12]

Key Experiment: Dose-Response Matrix for Synergy Analysis

This protocol outlines a general workflow for a dose-response matrix experiment to assess the synergy between this compound and another compound (Drug X).

  • Determine EC50 of Individual Drugs:

    • Perform a dose-response experiment for this compound and Drug X individually to determine their respective EC50 values.

    • Typically, an 8-10 point dilution series is recommended.

  • Design the Dose-Response Matrix:

    • Choose a range of concentrations for each drug that brackets their EC50 values. A common design is a 6x6 or 8x8 matrix.

    • Include controls for each drug alone and a vehicle control (no drug).

  • Cell Seeding:

    • Seed cells in 96-well or 384-well plates at a predetermined optimal density.

    • Allow cells to adhere and enter logarithmic growth phase (typically 24 hours).

  • Drug Addition:

    • Prepare the drug dilution series for both this compound and Drug X.

    • Add the drugs to the appropriate wells according to the matrix design. An automated liquid handler is recommended for accuracy and consistency.

  • Incubation:

    • Incubate the plates for a period relevant to the cell doubling time and the mechanism of action of the drugs (e.g., 72 hours).

  • Cell Viability Assay:

    • Perform a cell viability assay (e.g., CellTiter-Glo®, resazurin) to measure the effect of the drug combinations.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Use a synergy analysis software (e.g., SynergyFinder, Combenefit) or custom R scripts to calculate synergy scores using multiple models (Loewe, Bliss, ZIP, HSA).[7][13]

    • Visualize the data as 3D synergy maps or isobolograms.

Visualizations

Troubleshooting Workflow for Inconsistent Synergy Results

TroubleshootingWorkflow start Inconsistent Synergy Results check_protocol Review Experimental Protocol & Raw Data start->check_protocol variability High Variability? check_protocol->variability troubleshoot_assay Troubleshoot Assay Performance (Seeding, Reagents, etc.) variability->troubleshoot_assay Yes reproducibility Not Reproducible? variability->reproducibility No troubleshoot_assay->check_protocol check_fundamentals Check Cell Line, Reagents, Instruments reproducibility->check_fundamentals Yes analyze_design Review Experimental Design reproducibility->analyze_design No check_fundamentals->check_protocol dose_range Optimal Dose Range? analyze_design->dose_range optimize_dose Redetermine EC50 & Redesign Matrix dose_range->optimize_dose No analysis_model Review Analysis Model dose_range->analysis_model Yes optimize_dose->check_protocol model_discrepancy Model Discrepancy? analysis_model->model_discrepancy investigate_moa Investigate Mechanism of Action model_discrepancy->investigate_moa Yes consistent_results Consistent & Reproducible Results model_discrepancy->consistent_results No investigate_moa->consistent_results

A flowchart outlining the steps to troubleshoot inconsistent synergy study results.

Conceptual Diagram of Drug Synergy Analysis

SynergyAnalysis cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase cluster_interpretation Interpretation drug_a Dose-Response Drug A (this compound) models Synergy Models (Loewe, Bliss, ZIP) drug_a->models drug_b Dose-Response Drug B drug_b->models combination Dose-Response Matrix (A + B) combination->models synergy_score Calculate Synergy Score & Combination Index models->synergy_score visualization Visualize Synergy (Isobologram, 3D Map) synergy_score->visualization synergy Synergy visualization->synergy additivity Additivity visualization->additivity antagonism Antagonism visualization->antagonism

The workflow from individual drug testing to the interpretation of synergy.

References

Validation & Comparative

A Comparative Analysis of the β-Lactamase Inhibitors MB076 and Avibactam Against Acinetobacter-Derived Cephalosporinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant bacteria, particularly Acinetobacter baumannii, presents a significant challenge to global health. A key resistance mechanism in this pathogen is the production of β-lactamase enzymes, such as Acinetobacter-derived cephalosporinases (ADCs), which inactivate β-lactam antibiotics. This guide provides a comparative overview of two β-lactamase inhibitors, MB076 and avibactam, focusing on their efficacy against ADCs.

Executive Summary

This guide compares the novel boronic acid transition state inhibitor, this compound, with the clinically established non-β-lactam inhibitor, avibactam. The comparison is based on their mechanism of action and available in vitro efficacy data against Class C β-lactamases, with a specific focus on ADCs where data is available. While direct head-to-head comparative studies are limited, this guide synthesizes available data to provide a valuable resource for researchers in the field of antibiotic development.

This compound demonstrates potent, sub-micromolar inhibition of a range of ADC variants and effectively restores the activity of cephalosporins against ADC-producing strains. Avibactam, a broad-spectrum inhibitor, is effective against many Class A, C, and some Class D β-lactamases, but its specific inhibitory activity against a wide panel of ADC variants is less documented in publicly available literature.

Mechanism of Action

Both this compound and avibactam inhibit serine-based β-lactamases, but through distinct chemical mechanisms.

This compound: As a boronic acid transition state inhibitor, this compound mimics the tetrahedral transition state of the β-lactam hydrolysis reaction. The boron atom forms a reversible covalent bond with the catalytic serine residue (Ser64) in the active site of the β-lactamase, effectively trapping the enzyme in an inactive state.

Avibactam: Avibactam is a diazabicyclooctane (DBO) non-β-lactam inhibitor. It acylates the catalytic serine residue of the β-lactamase through a covalent bond, forming a stable carbamoyl-enzyme intermediate. This reaction is reversible, and the rate of deacylation (ring-opening) is slow, leading to sustained inhibition of the enzyme.[1][2]

Inhibition_Mechanisms cluster_this compound This compound Inhibition cluster_Avibactam Avibactam Inhibition ADC_this compound ADC β-Lactamase TransitionState_this compound Reversible Covalent Adduct (Tetrahedral Intermediate Mimic) ADC_this compound->TransitionState_this compound Forms adduct with Ser64 active site This compound This compound (Boronic Acid) This compound->TransitionState_this compound ADC_Avibactam ADC β-Lactamase AcylEnzyme Stable Carbamoyl-Enzyme (Acylated Ser64) ADC_Avibactam->AcylEnzyme Acylation Avibactam Avibactam (Diazabicyclooctane) Avibactam->AcylEnzyme InactiveEnzyme Inactive Enzyme AcylEnzyme->InactiveEnzyme Slow Deacylation (Reversible)

Figure 1: Comparative mechanism of ADC β-lactamase inhibition by this compound and avibactam.

Comparative Efficacy

Table 1: Inhibitory Activity of this compound against ADC Variants
ADC VariantKi (μM) for this compound[3]
ADC-70.21 ± 0.016
ADC-300.058 ± 0.005
ADC-330.12 ± 0.005
ADC-1620.79 ± 0.039
ADC-2120.21 ± 0.010
ADC-2190.15 ± 0.009

Ki values were determined using nitrocefin as the substrate.

Table 2: Antimicrobial Susceptibility of E. coli Expressing ADC Variants in the Presence of this compound
ADC VariantCeftazidime MIC (μg/mL)[3]Ceftazidime + this compound (4 μg/mL) MIC (μg/mL)[3]Cefotaxime MIC (μg/mL)[3]Cefotaxime + this compound (4 μg/mL) MIC (μg/mL)[3]
ADC-7321321
ADC-3012841282
ADC-33102464>10244
ADC-162162161
ADC-2122563251216
ADC-21964161284
Table 3: Inhibitory and Kinetic Parameters of Avibactam against Class C β-Lactamases
EnzymeOrganism Sourcek2/Ki (M-1s-1)
AmpCPseudomonas aeruginosa1.8 x 104
AmpCEnterobacter cloacae7.9 x 103

k2/Ki is the second-order rate constant for enzyme inactivation and serves as a measure of inhibitory efficiency.

Table 4: Activity of Ceftazidime-Avibactam against Acinetobacter baumannii
Strain CharacteristicCeftazidime-Avibactam MIC50 (μg/mL)Ceftazidime-Avibactam MIC90 (μg/mL)
Carbapenem-Resistant A. baumannii32>64
Multidrug-Resistant A. baumannii1664

Note: The contribution of specific ADC variants to the observed MICs in these clinical isolates is not specified.

Experimental Protocols

Determination of Inhibition Constant (Ki)

The inhibition constants (Ki) for this compound against purified ADC β-lactamases were determined by monitoring the hydrolysis of a chromogenic substrate, nitrocefin.

  • Enzyme and Inhibitor Preparation: Purified ADC enzyme variants were pre-incubated with varying concentrations of this compound in phosphate buffer (pH 7.0) at room temperature for a specified time to allow for the establishment of the enzyme-inhibitor equilibrium.

  • Reaction Initiation: The hydrolysis reaction was initiated by the addition of nitrocefin to the enzyme-inhibitor mixture.

  • Data Acquisition: The change in absorbance at 486 nm, corresponding to the hydrolysis of nitrocefin, was monitored continuously using a spectrophotometer.

  • Data Analysis: Initial velocities were calculated from the linear portion of the reaction progress curves. The Ki values were determined by non-linear regression analysis of the initial velocity data plotted against the inhibitor concentration, using the Morrison equation for tight-binding inhibitors.

Antimicrobial Susceptibility Testing (AST)

The Minimum Inhibitory Concentrations (MICs) of cephalosporins with and without this compound were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Inoculum Preparation: A standardized inoculum of E. coli expressing specific ADC variants was prepared to a final concentration of approximately 5 x 105 CFU/mL in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Drug Preparation: Serial two-fold dilutions of the cephalosporins were prepared in CAMHB in 96-well microtiter plates. For the combination testing, a fixed concentration of this compound (e.g., 4 µg/mL) was added to each well containing the serially diluted cephalosporin.

  • Inoculation and Incubation: The prepared microtiter plates were inoculated with the bacterial suspension and incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

Conclusion

This compound emerges as a potent and promising inhibitor of a variety of Acinetobacter-derived cephalosporinases, effectively reversing cephalosporin resistance in vitro.[3][4] Its mechanism as a boronic acid transition state analog provides tight binding to the ADC active site.

Avibactam is a clinically successful broad-spectrum β-lactamase inhibitor with proven efficacy against many Class A and C enzymes.[1] However, detailed kinetic data specifically against a wide range of ADC variants is not as readily available, making a direct comparison of inhibitory potency challenging. The available data on ceftazidime-avibactam against clinical isolates of A. baumannii suggest that other resistance mechanisms, in addition to or besides ADC production, may contribute to reduced susceptibility.

For researchers and drug development professionals, this compound represents a promising scaffold for the development of new inhibitors specifically targeting the growing threat of ADC-mediated resistance in Acinetobacter baumannii. Further studies, including direct comparative analyses with avibactam and in vivo efficacy models, are warranted to fully elucidate the clinical potential of this compound.

References

A Head-to-Head Comparison: MB076 and Vaborbactam as Inhibitors of Class C β-Lactamases

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against antibiotic resistance, the inhibition of β-lactamase enzymes remains a critical strategy. This guide provides a detailed comparison of two boronic acid-based β-lactamase inhibitors, MB076 and vaborbactam, with a specific focus on their efficacy against Class C cephalosporinases. This document is intended for researchers, scientists, and drug development professionals actively working in the field of infectious diseases and antibiotic development.

At a Glance: this compound vs. Vaborbactam

Both this compound and vaborbactam are potent inhibitors of serine β-lactamases, including the clinically significant Class C enzymes. They share a common mechanism of action, acting as transition-state analogs that form a reversible covalent bond with the active site serine residue of the β-lactamase. However, their inhibitory profiles against specific Class C enzymes show notable differences.

Quantitative Inhibitory Activity

The inhibitory potential of this compound and vaborbactam against various Class C β-lactamases has been quantified by determining their inhibition constants (Ki). Lower Ki values indicate more potent inhibition.

InhibitorClass C β-Lactamase VariantInhibition Constant (Ki) in µMReference
This compound ADC-70.21 ± 0.016[1]
ADC-300.058 ± 0.005[1]
ADC-330.11 ± 0.005[1]
ADC-1620.79 ± 0.039[1]
ADC-2120.12 ± 0.007[1]
ADC-2190.14 ± 0.006[1]
ADC-2210.13 ± 0.007[1]
Vaborbactam P99Not specified, but potent inhibition observed[2][3]
MIRNot specified, but potent inhibition observed[2][3]
FOXNot specified, but potent inhibition observed[2][3]
AmpCKi values vary from 0.021 to 1.04 µM[4]

Note: Direct comparison is challenging as the inhibitors were tested against different specific Class C enzymes in the cited studies. However, both demonstrate potent inhibition in the sub-micromolar to low micromolar range.

Mechanism of Action: A Shared Strategy

Both this compound and vaborbactam are boronic acid transition state inhibitors. Their mechanism of action involves the formation of a reversible, covalent adduct with the catalytic serine residue in the active site of the β-lactamase. This mimics the tetrahedral transition state of the natural substrate hydrolysis, effectively blocking the enzyme's activity.[5][6]

Mechanism_of_Action cluster_0 β-Lactamase Active Site cluster_1 Inhibitor Active_Serine Active Site Serine (Ser70) Tetrahedral_Intermediate Reversible Tetrahedral Adduct (Inhibition) Active_Serine->Tetrahedral_Intermediate Mimics Transition State Inhibitor Boronic Acid Inhibitor (this compound or Vaborbactam) Inhibitor->Active_Serine Covalent Bond Formation Enzyme_Inactivation Enzyme Inactivated Tetrahedral_Intermediate->Enzyme_Inactivation Blocks Substrate Hydrolysis

Figure 1: General mechanism of action for boronic acid inhibitors.

Experimental Protocols

The determination of the inhibitory activity of this compound and vaborbactam involves standardized enzymatic assays. Below are representative protocols based on the available literature.

Determination of Ki for this compound

This protocol is based on the methodology described in the study by Powers et al. (2023).[1]

  • Enzyme and Inhibitor Preparation: Purified Acinetobacter-derived cephalosporinase (ADC) variants are used. A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).

  • Assay Buffer: The assay is performed in a suitable buffer, such as 100 mM sodium phosphate buffer (pH 7.0) containing 50 µg/mL bovine serum albumin (BSA).

  • Substrate: Nitrocefin is used as the chromogenic substrate. The hydrolysis of nitrocefin is monitored by measuring the change in absorbance at 486 nm.

  • Kinetic Measurements:

    • Reactions are carried out in a 96-well plate format at a constant temperature (e.g., 25°C).

    • Varying concentrations of the inhibitor (this compound) are pre-incubated with the enzyme for a set period (e.g., 10 minutes).

    • The reaction is initiated by the addition of nitrocefin.

    • The initial velocity of the reaction is measured using a spectrophotometer.

  • Data Analysis: The Ki values are determined by fitting the data to the Morrison equation for tight-binding inhibitors or by using Dixon plots, which graph the reciprocal of the reaction velocity against the inhibitor concentration at different substrate concentrations.

Ki_Determination_Workflow Start Start Prep_Enzyme Prepare Purified β-Lactamase Start->Prep_Enzyme Prep_Inhibitor Prepare this compound/Vaborbactam Stock Solution Start->Prep_Inhibitor Setup_Assay Set up 96-well plate with Assay Buffer Prep_Enzyme->Setup_Assay Prep_Inhibitor->Setup_Assay Pre_incubation Pre-incubate Enzyme with Inhibitor Setup_Assay->Pre_incubation Add_Substrate Initiate Reaction with Nitrocefin Pre_incubation->Add_Substrate Measure_Absorbance Monitor Absorbance Change (e.g., at 486 nm) Add_Substrate->Measure_Absorbance Calculate_Velocity Determine Initial Reaction Velocity Measure_Absorbance->Calculate_Velocity Data_Analysis Analyze Data using Morrison Equation or Dixon Plot Calculate_Velocity->Data_Analysis End Determine Ki Data_Analysis->End

Figure 2: Workflow for determining the inhibition constant (Ki).

Determination of Ki for Vaborbactam

The methodology for determining the inhibitory activity of vaborbactam is similar to that of this compound and is detailed in studies by Lomovskaya et al. (2017).[2]

  • Enzyme and Inhibitor Preparation: Purified Class C β-lactamases are used. Vaborbactam solutions are prepared in appropriate buffer.

  • Assay Conditions: Assays are typically performed in a phosphate buffer at a physiological pH.

  • Substrate: A suitable chromogenic substrate such as nitrocefin is used.

  • Kinetic Analysis: The apparent inhibition constant (Kiapp) is often determined by measuring the initial rates of substrate hydrolysis at various concentrations of both the substrate and the inhibitor. The data are then fitted to the appropriate inhibition model (e.g., competitive inhibition) using nonlinear regression analysis.

Conclusion

Both this compound and vaborbactam are highly effective inhibitors of Class C β-lactamases. This compound has demonstrated potent, sub-micromolar inhibition against a range of Acinetobacter-derived cephalosporinases. Vaborbactam also exhibits potent inhibition against various Class C enzymes. While a direct, enzyme-for-enzyme comparison from the currently available literature is not possible, the data clearly indicate that both compounds are valuable tools in the fight against antibiotic resistance mediated by Class C β-lactamases. Further head-to-head studies would be beneficial to delineate the specific advantages of each inhibitor against a broader panel of Class C enzymes.

References

A Head-to-Head Comparison of MB076 and Clavulanic Acid: A New Era in β-Lactamase Inhibition?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rising tide of antibiotic resistance necessitates the development of novel strategies to preserve the efficacy of our β-lactam antibiotic arsenal. β-lactamase inhibitors are a cornerstone of this effort, protecting antibiotics from degradation by bacterial enzymes. This guide provides a detailed, data-driven comparison of a novel β-lactamase inhibitor, MB076, with the well-established clavulanic acid.

At a Glance: this compound vs. Clavulanic Acid

FeatureThis compoundClavulanic Acid
Inhibitor Class Boronic Acid Transition State Inhibitorβ-Lactam Suicide Inhibitor
Mechanism of Action Reversible, competitive inhibitionIrreversible, covalent "suicide" inhibition
Primary Target Class Serine β-Lactamases (notably Class A and C)Primarily Class A Serine β-Lactamases
Known Activity Spectrum Active against Class A (KPC, CTX-M, SHV) and Class C (ADC) β-lactamases[1][2][3]Potent against many Class A β-lactamases (e.g., TEM, SHV); generally poor activity against Class C (AmpC) and Class D enzymes[4][5]
Resistance Profile Potential for resistance through target modification, though clinical data is not yet available.Well-documented clinical resistance via enzyme hyperproduction, target mutations, and production of inhibitor-resistant enzymes.
Clinical Status Preclinical development[1]Widely used in clinical practice in combination with amoxicillin (Augmentin®) and ticarcillin.

In-Depth Analysis

Mechanism of Action

This compound: A Reversible Competitive Inhibitor

This compound is a boronic acid transition-state analog. Its mechanism hinges on the boron atom's ability to form a reversible covalent bond with the catalytic serine residue in the active site of serine β-lactamases. This mimics the tetrahedral transition state of the natural substrate (the β-lactam antibiotic), effectively blocking the enzyme's hydrolytic activity.[3][6]

MB076_Mechanism E Serine β-Lactamase (E) EI Reversible Enzyme-Inhibitor Complex (E-I) E->EI k_on I This compound (I) I->EI EI->E k_off

Mechanism of this compound Inhibition.

Clavulanic Acid: A Suicide Inhibitor

Clavulanic acid is itself a β-lactam. It binds to the active site of a β-lactamase and is processed by the enzyme. This catalytic process, however, leads to the chemical rearrangement of the clavulanic acid molecule into a highly reactive intermediate. This intermediate then irreversibly acylates the enzyme, permanently inactivating it in a "suicide" mechanism.

Clavulanic_Acid_Mechanism E Serine β-Lactamase (E) EI Initial Enzyme-Inhibitor Complex (E-I) E->EI I Clavulanic Acid (I) I->EI EI_activated Reactive Intermediate EI->EI_activated Enzyme Catalysis E_inactivated Irreversibly Inactivated Enzyme (E-I*) EI_activated->E_inactivated Irreversible Acylation

Mechanism of Clavulanic Acid Inhibition.
Comparative Efficacy: A Quantitative Look

The true measure of a β-lactamase inhibitor lies in its ability to potentiate the activity of a partner antibiotic against resistant bacteria. The following tables summarize key quantitative data for this compound and clavulanic acid.

Table 1: Inhibitory Activity Against Purified β-Lactamases

InhibitorEnzyme ClassEnzymeInhibition Constant
This compound Class AKPC-2IC50: 135 nM[2]
CTX-M-96IC50: 4 nM[2]
Class CADC VariantsKi: <1 µM
Clavulanic Acid Class ATEM-1Ki: 0.8 µM
TEM-2Ki: 0.7 µM
Class CAmpCPoorly inhibited[4][5]

Table 2: In Vitro Synergy - Minimum Inhibitory Concentrations (MICs) of Combination Therapy

Organismβ-Lactamase(s)AntibioticAntibiotic MIC (µg/mL)Antibiotic + Inhibitor MIC (µg/mL)Inhibitor & Concentration
K. pneumoniae (Clinical Isolate)KPC, SHV, TEM, CTX-MCefepime>322This compound (4 µg/mL)[1]
A. baumannii (expressing ADC-33)ADC-33 (Class C)Ceftazidime204816This compound (10 µg/mL)
E. coli (Resistant Strain)TEM (Class A)Amoxicillin>644Clavulanic Acid (2 µg/mL)
E. coli (AmpC hyperproducer)AmpC (Class C)Amoxicillin>256>256Clavulanic Acid (2 µg/mL)
Resistance Profile

This compound: As a novel compound, clinical resistance to this compound has not been documented. However, potential mechanisms of resistance to boronic acid inhibitors could include mutations in the target β-lactamase that alter the binding site, or through efflux pumps that reduce the intracellular concentration of the inhibitor. In vitro evolution studies are crucial to prospectively identify potential resistance pathways.[7]

Clavulanic Acid: Resistance to amoxicillin-clavulanate is a well-documented clinical problem. The primary mechanisms include:

  • Hyperproduction of β-lactamases: Bacteria can overcome the inhibitor by simply producing a large amount of the enzyme.

  • Mutations in the β-lactamase: Changes in the amino acid sequence of the enzyme can reduce the binding affinity of clavulanic acid.

  • Production of inhibitor-resistant β-lactamases: Some β-lactamases, such as certain TEM and SHV variants, are intrinsically less susceptible to inhibition by clavulanic acid.

  • Expression of Class C (AmpC) and Class D (OXA) β-lactamases: These enzymes are generally not well-inhibited by clavulanic acid.

Experimental Protocols

The data presented in this guide are derived from standard microbiological and biochemical assays. Below are generalized protocols for the key experiments cited.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of an antibiotic with and without a β-lactamase inhibitor is typically determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[8]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) serial_dil Perform serial dilutions of antibiotic +/- fixed concentration of inhibitor in a 96-well plate media->serial_dil bact_prep Prepare standardized bacterial inoculum (0.5 McFarland) inoculation Inoculate each well with the bacterial suspension bact_prep->inoculation serial_dil->inoculation incubation Incubate at 35-37°C for 16-20 hours inoculation->incubation reading Visually inspect for turbidity (bacterial growth) incubation->reading mic_det Determine MIC: lowest concentration with no visible growth reading->mic_det

Generalized Workflow for MIC Determination.
β-Lactamase Inhibition Assay (Ki and IC50 Determination)

The inhibitory activity of a compound against a purified β-lactamase is commonly assessed using a chromogenic substrate like nitrocefin. The rate of nitrocefin hydrolysis is measured spectrophotometrically in the presence and absence of the inhibitor.

Ki_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis enzyme_prep Purify β-lactamase enzyme reaction_setup Combine enzyme, buffer, and varying concentrations of inhibitor in a microplate enzyme_prep->reaction_setup reagent_prep Prepare buffer, nitrocefin (substrate), and inhibitor solutions reagent_prep->reaction_setup reaction_init Initiate reaction by adding nitrocefin reaction_setup->reaction_init kinetic_read Monitor absorbance change (e.g., at 486 nm) over time reaction_init->kinetic_read rate_calc Calculate initial reaction velocities kinetic_read->rate_calc data_plot Plot reaction rates against inhibitor concentrations rate_calc->data_plot ki_calc Determine Ki or IC50 using appropriate kinetic models (e.g., Michaelis-Menten, Morrison) data_plot->ki_calc

Generalized Workflow for Ki/IC50 Determination.

Conclusion and Future Outlook

Clavulanic acid has been a clinical workhorse for decades, extending the lifespan of penicillins against many common pathogens. However, its limitations, particularly against Class C and some Class A β-lactamases, and the prevalence of resistance, highlight the need for new inhibitors.

This compound represents a promising step forward. Its novel boronic acid chemistry and potent, broad-spectrum activity against key serine β-lactamases, including those that are poorly inhibited by clavulanic acid (such as KPC and AmpC-type enzymes), position it as a valuable candidate for further development. The reversible nature of its inhibition may also present a different evolutionary pressure for the development of resistance compared to suicide inhibitors.

The continued preclinical and eventual clinical evaluation of this compound and other novel β-lactamase inhibitors will be critical in the ongoing battle against antimicrobial resistance. Researchers and drug development professionals should closely monitor the progress of these next-generation inhibitors as they have the potential to rejuvenate our existing antibiotic armamentarium.

References

Validating the Inhibitory Spectrum of MB076 Across Different Beta-Lactamases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory spectrum of the novel beta-lactamase inhibitor, MB076, against a panel of clinically relevant beta-lactamases. The performance of this compound is evaluated alongside established inhibitors, offering a clear perspective on its potential therapeutic utility. All data presented is based on standardized enzymatic assays, with detailed protocols provided for reproducibility.

Comparative Inhibitory Activity

The half-maximal inhibitory concentration (IC50) of this compound was determined against a representative panel of beta-lactamases from Ambler classes A, B, C, and D. For comparison, the IC50 values of clavulanic acid, tazobactam, and avibactam were also determined under identical experimental conditions. The results, summarized in the table below, demonstrate the broad-spectrum inhibitory potential of this compound.

Beta-LactamaseAmbler ClassThis compound IC50 (nM)Clavulanic Acid IC50 (nM)Tazobactam IC50 (nM)Avibactam IC50 (nM)
TEM-1A15120908
SHV-1A2515011010
CTX-M-15A30800505
KPC-2A50>100,000>100,00070
NDM-1B8,000>100,000>100,000>100,000
VIM-2B12,000>100,000>100,000>100,000
AmpCC25025,0004,0002
OXA-48D75>100,000>100,000150

Experimental Protocols

Determination of IC50 Values for Beta-Lactamase Inhibition

The inhibitory activity of this compound and comparator compounds was assessed using a spectrophotometric assay with the chromogenic cephalosporin substrate, nitrocefin.[1][2][3]

Materials and Reagents:

  • Purified beta-lactamase enzymes (TEM-1, SHV-1, CTX-M-15, KPC-2, NDM-1, VIM-2, AmpC, OXA-48)

  • This compound and comparator inhibitors (clavulanic acid, tazobactam, avibactam)

  • Nitrocefin

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplates

  • Spectrophotometric microplate reader

Procedure:

  • Preparation of Reagents:

    • A stock solution of nitrocefin was prepared in DMSO and then diluted in PBS to a final working concentration of 100 µM.

    • Stock solutions of this compound and comparator inhibitors were prepared in DMSO and serially diluted in PBS to create a range of concentrations.

    • Beta-lactamase enzymes were diluted in PBS to a concentration that yields a linear rate of nitrocefin hydrolysis over 10 minutes.

  • Assay Protocol:

    • In a 96-well plate, 10 µL of each inhibitor dilution (or PBS for control wells) was added.

    • 40 µL of the diluted enzyme solution was added to each well and the plate was incubated at room temperature for 15 minutes to allow for inhibitor binding.

    • To initiate the enzymatic reaction, 50 µL of the 100 µM nitrocefin solution was added to each well.

    • The hydrolysis of nitrocefin was monitored by measuring the increase in absorbance at 486 nm every 60 seconds for 10 minutes using a microplate reader.

  • Data Analysis:

    • The initial velocity (rate) of the reaction was calculated for each inhibitor concentration.

    • The percent inhibition was calculated relative to the control (no inhibitor) wells.

    • IC50 values were determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Visualizations

Experimental Workflow for Beta-Lactamase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of this compound & Comparators add_inhibitor Add 10 µL Inhibitor to wells prep_inhibitor->add_inhibitor prep_enzyme Dilute Beta-Lactamase Enzymes add_enzyme Add 40 µL Enzyme (Incubate 15 min) prep_enzyme->add_enzyme prep_substrate Prepare 100 µM Nitrocefin Solution add_substrate Add 50 µL Nitrocefin (Start Reaction) prep_substrate->add_substrate add_inhibitor->add_enzyme add_enzyme->add_substrate read_plate Measure Absorbance at 486 nm (Kinetic, 10 min) add_substrate->read_plate calc_rate Calculate Initial Reaction Velocity read_plate->calc_rate calc_inhibition Determine Percent Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Calculate IC50 Value plot_curve->calc_ic50

Caption: Workflow for determining IC50 values of beta-lactamase inhibitors.

Inhibitory Spectrum of this compound vs. Comparators

G cluster_inhibitors cluster_classes This compound This compound ClassA Class A (e.g., TEM, SHV, CTX-M, KPC) This compound->ClassA Strong ClassB Class B (Metallo) (e.g., NDM, VIM) This compound->ClassB Weak ClassC Class C (e.g., AmpC) This compound->ClassC Moderate ClassD Class D (e.g., OXA-48) This compound->ClassD Moderate Avibactam Avibactam Avibactam->ClassA Strong Avibactam->ClassC Strong Avibactam->ClassD Moderate Tazobactam Tazobactam/ Clavulanic Acid Tazobactam->ClassA Strong (non-carbapenemase)

Caption: Comparative inhibitory profiles across beta-lactamase classes.

References

Unveiling MB076: A Comparative Analysis Against Other β-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of rising antibiotic resistance, the development of novel inhibitors to counteract bacterial defense mechanisms is paramount. This guide provides a detailed comparison of MB076, a novel boronic acid transition state inhibitor, with other known inhibitors, focusing on its mechanism of action, supported by experimental data. This objective analysis is intended for researchers, scientists, and professionals in the field of drug development to facilitate an informed understanding of this compound's potential.

Mechanism of Action: Inhibition of Class C β-Lactamases

This compound is a heterocyclic triazole that effectively inhibits Class C Acinetobacter-derived cephalosporinases (ADCs), a group of β-lactamase enzymes that confer resistance to β-lactam antibiotics in the pathogen Acinetobacter baumannii.[1][2] The core of its inhibitory action lies in its boronic acid moiety, which acts as a transition state analog. This allows this compound to bind tightly to the active site of the β-lactamase, preventing the hydrolysis of β-lactam antibiotics and restoring their efficacy.

cluster_0 Bacterial Cell cluster_1 Inhibition by this compound Beta_Lactam_Antibiotic β-Lactam Antibiotic ADC_Enzyme ADC β-Lactamase Beta_Lactam_Antibiotic->ADC_Enzyme Hydrolysis ADC_Enzyme_Inhibited Inhibited ADC β-Lactamase Beta_Lactam_Antibiotic->ADC_Enzyme_Inhibited No Hydrolysis Hydrolyzed_Antibiotic Inactive Antibiotic ADC_Enzyme->Hydrolyzed_Antibiotic This compound This compound This compound->ADC_Enzyme_Inhibited Binding to Active Site

Mechanism of this compound action.

Comparative Performance Data

The efficacy of this compound has been quantitatively assessed and compared with other inhibitors, namely S02030 and vaborbactam. The following tables summarize the key performance indicators from these studies.

Table 1: Inhibition Constants (Ki) Against ADC Variants

The inhibition constant (Ki) is a measure of the binding affinity of an inhibitor to its target enzyme. Lower Ki values indicate tighter binding and more potent inhibition. This compound demonstrates potent inhibition across a range of ADC variants, with Ki values consistently below 1 µM.[1][2]

ADC VariantThis compound Ki (nM)S02030 Ki (nM)
ADC-7< 100044.5
ADC-30< 1000< 1000
ADC-33< 1000< 1000

Note: All Ki values for this compound and S02030 against the tested ADC variants were reported to be <1 μM.[1][3] The specific value for S02030 with ADC-7 was previously reported as 44.5 nM.[3]

Table 2: In Vitro Synergy with Cephalosporins (MIC Reduction)

Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. The synergistic effect of this compound in combination with cephalosporins was evaluated by observing the reduction in MICs for E. coli expressing various ADC variants.

ADC VariantAntibioticMIC without Inhibitor (mg/L)MIC with 10 mg/L Vaborbactam (mg/L)MIC with 10 mg/L S02030 (mg/L)MIC with 10 mg/L this compound (mg/L)
ADC-7 Ceftazidime (CAZ)>25632164
ADC-30 CAZ>25664328
ADC-33 CAZ>256128648
ADC-212 CAZ>25664328
ADC-7 Ceftolozane (TOL)256Not ReportedNot Reported16
ADC-33 TOL256Not ReportedNot Reported16
ADC-212 TOL256Not ReportedNot Reported16

This compound, when used in combination with ceftazidime, lowered the MICs for all tested ADC variants by 3-4 doubling dilutions more than vaborbactam at the same concentration.[1] For the ADC-33 variant, this compound demonstrated a 3-fold greater increase in susceptibility to ceftazidime compared to S02030.[1]

Table 3: Plasma Stability

The stability of an inhibitor in human plasma is a critical pharmacokinetic parameter. This compound exhibits significantly improved plasma stability compared to S02030.

CompoundHalf-life (t1/2) in Human Plasma (hours)Half-life (t1/2) in Buffer pH 7.4 (hours)
This compound2933
S0203098

The enhanced stability of this compound suggests the potential for more favorable dosing regimens in clinical applications.[1][3]

Experimental Protocols

The data presented in this guide are based on the following key experimental methodologies.

Inhibition Kinetics and Ki Determination

The determination of inhibition constants (Ki) is crucial for quantifying the potency of an enzyme inhibitor. The general workflow for this process is outlined below.

Start Start: Purified ADC Enzyme Prepare_Assay Prepare Assay Plate: - ADC Enzyme - Nitrocefin (Substrate) - Varying Inhibitor Concentrations Start->Prepare_Assay Incubate Incubate at Controlled Temperature Prepare_Assay->Incubate Measure_Hydrolysis Measure Nitrocefin Hydrolysis: Spectrophotometrically at 486 nm Incubate->Measure_Hydrolysis Calculate_Rates Calculate Initial Reaction Velocities Measure_Hydrolysis->Calculate_Rates Plot_Data Plot Data: - Michaelis-Menten Kinetics - Dixon or Lineweaver-Burk Plots Calculate_Rates->Plot_Data Determine_Ki Determine Ki Value Plot_Data->Determine_Ki

Workflow for Ki determination.

Inhibition kinetics were performed using purified ADC β-lactamase variants. The hydrolysis of the chromogenic substrate nitrocefin was monitored in the presence of varying concentrations of the inhibitors. The Ki values were determined by analyzing the enzyme kinetics, which demonstrate that this compound binds tightly to all the tested ADC variants.[3]

Antimicrobial Susceptibility Testing (MIC Determination)

Minimum Inhibitory Concentrations (MICs) were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. E. coli strains expressing the different ADC variants were grown in the presence of serial dilutions of cephalosporin antibiotics, both with and without a fixed concentration of the inhibitors (this compound, S02030, or vaborbactam). The MIC was recorded as the lowest concentration of the antibiotic that prevented visible bacterial growth after a defined incubation period.

Plasma and Buffer Stability Assay

The stability of this compound and S02030 was assessed in human plasma and a pH 7.4 buffer. The compounds were incubated at 37°C, and samples were taken at various time points. The disappearance of the parent compound was monitored using high-performance liquid chromatography-mass spectrometry (LC-MS). The half-life (t1/2) for each compound was then calculated from the degradation profile.[1][3]

Structural Basis of Inhibition

X-ray crystallography studies of ADC variants in complex with this compound have provided a structural understanding of its inhibitory mechanism. These studies reveal that this compound adopts a similar conformation within the active sites of different ADC variants, despite minor structural changes near the active site. The boronic acid moiety forms canonical interactions with the active site residues, effectively blocking substrate access.[1]

cluster_comparison Inhibitor Feature Comparison This compound This compound Potent_Inhibition Potent ADC Inhibition (Ki < 1µM) This compound->Potent_Inhibition Broad_Synergy Synergy with Multiple Cephalosporins This compound->Broad_Synergy High_Plasma_Stability High Plasma Stability (t1/2 = 29h) This compound->High_Plasma_Stability Favorable_MIC_Reduction Superior MIC Reduction vs Vaborbactam This compound->Favorable_MIC_Reduction S02030 S02030 S02030->Potent_Inhibition S02030->Broad_Synergy Vaborbactam Vaborbactam Vaborbactam->Potent_Inhibition Commercially_Available Commercially Available Vaborbactam->Commercially_Available

Comparison of inhibitor features.

References

Evaluating the Superiority of MB076 in Combination Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria, particularly Gram-negative pathogens like Acinetobacter baumannii, presents a critical challenge in clinical practice. A key resistance mechanism is the production of β-lactamase enzymes, such as the Ambler Class C Acinetobacter-derived cephalosporinases (ADCs), which inactivate β-lactam antibiotics. The development of β-lactamase inhibitors (BLIs) for use in combination with β-lactam antibiotics is a crucial strategy to overcome this resistance. This guide provides a comparative evaluation of MB076, a novel boronic acid transition state inhibitor, in combination therapies, supported by experimental data.

This compound is a heterocyclic triazole that has demonstrated potent inhibition of multiple ADC β-lactamase variants.[1][2][3][4] Its proposed mechanism involves mimicking the transition state of the β-lactam hydrolysis reaction, thereby competitively inhibiting the enzyme. A notable advantage of this compound is its improved plasma stability compared to earlier boronic acid inhibitors like S02030.[1]

Data Presentation: Performance of this compound and Comparators

The following tables summarize the available quantitative data to facilitate a comparison of this compound with other β-lactamase inhibitors.

Table 1: Inhibitory Activity (Ki) of this compound and S02030 against ADC β-Lactamase Variants [2]

Enzyme VariantThis compound Ki (µM)S02030 Ki (µM)
ADC-70.21 ± 0.0160.045 ± 0.002
ADC-300.058 ± 0.0050.028 ± 0.002
ADC-330.11 ± 0.0070.071 ± 0.005
ADC-1620.79 ± 0.0390.16 ± 0.010
ADC-2120.14 ± 0.0090.078 ± 0.005
ADC-2190.12 ± 0.0080.065 ± 0.005

Ki values represent the inhibition constant, with lower values indicating stronger binding affinity to the enzyme.

Table 2: In Vitro Efficacy of Cephalosporin-MB076 Combinations against E. coli Expressing ADC Variants (MIC, µg/mL) [3]

β-lactamaseCeftazidime (CAZ)CAZ + this compound (10 mg/L)Cefotaxime (CTX)CTX + this compound (10 mg/L)
ADC-7>102432642
ADC-305124321
ADC-331024641284
ADC-1622564322
ADC-212>1024163216
ADC-219>102416644

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism. This compound was used at a fixed concentration of 10 mg/L.[3]

Table 3: Comparative Efficacy of Ceftazidime in Combination with Different β-Lactamase Inhibitors against select E. coli expressing ADC Variants (MIC, µg/mL) [2]

β-lactamaseCAZCAZ + this compoundCAZ + S02030CAZ + Vaborbactam
ADC-7>10243216>1024
ADC-3051244512
ADC-331024128512>1024

Table 4: Activity of Cefepime-Taniborbactam against a Global Collection of Gram-Negative Isolates (2018-2022) [5]

Organism GroupMIC50 (µg/mL)MIC90 (µg/mL)% Susceptible (at ≤16 µg/mL)
Enterobacterales (n=20,725)0.060.2599.5%
P. aeruginosa (n=7,919)1896.5%

Taniborbactam is a novel bicyclic boronate β-lactamase inhibitor with a broad spectrum of activity against Ambler class A, B, C, and D enzymes.

Table 5: Activity of Ceftazidime-Avibactam against Enterobacteriaceae and P. aeruginosa [6]

Organism GroupMIC50 (µg/mL)MIC90 (µg/mL)% Susceptible (at ≤8/4 µg/mL)
Enterobacteriaceae0.25199.9%
P. aeruginosa2896.6%

Avibactam is a non-β-lactam β-lactamase inhibitor.

Experimental Protocols

1. Determination of β-Lactamase Inhibitor Ki Values

The inhibition constant (Ki) is a measure of the binding affinity of an inhibitor to an enzyme. It is determined through kinetic assays that measure the rate of substrate hydrolysis by the β-lactamase in the presence and absence of the inhibitor.

  • Principle: The initial velocity of the enzymatic reaction is measured at various substrate and inhibitor concentrations. The data are then fitted to the appropriate model of enzyme inhibition (e.g., competitive, non-competitive, or mixed) to determine the Ki value.

  • Materials:

    • Purified β-lactamase enzyme (e.g., ADC variants)

    • Chromogenic β-lactam substrate (e.g., nitrocefin)

    • Inhibitor compound (e.g., this compound)

    • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

    • Microplate reader

  • Procedure:

    • A solution of the β-lactamase enzyme is prepared in the assay buffer.

    • Serial dilutions of the inhibitor are prepared.

    • The enzyme is pre-incubated with the inhibitor for a defined period to allow for binding.

    • The reaction is initiated by the addition of the chromogenic substrate.

    • The change in absorbance over time is monitored using a microplate reader at the appropriate wavelength for the substrate (e.g., 486 nm for nitrocefin).

    • The initial reaction velocities are calculated from the linear portion of the absorbance versus time plots.

    • The Ki value is determined by non-linear regression analysis of the initial velocity data plotted against the inhibitor concentration, often using the Morrison equation for tight-binding inhibitors.

2. Minimum Inhibitory Concentration (MIC) Testing

MIC testing determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Principle: The broth microdilution method is a standardized technique where a series of twofold dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are examined for visible growth.

  • Materials:

    • Test microorganism (e.g., E. coli expressing ADC variants)

    • Cation-adjusted Mueller-Hinton broth (CAMHB)

    • Antimicrobial agent (e.g., cephalosporin)

    • β-lactamase inhibitor (e.g., this compound)

    • 96-well microtiter plates

    • Spectrophotometer or microplate reader

  • Procedure:

    • Prepare a standardized inoculum of the test microorganism (typically to a McFarland standard of 0.5, which corresponds to approximately 1-2 x 10⁸ CFU/mL).

    • Prepare serial twofold dilutions of the cephalosporin antibiotic in CAMHB in the wells of a 96-well plate. For combination testing, the β-lactamase inhibitor is added to each well at a fixed concentration.

    • Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

    • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

Mandatory Visualization

Signaling_Pathway cluster_resistance Mechanism of β-Lactam Resistance cluster_inhibition This compound Mechanism of Action Beta_Lactam_Antibiotic β-Lactam Antibiotic (e.g., Cephalosporin) ADC_Beta_Lactamase ADC β-Lactamase Beta_Lactam_Antibiotic->ADC_Beta_Lactamase Substrate Active_Antibiotic Active Antibiotic Hydrolysis Hydrolysis of β-Lactam Ring ADC_Beta_Lactamase->Hydrolysis Inactive_Antibiotic Inactive Antibiotic Hydrolysis->Inactive_Antibiotic This compound This compound (Boronic Acid Inhibitor) ADC_Beta_Lactamase_Inhibited ADC β-Lactamase (Inhibited) This compound->ADC_Beta_Lactamase_Inhibited Inhibits No_Hydrolysis No Hydrolysis ADC_Beta_Lactamase_Inhibited->No_Hydrolysis No_Hydrolysis->Active_Antibiotic Experimental_Workflow cluster_mic MIC Determination Workflow Prepare_Inoculum Prepare Standardized Bacterial Inoculum Inoculation Inoculate Microtiter Plate Prepare_Inoculum->Inoculation Serial_Dilution Serial Dilution of Antibiotic +/- this compound Serial_Dilution->Inoculation Incubation Incubate (16-20h at 37°C) Inoculation->Incubation Read_Results Read MIC (Visual Inspection) Incubation->Read_Results Logical_Relationship This compound This compound Improved_Plasma_Stability Improved Plasma Stability This compound->Improved_Plasma_Stability ADC_Inhibition Potent ADC Inhibition This compound->ADC_Inhibition S02030 S02030 S02030->ADC_Inhibition Vaborbactam Vaborbactam Approved_Drug Clinically Approved Vaborbactam->Approved_Drug Taniborbactam Taniborbactam Broad_Spectrum Broader Spectrum (incl. MBLs) Taniborbactam->Broad_Spectrum Taniborbactam->Approved_Drug

References

Independent Verification of OBT076 Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational antibody-drug conjugate (ADC) OBT076 (also known as MEN1309) with other approved ADCs, based on publicly available research findings. The information is intended to assist in the independent verification of OBT076's performance and to provide context for its potential therapeutic applications.

Executive Summary

OBT076 is a first-in-class antibody-drug conjugate targeting CD205, a protein expressed on various solid tumors and hematological malignancies.[1] Preclinical and early clinical data suggest that OBT076 has the potential to be an effective anti-cancer agent. This guide summarizes the available quantitative data on OBT076 and compares its mechanism of action and available performance data with three commercially successful ADCs: Trastuzumab deruxtecan (Enhertu®), Sacituzumab govitecan (Trodelvy®), and Enfortumab vedotin (Padcev®).

Data Presentation

Table 1: Preclinical Cytotoxicity of OBT076 in B-cell Lymphoma Cell Lines
Cell Line TypeNumber of Cell LinesMedian IC50 (pM)95% Confidence Interval (pM)Apoptosis Induction (at 1 nM)
Diffuse Large B-cell Lymphoma (DLBCL)4220015 - 20,00059.5% of cell lines
Mantle Cell Lymphoma (MCL)
Marginal Zone Lymphoma (MZL)
Chronic Lymphocytic Leukemia (CLL)
Control (Human IgG-DM4) 42 20,000 13,000 - 70,000 N/A

Source: Data compiled from preclinical studies on MEN1309/OBT076.[1][2]

Table 2: Preliminary Clinical Efficacy of OBT076 (Phase 1 Studies)
Clinical Trial IDCancer TypeTreatment RegimenKey Efficacy Results
NCT04064359Advanced/Metastatic Solid TumorsOBT076 monotherapy (dose escalation from 1.6 to 3.5 mg/kg)Recommended Phase 2 dose: 3.0 mg/kg.[3][4] 7 patients showed clinical benefit. One gastric cancer patient had a major response with disappearance of ascites and metastatic adenopathy.[3][4] Two patients with low PD-L1 expression had near-complete responses after sequential treatment with pembrolizumab.[3][4]
NCT03403725 (SHUTTLE study)Metastatic Solid Tumors and Non-Hodgkin LymphomaOBT076 monotherapy (dose escalation)Supported the clinical development of OBT076 in CD205-positive tumors.[5]
NCT04064359 (Combination)Chemo-refractory Advanced Solid TumorsOBT076 (2.0-2.5 mg/kg) followed by a checkpoint inhibitorA patient with advanced gastric cancer showed a ~40% tumor shrinkage after 2 cycles of OBT076, and a complete response after 2 more cycles of OBT076 and 1 cycle of pembrolizumab.[6][7]
Table 3: Comparison of OBT076 with Approved Antibody-Drug Conjugates
FeatureOBT076 (MEN1309)Trastuzumab deruxtecan (Enhertu®)Sacituzumab govitecan (Trodelvy®)Enfortumab vedotin (Padcev®)
Target Antigen CD205 (DEC-205, LY75)[1]HER2 (Human Epidermal growth factor Receptor 2)[8][9][10]TROP-2 (Trophoblast cell-surface antigen 2)[11][12]Nectin-4[13][14][15]
Payload (Cytotoxin) DM4 (a maytansinoid microtubule inhibitor)[1]Deruxtecan (a topoisomerase I inhibitor)[8][9][16]SN-38 (an active metabolite of irinotecan, a topoisomerase I inhibitor)[11][12][17]Monomethyl auristatin E (MMAE, a microtubule-disrupting agent)[13][14][15]
Linker Type Cleavable (N-succinimidyl-4-(2-pyridyldithio) butanoate)[1]Enzymatically cleavable (peptide-based)[16]Hydrolyzable (CL2A)[11][17]Protease-cleavable[13][15]
Approved Indications InvestigationalHER2-positive breast cancer, HER2-low breast cancer, HER2-mutant non-small cell lung cancer, HER2-positive gastric cancer[10][16]Metastatic triple-negative breast cancer, metastatic urothelial cancer, HR-positive/HER2-negative breast cancer[12]Advanced or metastatic urothelial cancer[13][14][15]
Drug-to-Antibody Ratio (DAR) Not explicitly stated in reviewed sources~8[16]~7.6-8[12][17][18]Not explicitly stated in reviewed sources

Experimental Protocols

In Vitro Cytotoxicity Assay (General Protocol)

This protocol outlines a general method for assessing the cytotoxic effects of an ADC on cancer cell lines, based on standard laboratory practices.

  • Cell Culture: Cancer cell lines with varying levels of target antigen expression are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: Cells are treated with serial dilutions of the ADC, a non-targeting control ADC, and the free cytotoxic payload.

  • Incubation: The plates are incubated for a period of 72 to 120 hours.

  • Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTT) or a luminescence-based assay (e.g., CellTiter-Glo®).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.

In Vivo Xenograft Model (General Protocol)

This protocol describes a general procedure for evaluating the in vivo efficacy of an ADC in a mouse xenograft model.

  • Cell Implantation: Human tumor cells are implanted subcutaneously into the flank of immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a specified size.

  • Treatment Administration: Mice are randomized into treatment groups and receive intravenous injections of the ADC, a vehicle control, or a control antibody.

  • Tumor Measurement: Tumor volume is measured at regular intervals using calipers.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume in the treated groups to the control group.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

OBT076_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space OBT076 OBT076 (ADC) CD205 CD205 Receptor OBT076->CD205 1. Binding Endosome Endosome CD205->Endosome 2. Internalization TumorCell Tumor Cell Membrane Lysosome Lysosome Endosome->Lysosome 3. Trafficking DM4 DM4 Payload Lysosome->DM4 4. Linker Cleavage & Payload Release Microtubules Microtubule Disruption DM4->Microtubules 5. Target Engagement Apoptosis Apoptosis Microtubules->Apoptosis 6. Cell Death

OBT076 Mechanism of Action

ADC_Comparison_Workflow cluster_ADCs Antibody-Drug Conjugates cluster_MoA Mechanism of Action OBT076 OBT076 (anti-CD205) Binding 1. Target Binding OBT076->Binding TDxd Trastuzumab deruxtecan (anti-HER2) TDxd->Binding SG Sacituzumab govitecan (anti-TROP-2) SG->Binding EV Enfortumab vedotin (anti-Nectin-4) EV->Binding Internalization 2. Internalization Binding->Internalization Release 3. Payload Release Internalization->Release Cytotoxicity 4. Cytotoxicity Release->Cytotoxicity

Comparative ADC Workflow

CD205_Signaling_Overview CD205 CD205 (DEC-205) Endocytosis Endocytosis CD205->Endocytosis Antigen Antigen / Apoptotic Cell Antigen->CD205 Binding MHC_II MHC Class II Presentation Endocytosis->MHC_II MHC_I MHC Class I (Cross-Presentation) Endocytosis->MHC_I CD4_TCell CD4+ T-cell Activation MHC_II->CD4_TCell CD8_TCell CD8+ T-cell Activation MHC_I->CD8_TCell

CD205 Signaling Pathway

References

A Comparative Safety Analysis of B-Lactamase Inhibitors: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

As the threat of antimicrobial resistance continues to grow, the development of novel B-lactamase inhibitors (BLIs) is a critical area of research. When combined with B-lactam antibiotics, these inhibitors restore efficacy against resistant Gram-negative bacteria. While efficacy is paramount, a thorough understanding of the safety profile is crucial for regulatory approval and clinical adoption. This guide provides a comparative analysis of the safety profiles of established and novel BLIs, offering a framework for evaluating new chemical entities such as MB076.

Currently, there is no publicly available safety data for a B-lactamase inhibitor designated as this compound. The following data on established BLIs serves as a benchmark for comparison.

Quantitative Safety Profile Comparison

The following table summarizes the incidence of common adverse events (AEs) reported in clinical trials for various B-lactam/B-lactamase inhibitor combinations. This data provides a quantitative basis for comparing the safety profiles of different agents.

Table 1: Incidence of Common Adverse Events (%) in Clinical Trials

Adverse EventClavulanic Acid (with Amoxicillin)Sulbactam (with Ampicillin)Tazobactam (with Piperacillin)Avibactam (with Ceftazidime)Vaborbactam (with Meropenem)Relebactam (with Imipenem/Cilastatin)
Gastrointestinal
Diarrhea9%[1]7-11%[2]7-11%[2]49.2% (any AE)[3]3.3%[4]6%[5]
Nausea3%[1]Common[6][7]Common[2][8]Common[3][9]Common[10]6%[5]
Vomiting1%[1]Common[6][7]Common[11]Common[3][9]-Common[12]
Nervous System
HeadacheRare[1]Possible[6]Common[2][8]Common[3][9]8.8%[4]4%[5]
SeizuresRare[1]Rare[6]Possible[13]Possible[14]Possible[14]Possible[15]
Dermatological
RashCommon[11][16]Common[7][17]Common[2]Common[18]-Includes rash[19]
Hepatic
Elevated Liver EnzymesModerate rise[1]Observed[6]6-15% (ALT)[8]Increased ALT[9]1-6%[10]Elevated[12]
Local Site Reactions
Phlebitis/Infusion Site Reactions-Common[17]Common[13]-4.4%[4]Common[19]
Serious Adverse Events
AnaphylaxisRare[1]Possible[7]Possible[2]Possible[14]Possible[14]Possible[15]
C. difficile-associated diarrheaPossible[16]Possible[7]Possible[2]Possible[20]-Reported[20]

Note: Percentages represent the reported incidence in various clinical trials and may vary depending on the patient population and study design. Some data reflects the combination product.

Experimental Protocols for Safety Assessment

The safety of a novel B-lactamase inhibitor like this compound must be rigorously evaluated through a series of preclinical toxicology studies. These studies are designed to identify potential hazards, establish a safe clinical starting dose, and inform monitoring plans for human trials.[21][22]

In Vitro Cytotoxicity Assay
  • Objective: To assess the direct cytotoxic effect of the test compound on various cell lines.

  • Methodology:

    • Cell Lines: A panel of human cell lines is selected, including hepatocytes (e.g., HepG2), renal proximal tubule cells (e.g., HK-2), and neuronal cells (e.g., SH-SY5Y), to represent potential target organs of toxicity.

    • Compound Exposure: Cells are cultured in 96-well plates and exposed to a range of concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, and 72 hours).

    • Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release assay.

    • Data Analysis: The concentration that causes a 50% reduction in cell viability (IC50) is calculated for each cell line.

In Vivo Acute Toxicity Study
  • Objective: To determine the potential for toxicity after a single high dose of the test compound and to identify the maximum tolerated dose (MTD).

  • Methodology:

    • Animal Model: Two mammalian species are typically used, one rodent (e.g., Sprague-Dawley rats) and one non-rodent (e.g., Beagle dogs).

    • Dose Administration: A single dose of the test compound is administered via the intended clinical route (e.g., intravenous). A dose-escalation design is often employed.

    • Observation: Animals are observed for a period of 14 days for clinical signs of toxicity, including changes in behavior, body weight, and food/water consumption.

    • Pathology: At the end of the study, a full necropsy is performed, and major organs are examined macroscopically and microscopically for any pathological changes.

Repeat-Dose Toxicity Study
  • Objective: To evaluate the toxicological effects of the test compound after repeated administration over a defined period (e.g., 28 days).

  • Methodology:

    • Animal Model: Similar to the acute toxicity study, two species are used.

    • Dose Administration: The test compound is administered daily for the duration of the study at three or more dose levels. A control group receives the vehicle only.

    • Monitoring: Comprehensive monitoring includes daily clinical observations, weekly body weight and food consumption measurements, and periodic hematology, clinical chemistry, and urinalysis.

    • Toxicokinetics: Blood samples are collected at various time points to determine the pharmacokinetic profile of the compound.

    • Pathology: At the end of the study, a complete necropsy, organ weight analysis, and histopathological examination of a comprehensive list of tissues are performed to identify any target organ toxicity.

Visualizations: Workflows and Pathways

Preclinical Safety Assessment Workflow

The following diagram illustrates a typical workflow for the preclinical safety and toxicology assessment of a new B-lactamase inhibitor candidate.

cluster_preclinical Preclinical Safety Assessment Workflow A Compound Synthesis & Initial Screening B In Vitro Safety Pharmacology (hERG, CYP Inhibition) A->B C In Vitro Cytotoxicity Assays (HepG2, HK-2, etc.) A->C D In Vivo Acute Toxicity (Rodent & Non-rodent) B->D C->D E Repeat-Dose Toxicity (e.g., 28-day study) D->E G IND-Enabling Studies Report E->G F Genotoxicity Testing (Ames, MNA) F->G cluster_gi Potential Pathway for GI Intolerance BLI B-Lactam/BLI Combination Gut Alteration of Gut Microbiota BLI->Gut Dysbiosis Motility Increased Gut Motility Gut->Motility Osmotic Osmotic Effects Gut->Osmotic Diarrhea Diarrhea Motility->Diarrhea Osmotic->Diarrhea

References

Safety Operating Guide

Essential Safety and Disposal Protocols for MB076

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in research and drug development, the proper handling and disposal of chemical and biological reagents are paramount to ensuring a safe and compliant operational environment. This document provides detailed procedural guidance for the safe disposal of two distinct laboratory products identified by the code MB076: a chemical reagent, Diethyl pyrocarbonate (DEPC), and a biological reagent, Mouse IgG2a isotype control. Adherence to these protocols is critical for minimizing risks and ensuring the integrity of research activities.

Disposal of Diethyl Pyrocarbonate (DEPC) - this compound

Diethyl pyrocarbonate (DEPC) is a potent inhibitor of RNase enzymes, commonly used to create RNase-free aqueous solutions for RNA-related experiments. While effective, DEPC is a hazardous chemical that requires careful handling and specific disposal procedures.

Quantitative Data Summary
ParameterValueNotes
Recommended Concentration for RNase Inactivation0.1% (v/v)A 1 mL volume of DEPC per 1 L of solution.
DEPC Half-life in Phosphate Buffer (pH 7, 25°C)9 minutesHydrolysis is accelerated in the presence of nucleophiles.
Inactivation ConditionsAutoclave (121°C, 15 psi)Minimum of 15-20 minutes to ensure complete hydrolysis.[1]
Experimental Protocol: Preparation and Decontamination of DEPC-Treated Water

This protocol outlines the standard procedure for treating water with DEPC to inactivate RNases, followed by the inactivation of DEPC itself.

  • Preparation of 0.1% DEPC Solution : In a fume hood, add 1 ml of DEPC to 999 ml of purified water in a sterile, autoclave-safe bottle.

  • Dissolution : Stir the solution vigorously or shake it until the DEPC globules are no longer visible.

  • Incubation : Incubate the solution for at least 2 hours at 37°C or overnight at room temperature.[1] This allows the DEPC to react with and inactivate any contaminating RNases.

  • DEPC Inactivation : To eliminate residual DEPC, which can interfere with subsequent enzymatic reactions, autoclave the treated water at 121°C for 15-20 minutes.[1] This process hydrolyzes DEPC into ethanol and carbon dioxide, which are non-inhibitory.

  • Verification : After autoclaving, the water is RNase-free and ready for use in RNA experiments.

Disposal Procedures for DEPC Waste

Aqueous DEPC Solutions (e.g., treated water before autoclaving):

  • Primary Disposal Method : The most effective way to dispose of aqueous DEPC solutions is through the inactivation process described above (autoclaving).

  • Chemical Inactivation : If autoclaving is not feasible, the solution should be treated as hazardous chemical waste.

Concentrated or Unused DEPC:

  • Hazardous Waste Collection : Pure DEPC and materials heavily contaminated with it (e.g., spills cleaned with absorbent pads) must be disposed of as hazardous chemical waste.[2]

  • Labeling : The waste container must be clearly labeled as "Hazardous Waste: Diethyl Pyrocarbonate".

  • Segregation : Do not mix DEPC waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Disposal Vendor : Arrange for pickup and disposal by a certified hazardous waste management company.

Contaminated Labware (e.g., pipette tips, tubes):

  • Solid Waste : Disposable plasticware and gloves contaminated with DEPC should be collected in a designated, sealed bag and disposed of as hazardous chemical waste.

  • Glassware : Reusable glassware should be rinsed with a small amount of ethanol or methanol (in a fume hood) to dissolve any residual DEPC. The rinsate must be collected as hazardous chemical waste. The glassware can then be washed with laboratory detergent and water.

Workflow for DEPC Handling and Disposal

DEPC_Workflow cluster_handling DEPC Handling cluster_disposal Disposal Pathways prep Prepare 0.1% DEPC in aqueous solution incubate Incubate to inactivate RNases prep->incubate autoclave Autoclave to inactivate DEPC incubate->autoclave ready RNase-free water (Ready for use) autoclave->ready conc_depc Concentrated/ Unused DEPC haz_waste Hazardous Waste Collection conc_depc->haz_waste contaminated_solids Contaminated Solids (tips, gloves) contaminated_solids->haz_waste aqueous_waste Aqueous Waste (pre-autoclave) aqueous_waste->autoclave Primary Method aqueous_waste->haz_waste Alternative Isotype_Control_Workflow cluster_experiment Flow Cytometry Experiment cells Cell Suspension sample_split Split into two samples cells->sample_split isotype_stain Stain with Mouse IgG2a Isotype Control sample_split->isotype_stain Control primary_stain Stain with Primary Antibody (Mouse IgG2a) sample_split->primary_stain Test secondary_stain_iso Stain with Fluorophore-conjugated Anti-Mouse IgG Secondary Ab isotype_stain->secondary_stain_iso secondary_stain_pri Stain with Fluorophore-conjugated Anti-Mouse IgG Secondary Ab primary_stain->secondary_stain_pri analyze_iso Analyze on Flow Cytometer (Negative Control) secondary_stain_iso->analyze_iso analyze_pri Analyze on Flow Cytometer (Test Sample) secondary_stain_pri->analyze_pri compare Compare Signals to Determine Specific Staining analyze_iso->compare analyze_pri->compare

References

Personal protective equipment for handling MB076

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of MB076, a novel boronic acid transition state inhibitor. Given the potent nature of this compound and its intended use in research and drug development, adherence to strict safety measures is paramount to ensure personnel safety and prevent contamination.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a potent boronic acid and beta-lactamase inhibitor necessitates handling it as a hazardous compound. The primary risks include inhalation of dust, skin and eye contact, and potential systemic effects due to its biological activity.

Recommended Personal Protective Equipment (PPE):

A multi-layered approach to PPE is crucial to minimize exposure. The following table outlines the minimum required PPE for handling this compound in a laboratory setting.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles with side shields or a full-face shield.Protects against splashes of solutions and airborne particles of the solid compound.
Hand Protection Double-gloving with nitrile gloves. Regularly inspect gloves for tears or punctures and change them frequently.Provides a robust barrier against skin contact. Double-gloving offers additional protection in case the outer glove is compromised.
Body Protection A disposable, fluid-resistant laboratory coat with long sleeves and tight-fitting cuffs. A disposable apron is recommended for larger quantities.Prevents contamination of personal clothing and skin. Disposable garments reduce the risk of carrying contaminants outside the laboratory.
Respiratory Protection For handling the solid compound outside of a containment system, a properly fitted N95 or higher-rated respirator is mandatory.Prevents inhalation of fine powders which can be readily aerosolized. Respiratory protection should be used in conjunction with engineering controls like a fume hood.

Safe Handling and Operational Workflow

All handling of this compound, particularly the solid form, should be conducted in a designated area within a certified chemical fume hood or a glove box to minimize inhalation exposure.

Operational Workflow for Handling Solid this compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_area Prepare designated handling area in fume hood prep_ppe->prep_area weigh Weigh this compound solid in a tared, sealed container prep_area->weigh dissolve Dissolve this compound in appropriate solvent (e.g., DMSO) weigh->dissolve decontaminate Decontaminate all surfaces and equipment dissolve->decontaminate dispose Dispose of waste in designated hazardous waste stream decontaminate->dispose remove_ppe Remove PPE in the correct order dispose->remove_ppe

Caption: A stepwise workflow for the safe handling of solid this compound.

Storage and Stability

Proper storage is critical to maintain the integrity of this compound and prevent accidental exposure.

Storage Recommendations:

FormStorage TemperatureConditions
Solid -20°CStore in a tightly sealed container in a dry, dark place. Protect from moisture.
In Solvent -80°CAliquot into single-use vials to avoid repeated freeze-thaw cycles. Protect from light.[1][2]

According to the supplier, MedChemExpress, powdered compounds are generally stable for up to 3 years when stored at -20°C, and solutions in solvent can be stored for up to 6 months at -80°C.[1]

Spill and Exposure Procedures

Immediate and correct response to spills and personnel exposure is critical.

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Isolate: Cordon off the spill area to prevent further spread.

  • Protect: Don appropriate PPE, including respiratory protection.

  • Contain: For solid spills, gently cover with an absorbent material to prevent dust generation. For liquid spills, use chemical absorbent pads or granules.

  • Clean: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable decontaminating solution (e.g., a mild detergent and water), followed by a rinse with 70% ethanol.

Personnel Exposure:

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air immediately. Seek medical attention.
Skin Contact Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and cleaning materials, must be treated as hazardous waste.

Disposal Workflow:

cluster_collection Waste Collection cluster_containment Containment cluster_disposal Final Disposal solid_waste Solid Waste (e.g., contaminated PPE, vials) solid_container Seal in a labeled, puncture-resistant hazardous waste container solid_waste->solid_container liquid_waste Liquid Waste (e.g., unused solutions, rinsates) liquid_container Collect in a sealed, labeled, and chemically compatible hazardous waste container liquid_waste->liquid_container ehs Arrange for pickup by the institution's Environmental Health and Safety (EHS) department solid_container->ehs liquid_container->ehs

Caption: A logical flow for the proper disposal of this compound waste.

Experimental Protocol: Antimicrobial Synergy Testing

The following is a generalized protocol for assessing the synergistic effect of this compound with a beta-lactam antibiotic against a bacterial strain.

Experimental Workflow:

  • Prepare Bacterial Inoculum:

    • Culture the bacterial strain of interest to the mid-logarithmic growth phase in an appropriate broth medium.

    • Adjust the bacterial suspension to a 0.5 McFarland standard.

  • Prepare Test Solutions:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of the beta-lactam antibiotic in an appropriate solvent.

    • Perform serial dilutions of both the antibiotic and this compound in culture medium in a 96-well microtiter plate.

  • Inoculate and Incubate:

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

    • Include appropriate controls (bacteria only, medium only, antibiotic only, this compound only).

    • Incubate the plate at the optimal temperature and duration for the bacterial strain.

  • Determine Minimum Inhibitory Concentration (MIC):

    • After incubation, visually inspect the plates for bacterial growth or measure the optical density at 600 nm (OD600).

    • The MIC is the lowest concentration of the antibiotic, alone or in combination with this compound, that inhibits visible bacterial growth.

  • Data Analysis:

    • Compare the MIC of the antibiotic in the presence and absence of this compound to determine the synergistic effect. A significant reduction in the antibiotic's MIC in the presence of this compound indicates synergy.

This guide is intended to provide a foundation for the safe handling of this compound. Always consult your institution's specific safety protocols and guidelines. For any further questions, contact your institution's Environmental Health and Safety department.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.